Dihexyverine
描述
Structure
3D Structure
属性
IUPAC Name |
2-piperidin-1-ylethyl 1-cyclohexylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c22-19(23-17-16-21-14-8-3-9-15-21)20(12-6-2-7-13-20)18-10-4-1-5-11-18/h18H,1-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSQDVCVWNXBFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CCCCC2)C(=O)OCCN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204645 | |
| Record name | Dihexyverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561-77-3 | |
| Record name | Dihexyverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=561-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihexyverine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihexyverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13678 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihexyverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHEXYVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2FQ66RU9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dihexyverine's Mechanism of Action on Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihexyverine is a smooth muscle relaxant recognized for its efficacy in treating spasmodic conditions of the gastrointestinal and genitourinary tracts. Its therapeutic effect stems from a dual mechanism of action: antagonism of muscarinic acetylcholine receptors and direct inhibition of calcium influx through L-type calcium channels in smooth muscle cells. This guide provides an in-depth exploration of these mechanisms, detailing the underlying signaling pathways and the experimental methodologies used to characterize such compounds. While specific quantitative binding and inhibition data for this compound are not extensively available in publicly accessible literature, this document establishes a framework for its pharmacological assessment by presenting data from analogous well-characterized antispasmodic agents and outlining detailed experimental protocols.
Introduction
Smooth muscle contractility is a complex physiological process pivotal to the function of various organ systems, including the gastrointestinal, respiratory, and urogenital tracts. Dysregulation of smooth muscle tone can lead to debilitating conditions characterized by spasms and pain. This compound is a therapeutic agent designed to mitigate these symptoms by inducing smooth muscle relaxation. Its chemical structure, 2-(piperidin-1-yl)ethyl bicyclohexyl-1-carboxylate, contributes to its pharmacological profile. This document serves as a technical resource for researchers and drug development professionals, elucidating the molecular mechanisms by which this compound exerts its effects on smooth muscle tissue.
Core Mechanisms of Action
This compound's relaxant effect on smooth muscle is primarily attributed to two distinct, yet complementary, mechanisms:
-
Anticholinergic (Antimuscarinic) Activity: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) on the surface of smooth muscle cells. By blocking the binding of the endogenous neurotransmitter acetylcholine (ACh), it prevents the initiation of the intracellular signaling cascade that leads to muscle contraction.
-
Direct Myolytic Action (Calcium Channel Blockade): Independent of its anticholinergic properties, this compound directly relaxes smooth muscle by inhibiting the influx of extracellular calcium (Ca2+) through L-type voltage-gated calcium channels (VGCCs). This reduction in intracellular Ca2+ concentration interferes with the calcium-dependent signaling pathways essential for the contractile machinery.
Signaling Pathways
Muscarinic Receptor Antagonism
Acetylcholine-induced smooth muscle contraction is predominantly mediated by the M3 subtype of muscarinic receptors. The signaling cascade initiated by M3 receptor activation is depicted below. This compound, by blocking this receptor, abrogates these downstream effects.
Calcium Channel Blockade
The influx of extracellular calcium through L-type voltage-gated calcium channels is a critical step in initiating and maintaining smooth muscle contraction. This compound directly inhibits these channels, leading to muscle relaxation.
Quantitative Data
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Select Antimuscarinic Drugs
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | Reference |
| Atropine | 1.6 | 2.5 | 1.0 | |
| Dicyclomine | 14 | 130 | 45 | |
| Oxybutynin | 25 | 250 | 10 | |
| Tolterodine | 4.0 | 2.0 | 3.2 | |
| This compound | Data not available | Data not available | Data not available |
Table 2: Calcium Channel Blocking Activity (IC50) of Select Antispasmodic and Vasodilator Drugs
| Compound | Tissue | Stimulus | IC50 | Reference |
| Verapamil | Rabbit Aorta | K+ Depolarization | ~100 nM | |
| Nifedipine | Rat Aorta | K+ Depolarization | 2.9 nM | |
| Papaverine | Rat Aorta | Phenylephrine | ~1 µM | |
| This compound | Various | Various | Data not available |
Experimental Protocols
The following protocols describe standard methodologies that would be employed to determine the quantitative pharmacological parameters of this compound.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines the procedure to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes (M1, M2, M3).
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the muscarinic receptor subtype of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an assay buffer.
-
Assay Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine) and a range of concentrations of this compound.
-
Determination of Non-Specific Binding: In a parallel set of wells, incubate the membranes and radioligand with a high concentration of a non-labeled, potent muscarinic antagonist (e.g., atropine) to determine non-specific binding.
-
Separation of Bound and Free Ligand: After incubation, rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand.
-
Quantification of Radioactivity: Wash the filters with ice-cold buffer to remove unbound radioligand. Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.
In Vitro Smooth Muscle Contraction Assay
This protocol describes the methodology to assess the functional antagonism of this compound on agonist-induced smooth muscle contraction and to determine its IC50 value for direct myolytic effects.
Methodology:
-
Tissue Preparation: Dissect a segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta) and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Mounting: Mount the tissue strip in an organ bath containing the physiological salt solution, maintained at 37°C and continuously aerated with 95% O2/5% CO2. Attach one end of the tissue to a fixed point and the other to an isometric force transducer.
-
Equilibration: Apply an optimal resting tension and allow the tissue to equilibrate for a set period, with periodic washing.
-
Contraction Induction: Induce a submaximal, stable contraction using a contractile agonist. To assess anticholinergic effects, use a muscarinic agonist like acetylcholine or carbachol. To evaluate direct myolytic effects, use a depolarizing agent like potassium chloride (KCl) to bypass receptor-mediated signaling and directly open voltage-gated calcium channels.
-
Drug Administration: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration.
-
Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation at each this compound concentration as a percentage of the initial agonist-induced contraction. Plot the percentage of relaxation against the logarithm of the this compound concentration to obtain a concentration-response curve, from which the IC50 (concentration causing 50% of the maximal relaxation) and Emax (maximal relaxation) can be determined.
Conclusion
This compound's efficacy as a smooth muscle relaxant is rooted in its dual pharmacological action: blockade of muscarinic M3 receptors and inhibition of L-type voltage-gated calcium channels. This combination of anticholinergic and direct myolytic effects provides a comprehensive approach to mitigating smooth muscle hypercontractility. While specific quantitative data on the potency of this compound at these targets are not extensively documented in the public domain, the experimental frameworks presented in this guide provide a clear path for the detailed characterization of this and other novel antispasmodic agents. Further research to quantify the binding affinities and inhibitory concentrations of this compound is warranted to fully elucidate its pharmacological profile and to inform the development of next-generation smooth muscle relaxants with improved selectivity and efficacy.
Pharmacological Profile of Dihexyverine Hydrochloride: A Technical Guide
Abstract: This document provides an in-depth technical overview of the pharmacological properties of Dihexyverine hydrochloride (CAS RN: 5588-25-0), a synthetic antimuscarinic and spasmolytic agent. It details the compound's dual mechanism of action, encompassing both muscarinic receptor antagonism and direct calcium channel blockade. The guide summarizes available pharmacodynamic, pharmacokinetic, and toxicological data and presents detailed experimental protocols for the in vitro characterization of such a compound. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound hydrochloride's pharmacological profile.
Introduction and Chemical Identity
This compound hydrochloride is an antispasmodic agent with effects similar to atropine.[1][2] It is a tertiary amine antimuscarinic that has been used for the symptomatic treatment of spasms in the gastrointestinal tract. Marketed in France under the trade name Spasmodex, its primary indications include irritable bowel syndrome (IBS), postoperative intestinal spasms, and biliary tract dyskinesia.[3][4] The core structure consists of a bicyclohexyl group linked to a piperidine moiety through an ester bond, with the hydrochloride salt form enhancing its solubility.[3]
| Property | Value | Source |
| IUPAC Name | 2-piperidin-1-ylethyl 1-cyclohexylcyclohexane-1-carboxylate;hydrochloride | [3] |
| CAS Number | 5588-25-0 | [1][3][5] |
| Molecular Formula | C₂₀H₃₆ClNO₂ | [3] |
| Molecular Weight | 357.96 g/mol | [1][3] |
| Structure | Achiral, with a rigid bicyclohexyl backbone. | [3] |
| LogP | 5.29 | [3] |
| Synonyms | Spasmodex, Diverine, Seclin, Olimplex, Neospasmina, JL-1078 | [5][6] |
Pharmacodynamics
The primary pharmacodynamic effect of this compound hydrochloride is the relaxation of smooth muscle tissue. This is achieved through a dual mechanism of action that targets two distinct pathways involved in muscle contraction.[3][7]
Mechanism of Action
This compound hydrochloride's principal mechanism is the competitive antagonism of muscarinic acetylcholine receptors (M1-M5).[3][8] By blocking these G-protein coupled receptors on smooth muscle cells, it inhibits acetylcholine-mediated contractile signals.[8] This anticholinergic activity is the primary source of its spasmolytic effects.[8]
In addition to its antimuscarinic properties, this compound hydrochloride also functions as a direct L-type calcium channel blocker.[3][7] This action impedes the influx of extracellular calcium ions into the smooth muscle cell, a critical step for the initiation and maintenance of muscle contraction.[3][8] The combination of receptor antagonism and ion channel blockade results in a potent spasmolytic effect.[3]
Receptor Affinity and Potency
| Parameter | Detail | Source |
| Primary Target | Muscarinic Acetylcholine Receptors (M1-M5) | [3] |
| Secondary Target | L-type Calcium Channels | [3] |
| Binding Affinity (Ki) | Data not available | N/A |
| Functional Potency (IC₅₀/EC₅₀) | Data not available | N/A |
Pharmacokinetics
Information on the pharmacokinetics of this compound hydrochloride is limited.[3] The available data primarily describe its profile following intramuscular administration.
| Parameter | Value / Description | Source |
| Absorption | Rapid systemic distribution following intramuscular (IM) administration. Oral formulations (tablets/capsules) also exist. | [3][7] |
| Onset of Action (IM) | 10–15 minutes | [3] |
| Duration of Effect | 4–6 hours | [3] |
| Cmax (Peak Concentration) | Data not available | N/A |
| Tmax (Time to Peak) | Data not available | N/A |
| Distribution | High lipid solubility (logP = 5.29) suggests good membrane penetration. | [3] |
| Metabolism | Primarily hepatic via glucuronidation. | [3] |
| Elimination | >70% eliminated via renal excretion. | [3] |
| Half-life (t½) | Data not available | N/A |
Clinical Efficacy and Therapeutic Use
This compound hydrochloride is clinically employed as a spasmolytic agent for various gastrointestinal disorders.[7]
-
Irritable Bowel Syndrome (IBS): It is indicated for the symptomatic relief of abdominal pain and spasm associated with IBS.[3]
-
Other GI Spasms: It is also used for managing postoperative intestinal spasms and biliary tract dyskinesia.[3]
-
Emerging Uses: Some studies suggest potential utility in treating urinary incontinence and bronchospasm, though robust clinical evidence for these applications is lacking.[3]
A clinical trial from 1962 involving 105 patients demonstrated that a 10 mg intramuscular dose resulted in reduced colic pain within 30 minutes for 95% of participants.[3] More recent, large-scale, placebo-controlled clinical trial data is not widely available.
Safety and Toxicology
As an antimuscarinic agent, this compound hydrochloride shares contraindications with other drugs in its class.
-
Contraindications: Use is contraindicated in patients with glaucoma, prostatic hyperplasia, and severe ulcerative colitis.[3]
-
Adverse Effects: Potential side effects are typical of anticholinergic agents and may include dry mouth, blurred vision, constipation, and urinary retention.
-
Toxicology: The acute toxicity has been determined in animal models.
| Parameter | Value | Species | Route |
| LD₅₀ | 212 mg/kg | Mouse | Intraperitoneal (i.p.) |
Experimental Methodologies
Characterizing the pharmacological profile of a compound like this compound hydrochloride involves a suite of standard in vitro and in vivo assays. The following sections detail the typical protocols used.
Muscarinic Receptor Binding Assay
This assay determines the affinity (Ki) of a test compound for muscarinic receptors through competitive displacement of a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Homogenize tissue rich in muscarinic receptors (e.g., rat brain cortex or cells expressing recombinant human muscarinic receptors) in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet by resuspending and re-centrifuging. The final pellet is resuspended in an assay buffer to a specific protein concentration.[8]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine), and varying concentrations of the unlabeled test compound (this compound).[8]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 21°C) for a sufficient period (e.g., 90 minutes) to reach binding equilibrium.[8]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.[8]
-
Quantification: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound to generate a competition curve. Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]
In Vitro Smooth Muscle Functional Assay
This assay measures the functional antagonism of a compound against agonist-induced contractions in an isolated smooth muscle preparation.
Protocol:
-
Tissue Isolation: Humanely euthanize an animal (e.g., guinea pig) and isolate a section of smooth muscle tissue, such as the ileum or bladder detrusor muscle.[10]
-
Mounting: Mount the tissue strip in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂). Attach one end of the tissue to a fixed point and the other to an isometric force transducer to record contractions.[10]
-
Equilibration: Allow the tissue to equilibrate under a small amount of resting tension for approximately 60 minutes.
-
Agonist Challenge: Generate a cumulative concentration-response curve by adding increasing concentrations of a muscarinic agonist (e.g., carbachol) to the bath and recording the resulting contractile force.[10]
-
Antagonist Incubation: Wash the tissue to remove the agonist. Then, add a fixed concentration of this compound hydrochloride to the bath and allow it to incubate with the tissue for a set period (e.g., 30 minutes).
-
Second Agonist Challenge: In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. A competitive antagonist will cause a rightward shift in the curve. The magnitude of this shift can be used to calculate the pA₂ value, a measure of the antagonist's potency.
Conclusion
This compound hydrochloride is a potent antispasmodic agent whose therapeutic efficacy stems from a dual pharmacological mechanism: antagonism of muscarinic acetylcholine receptors and blockade of L-type calcium channels. This combination effectively reduces smooth muscle contractility, providing symptomatic relief in hypermotility disorders of the gastrointestinal tract, such as Irritable Bowel Syndrome. While its clinical use is established, particularly in certain European markets, publicly available quantitative data regarding its receptor binding affinities and detailed human pharmacokinetic parameters are scarce. The experimental protocols detailed herein provide a standard framework for the further characterization of this and similar compounds, which could help to more precisely define its therapeutic window and potential for new indications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. A predictive in vitro model of the impact of drugs with anticholinergic properties on human neuronal and astrocytic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.usm.my [eprints.usm.my]
- 9. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Dihexyverine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis pathway for Dihexyverine hydrochloride, an antimuscarinic agent. The synthesis involves a multi-step process commencing with the formation of key precursors, [1,1'-bicyclohexyl]-1-carboxylic acid and 2-(piperidin-1-yl)ethanol. These intermediates are subsequently reacted via esterification to yield the this compound base, which is then converted to its hydrochloride salt. This document details the experimental protocols for each critical stage, presents quantitative data in structured tables, and includes visual diagrams of the synthetic pathway and experimental workflows to facilitate understanding and replication.
Introduction
This compound hydrochloride is a quaternary ammonium compound with antimuscarinic properties, acting as an antagonist at muscarinic receptors in smooth muscle tissue.[1] Its therapeutic effect lies in the inhibition of acetylcholine-mediated contractions, making it effective in the treatment of gastrointestinal spasms. The molecular structure consists of a bicyclohexyl group linked to a piperidine moiety through an ester bond, with the hydrochloride salt form enhancing its solubility.[1] This guide focuses on the chemical synthesis of this compound hydrochloride, providing a detailed roadmap for its laboratory-scale preparation.
Overall Synthesis Pathway
The synthesis of this compound hydrochloride can be conceptually divided into three main stages:
-
Stage 1: Synthesis of [1,1'-Bicyclohexyl]-1-carboxylic acid.
-
Stage 2: Synthesis of 2-(piperidin-1-yl)ethanol.
-
Stage 3: Esterification of the precursors and formation of the hydrochloride salt.
The overall synthetic scheme is depicted below.
Experimental Protocols and Data
Stage 1: Synthesis of [1,1'-Bicyclohexyl]-1-carboxylic acid
This crucial intermediate can be synthesized from [1,1'-bicyclohexyl]-1-ol or [1,1'-bicyclohexyl]-2-ol.
Experimental Protocol:
A German patent describes a method wherein at least one compound from the group of [1,1'-bicyclohexyl]-2-ol and [1,1'-bicyclohexyl]-1-ol is reacted with formic acid in the presence of a dehydrating agent such as concentrated sulfuric acid, fuming sulfuric acid, phosphoric acid, or a mixture of phosphoric acid and phosphorus pentoxide. The reaction mixture is then poured onto crushed ice and the resulting carboxylic acid is extracted with an organic solvent like diethyl ether. The organic phase is subsequently treated with an alkaline aqueous solution to form the alkali metal salt of the carboxylic acid, which is then extracted into the aqueous phase. Acidification of the aqueous phase precipitates the desired [1,1'-bicyclohexyl]-1-carboxylic acid.
A reported synthesis of [1,1'-bicyclohexyl]-1-carboxylic acid from formic acid and [1,1'-bicyclohexyl]-1-ol in the presence of sulfuric acid at 5-10°C for 1 hour afforded a yield of 85%.
Quantitative Data:
| Parameter | Value |
| Starting Material | [1,1'-Bicyclohexyl]-1-ol |
| Reagents | Formic acid, Sulfuric acid |
| Reaction Temperature | 5 - 10 °C |
| Reaction Time | 1 hour |
| Yield | 85% |
Stage 2: Synthesis of 2-(Piperidin-1-yl)ethanol
This precursor is prepared via the hydrogenation of 2-pyridineethanol.
Experimental Protocol:
The hydrogenation of 2-pyridineethanol to 2-piperidineethanol can be carried out using various catalytic systems. Common methods include the use of a rhodium on carbon catalyst in an ethanol solvent or a ruthenium dioxide catalyst in methanol. The reaction is typically performed under hydrogen pressure in a suitable reactor. Upon completion, the catalyst is filtered off, and the product is isolated by distillation of the solvent.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Pyridineethanol |
| Catalyst | Rhodium on carbon or Ruthenium dioxide |
| Solvent | Ethanol or Methanol |
| Reaction Type | Catalytic Hydrogenation |
Stage 3: Esterification and Hydrochloride Salt Formation
This final stage involves the formation of the this compound base through esterification, followed by its conversion to the hydrochloride salt.
Experimental Protocol:
Esterification: A general and effective method for the esterification of carboxylic acids with alcohols under mild conditions involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[2]
In a typical procedure, [1,1'-bicyclohexyl]-1-carboxylic acid and 2-(piperidin-1-yl)ethanol are dissolved in a dry, inert solvent like dichloromethane. DMAP is added, and the solution is cooled in an ice bath. Dicyclohexylcarbodiimide is then added portion-wise. The reaction mixture is stirred at room temperature for several hours. The precipitated dicyclohexylurea byproduct is removed by filtration. The filtrate is then washed sequentially with dilute hydrochloric acid and a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound base.[2]
Hydrochlorination: The resulting this compound base is dissolved in a suitable organic solvent such as acetone or isopropanol. A solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or HCl in isopropanol) is then added dropwise with stirring. The this compound hydrochloride salt precipitates out of the solution. The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
Quantitative Data (Esterification - General Procedure):
| Parameter | Value |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Solvent | Dichloromethane |
| Temperature | 0°C to Room Temperature |
| Work-up | Acid-base extraction |
Visualizations
Synthesis Workflow
The following diagram illustrates the general laboratory workflow for the synthesis of this compound hydrochloride.
Logical Relationship of Key Components
The following diagram illustrates the logical relationship between the key reactants, intermediates, and the final product.
Conclusion
The synthesis of this compound hydrochloride is a feasible multi-step process for a well-equipped organic chemistry laboratory. The successful execution of this synthesis relies on the careful preparation of the key intermediates, [1,1'-bicyclohexyl]-1-carboxylic acid and 2-(piperidin-1-yl)ethanol, followed by a controlled esterification and hydrochlorination. The methodologies outlined in this guide, supported by the provided data and visualizations, offer a solid foundation for researchers and drug development professionals to produce this compound hydrochloride for further study and application. Further optimization of the esterification and purification steps could potentially lead to improved overall yields and purity.
References
The Discovery and Development of Dihexyverine: A Technical Overview
Disclaimer: Detailed historical records and comprehensive preclinical and clinical trial data for Dihexyverine, an older antispasmodic agent, are scarce in publicly accessible scientific literature. This guide synthesizes the available information and, where specific data for this compound is unavailable, provides representative experimental protocols and data frameworks typical for the development of similar antimuscarinic drugs. These examples are for illustrative purposes and should not be considered as specific data for this compound.
Introduction
This compound is a synthetic anticholinergic agent with antispasmodic properties. Chemically, it is 2-(Piperidin-1-yl)ethyl bi(cyclohexane)-1-carboxylate[1]. It has been used in the symptomatic treatment of smooth muscle spasms, particularly in the gastrointestinal and genitourinary tracts, for conditions such as irritable bowel syndrome (IBS) and spastic colon[2]. It is known commercially in some regions under the brand name Spasmodex[3][4][5].
The development of this compound falls into the mid-20th-century era of pharmaceutical chemistry, which saw the synthesis and screening of numerous synthetic analogs of natural compounds to improve upon their therapeutic profiles. While the specific timeline and individuals involved in its discovery are not well-documented in modern databases, its development would have followed the classical path of synthesis, pharmacological screening, and clinical evaluation.
Synthesis
Hypothetical Synthesis Workflow
Protocol for Hypothetical Synthesis:
-
Activation of the Carboxylic Acid: Bicyclohexyl-1-carboxylic acid would first be converted to a more reactive acyl halide, typically the acyl chloride. This can be achieved by reacting the carboxylic acid with an activating agent like thionyl chloride or oxalyl chloride in an inert solvent.
-
Esterification: The resulting bicyclohexyl-1-carbonyl chloride is then reacted with 2-(piperidin-1-yl)ethanol in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the hydrochloric acid byproduct.
-
Purification: The final product, this compound, would be isolated and purified from the reaction mixture using standard techniques such as extraction, chromatography, and crystallization, likely as a hydrochloride salt to improve stability and water solubility.
Preclinical Pharmacology
This compound's therapeutic effect is primarily attributed to its dual mechanism of action on smooth muscle cells.
Mechanism of Action
This compound functions as both an antimuscarinic agent and a calcium channel blocker[2][6].
-
Anticholinergic (Antimuscarinic) Activity: It acts as a competitive antagonist at muscarinic acetylcholine receptors on the surface of smooth muscle cells. By blocking the binding of acetylcholine, a key neurotransmitter for muscle contraction, it prevents the initiation of the intracellular signaling cascade that leads to muscle contraction[6].
-
Calcium Channel Blockade: this compound is also believed to directly interfere with the influx of calcium ions into smooth muscle cells[2][6]. Calcium ions are essential for the contractile process. By modulating calcium channels, the drug further inhibits muscle contraction, leading to relaxation and relief from spasms[6].
References
- 1. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 4. CAS#:2375267-94-8 | Ethyl 2-(piperidin-4-yl)cyclohexane-1-carboxylate | Chemsrc [chemsrc.com]
- 5. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Dihexyverine: A Technical Guide to its Anticholinergic and Antimuscarinic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dihexyverine is a tertiary amine antimuscarinic agent structurally related to other synthetic spasmolytics. Its primary therapeutic application lies in the treatment of smooth muscle spasms, particularly in the gastrointestinal tract. The pharmacological effects of this compound are primarily attributed to its ability to competitively antagonize the actions of acetylcholine at muscarinic receptors. Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, plays a crucial role in regulating the contraction of smooth muscles, glandular secretions, and heart rate. By blocking these receptors, this compound effectively reduces the intensity and frequency of muscle spasms, providing relief from associated symptoms.
Mechanism of Action
The principal mechanism of action of this compound is the competitive antagonism of acetylcholine at muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) distributed throughout the body. The antispasmodic effects of this compound are predominantly mediated through the blockade of M2 and M3 receptors on smooth muscle cells.
A secondary mechanism, the blockade of calcium channels, has also been suggested for this compound, which would contribute to its smooth muscle relaxant effects.
Muscarinic Receptor Antagonism
The binding of acetylcholine to M3 receptors on smooth muscle cells initiates a signaling cascade that leads to contraction. This process involves the activation of Gq/11 proteins, stimulation of phospholipase C (PLC), and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The increased intracellular calcium concentration leads to the formation of the calcium-calmodulin complex, which in turn activates myosin light chain kinase (MLCK), resulting in smooth muscle contraction.
This compound, by binding to these muscarinic receptors without activating them, prevents acetylcholine from initiating this cascade, thereby leading to muscle relaxation.
Potential Calcium Channel Blockade
In addition to its antimuscarinic activity, it has been proposed that this compound may directly block L-type voltage-gated calcium channels in smooth muscle cells. This action would inhibit the influx of extracellular calcium, a critical step for sustaining muscle contraction, thus augmenting its spasmolytic effect.
Quantitative Pharmacological Data
Despite a thorough review of the scientific literature, specific quantitative data on the binding affinities (Ki values) of this compound for the five muscarinic receptor subtypes (M1-M5) and its functional inhibitory concentrations (IC50 or pA2 values) from in vitro assays are not publicly available. The following tables are provided as templates for the presentation of such data, which would be crucial for a complete pharmacological profile of the compound.
Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) | Radioligand Used | Tissue/Cell Line | Reference |
| M1 | Data not available | |||
| M2 | Data not available | |||
| M3 | Data not available | |||
| M4 | Data not available | |||
| M5 | Data not available |
Table 2: Functional Antagonism of this compound in Smooth Muscle Preparations
| Preparation | Agonist | Parameter | Value | Reference |
| Guinea Pig Ileum | Carbachol | pA2 | Data not available | |
| Guinea Pig Ileum | Carbachol | IC50 (nM) | Data not available |
Table 3: Calcium Channel Blocking Activity of this compound
| Preparation | Method | Parameter | Value | Reference |
| Vascular Smooth Muscle | KCl-induced contraction | IC50 (nM) | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anticholinergic and antimuscarinic properties of compounds like this compound.
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for muscarinic receptor subtypes.
-
Membrane Preparation:
-
Tissues (e.g., guinea pig brain for M1/M4, heart for M2, submandibular gland for M3) or cells expressing a specific human muscarinic receptor subtype are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
A constant concentration of a subtype-selective radioligand (e.g., [³H]-pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3) is incubated with the membrane preparation.
-
A range of concentrations of the unlabeled test compound (this compound) is added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Isolated Tissue Bath Assay for Functional Antagonism
This protocol is used to determine the functional potency (pA2 or IC50) of an antagonist in an isolated smooth muscle preparation, such as the guinea pig ileum.
-
Tissue Preparation:
-
A guinea pig is euthanized, and a segment of the ileum is excised and placed in a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2.
-
The longitudinal muscle is carefully stripped from the underlying circular muscle and cut into segments of appropriate length.
-
-
Tissue Mounting:
-
The tissue segments are mounted in an organ bath containing the physiological salt solution, maintained at 37°C and continuously aerated.
-
One end of the tissue is fixed to a stationary hook, and the other is connected to an isometric force transducer to record contractions.
-
The tissue is allowed to equilibrate under a resting tension for a specified period, with regular washing.
-
-
Experimental Procedure (Schild Analysis for pA2):
-
A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is established.
-
The tissue is then washed, and a known concentration of the antagonist (this compound) is added and allowed to equilibrate.
-
A second cumulative concentration-response curve to the agonist is then performed in the presence of the antagonist.
-
This process is repeated with increasing concentrations of the antagonist.
-
-
Data Analysis:
-
The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The pA2 value is the intercept of the regression line with the x-axis. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by acetylcholine binding to M3 muscarinic receptors on smooth muscle cells and the inhibitory effect of this compound.
Caption: M3 Muscarinic Receptor Signaling Pathway for Smooth Muscle Contraction.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a radioligand binding assay to determine the binding affinity of a compound.
Caption: Workflow for Radioligand Binding Assay.
Experimental Workflow for Isolated Tissue Bath Assay
The following diagram illustrates the workflow for an isolated tissue bath experiment to assess the functional antagonism of a compound.
Caption: Workflow for Isolated Tissue Bath Assay (Schild Analysis).
Conclusion
This compound is an effective antispasmodic agent with a primary mechanism of action involving the blockade of muscarinic acetylcholine receptors. While its clinical efficacy is established, a detailed quantitative characterization of its interaction with muscarinic receptor subtypes and its potential effects on calcium channels is not well-documented in publicly available literature. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive approach for researchers to further elucidate the precise pharmacological profile of this compound. Such studies are essential for a deeper understanding of its therapeutic actions and for the development of novel antimuscarinic agents with improved selectivity and side-effect profiles.
Dihexyverine's Effect on Calcium Channels in Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihexyverine is a well-established antispasmodic and anticholinergic agent utilized for the relaxation of smooth muscle. Its therapeutic effect is primarily attributed to a dual mechanism of action: the antagonism of muscarinic acetylcholine receptors and the direct blockade of calcium channels. This guide provides an in-depth technical overview of this compound's effects on calcium channels in smooth muscle cells, consolidating available data, outlining detailed experimental protocols, and illustrating the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the pharmacology of this compound and other smooth muscle relaxants.
Introduction
Smooth muscle contraction is a fundamental physiological process, critical for the function of various organ systems, including the gastrointestinal and genitourinary tracts. Dysregulation of smooth muscle contractility can lead to conditions such as irritable bowel syndrome (IBS) and other spasmodic disorders. This compound hydrochloride is a pharmaceutical agent recognized for its efficacy in alleviating symptoms associated with these conditions by targeting the underlying mechanism of smooth muscle contraction.[1]
The contraction of smooth muscle cells is intricately regulated by the intracellular concentration of calcium ions (Ca²⁺). An increase in cytosolic Ca²⁺ is the primary trigger for the cascade of events leading to the interaction of actin and myosin filaments, resulting in muscle contraction. This compound exerts its relaxant effect by interfering with this critical step. Its mechanism involves not only the blockade of muscarinic receptors, which reduces the signal for contraction, but also a direct action on calcium channels to inhibit the influx of extracellular Ca²⁺.[1][2]
This guide will delve into the specifics of this compound's interaction with calcium channels, presenting the available quantitative data, detailing the experimental methods used to elucidate these effects, and providing visual representations of the relevant cellular pathways.
Mechanism of Action: A Dual Approach to Smooth Muscle Relaxation
This compound's efficacy as a smooth muscle relaxant stems from its ability to target two key signaling pathways that converge on the regulation of intracellular calcium levels.
Anticholinergic Activity
This compound is a potent antagonist of muscarinic acetylcholine receptors (M1-M5) located on the surface of smooth muscle cells.[2] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, initiates smooth muscle contraction by binding to these receptors. This binding triggers a signaling cascade that leads to the production of inositol trisphosphate (IP₃) and a subsequent release of Ca²⁺ from intracellular stores, namely the sarcoplasmic reticulum. By blocking these receptors, this compound effectively inhibits this acetylcholine-induced rise in intracellular calcium, leading to muscle relaxation.[3]
Direct Calcium Channel Blockade
In addition to its anticholinergic properties, this compound directly inhibits the influx of extracellular calcium through voltage-gated calcium channels, with a noted action on L-type calcium channels.[2] These channels are crucial for the sustained phase of smooth muscle contraction. When the cell membrane depolarizes, these channels open, allowing an influx of Ca²⁺ from the extracellular space. This influx not only directly contributes to the increase in cytosolic Ca²⁺ but also triggers further calcium release from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR). By physically obstructing these channels, this compound curtails this significant source of activator calcium, thereby promoting muscle relaxation.[3]
The following diagram illustrates the dual mechanism of this compound's action on a smooth muscle cell.
Quantitative Data on this compound's Effects
While the qualitative mechanism of this compound's action is well-described, specific quantitative data on its direct interaction with calcium channels is limited in publicly available literature. The following tables summarize the known pharmacological properties and provide a template for the types of data that would be crucial for a comprehensive understanding of its calcium channel blocking activity.
Table 1: Pharmacodynamic Profile of this compound Hydrochloride
| Parameter | Detail | Source |
| Primary Target | Muscarinic acetylcholine receptors (M1-M5) | [2] |
| Secondary Action | L-type calcium channel inhibition | [2] |
Table 2: Comparative IC₅₀ Values for Calcium Channel Blockers in Smooth Muscle (for context)
| Compound | Tissue/Cell Type | Parameter | Value (M) |
| Pinaverium | Canine Colonic Circular Smooth Muscle | Inhibition of cholinergic responses | 1.0 x 10⁻⁶ |
| Diltiazem | Canine Colonic Circular Smooth Muscle | Inhibition of cholinergic responses | 4.1 x 10⁻⁷ |
| D600 (Gallopamil) | Canine Colonic Circular Smooth Muscle | Inhibition of cholinergic responses | 5.3 x 10⁻⁷ |
Experimental Protocols
The following sections detail the methodologies that can be employed to investigate the effects of this compound on calcium channels in smooth muscle cells. These protocols are based on standard pharmacological and electrophysiological techniques.
Isolated Tissue Bath for Smooth Muscle Contractility
This ex vivo method is fundamental for assessing the functional effect of this compound on smooth muscle contraction.
Objective: To determine the concentration-dependent inhibitory effect of this compound on smooth muscle contractions induced by a depolarizing agent (e.g., KCl) or a muscarinic agonist (e.g., carbachol).
Materials:
-
Animal model (e.g., guinea pig, rat)
-
Isolated smooth muscle tissue (e.g., ileum, colon, bladder)
-
Organ bath system with temperature control and aeration
-
Isometric force transducer and data acquisition system
-
Physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution)
-
This compound hydrochloride stock solution
-
Contractile agonists (e.g., KCl, carbachol)
Procedure:
-
Tissue Preparation: Euthanize the animal and dissect the desired smooth muscle tissue. Place the tissue in cold, oxygenated physiological salt solution. Prepare tissue strips or rings of appropriate dimensions.
-
Mounting: Mount the tissue in the organ bath chamber filled with physiological salt solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Attach one end of the tissue to a fixed hook and the other to the isometric force transducer.
-
Equilibration: Apply an optimal resting tension and allow the tissue to equilibrate for at least 60 minutes, with regular washes.
-
Viability Test: Induce a maximal contraction with a high concentration of KCl to ensure tissue viability.
-
Concentration-Response Curve:
-
Induce a sustained contraction with a submaximal concentration of KCl or carbachol.
-
Once the contraction has stabilized, add this compound in a cumulative, concentration-dependent manner.
-
Record the relaxation at each concentration.
-
-
Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Plot the concentration-response curve and calculate the IC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).
The following diagram outlines the workflow for the isolated tissue bath experiment.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in isolated smooth muscle cells, providing direct evidence of calcium channel blockade.
Objective: To measure the effect of this compound on voltage-gated calcium currents (ICa) in single smooth muscle cells.
Materials:
-
Isolated single smooth muscle cells
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators and microscope
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular and intracellular (pipette) solutions
-
This compound hydrochloride
Procedure:
-
Cell Isolation: Enzymatically digest a piece of smooth muscle tissue to obtain a suspension of single, viable cells.
-
Patch-Clamp Recording:
-
Transfer the cell suspension to a recording chamber on the microscope stage.
-
Using a micromanipulator, approach a single cell with a fire-polished glass pipette filled with intracellular solution to form a high-resistance seal (giga-seal).
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Recording Calcium Currents:
-
Clamp the cell membrane at a holding potential where calcium channels are closed (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps to activate the voltage-gated calcium channels and record the resulting inward calcium currents.
-
-
Drug Application: Perfuse the recording chamber with an extracellular solution containing a known concentration of this compound.
-
Post-Drug Recording: Repeat the voltage-step protocol to record calcium currents in the presence of this compound.
-
Data Analysis: Measure the peak amplitude of the calcium currents before and after the application of this compound. Calculate the percentage of current inhibition at different concentrations to determine the IC₅₀ value.
The following diagram illustrates the logical relationship in a patch-clamp experiment to determine the effect of this compound.
Signaling Pathways in Smooth Muscle Contraction and this compound's Intervention
The contraction of smooth muscle is a complex process involving multiple signaling pathways that regulate the intracellular calcium concentration. This compound's dual mechanism allows it to intervene at two critical points in this process.
-
Muscarinic Receptor-Mediated Pathway: Acetylcholine binding to M3 muscarinic receptors activates a Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored Ca²⁺. This compound, as a muscarinic antagonist, blocks the initial step of this pathway.
-
Voltage-Gated Calcium Influx: Depolarization of the smooth muscle cell membrane, which can be initiated by various stimuli including neurotransmitters and mechanical stretch, opens L-type voltage-gated calcium channels. The subsequent influx of extracellular Ca²⁺ is a major contributor to the rise in intracellular calcium. This compound directly blocks these channels, inhibiting this influx.
The diagram below provides a detailed view of these signaling pathways and the points of intervention by this compound.
Conclusion
This compound is a multifaceted smooth muscle relaxant that employs both anticholinergic and calcium channel blocking mechanisms to achieve its therapeutic effect. While its antagonism of muscarinic receptors is a key component of its action, the direct inhibition of L-type calcium channels plays a crucial role in reducing the influx of extracellular calcium, a primary driver of sustained smooth muscle contraction. The lack of extensive quantitative data on this compound's direct interaction with calcium channels highlights an area for future research that could further refine our understanding of its pharmacological profile. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which would be invaluable for the development of novel and more targeted antispasmodic therapies. A deeper understanding of the molecular interactions between this compound and calcium channels will ultimately contribute to the optimization of treatments for a range of smooth muscle-related disorders.
References
An In-depth Technical Guide to the Stereochemical Features and Achirality of Dihexyverine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihexyverine is an antimuscarinic agent utilized for its spasmolytic properties. A thorough understanding of its stereochemical features is paramount in drug development and for ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive analysis of the stereochemistry of this compound, definitively establishing its achiral nature. Detailed hypothetical experimental protocols for confirming achirality are presented, alongside a summary of its physicochemical properties. This document serves as a critical resource for professionals engaged in the research and development of this compound and related compounds.
Stereochemical Analysis of this compound
This compound, with the IUPAC name 2-(piperidin-1-yl)ethyl 1-cyclohexylcyclohexane-1-carboxylate, possesses a molecular structure that, upon initial inspection, might suggest the potential for chirality.[1] However, a detailed examination of its constituent parts reveals the absence of any stereogenic centers.
A chiral center is typically a carbon atom bonded to four different substituent groups. In the case of this compound, the quaternary carbon at the junction of the two cyclohexane rings is a key point of interest. This carbon is bonded to:
-
A cyclohexyl group.
-
Another cyclohexyl group.
-
A carboxyl group, which is part of an ester linkage.
-
The piperidin-1-ylethyl ester group.
Crucially, the two cyclohexyl groups attached to the central quaternary carbon are identical. This identity of two of the four substituents means this carbon atom does not satisfy the requirements to be a chiral center. The molecule, therefore, possesses a plane of symmetry that bisects the bond connecting the two cyclohexyl rings. The presence of this internal plane of symmetry is a definitive indicator of achirality.
Consequently, this compound does not exhibit enantiomerism and exists as a single, achiral compound.[2] This is further corroborated by databases which explicitly state that this compound is achiral and has no optical activity.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis in a laboratory and pharmaceutical setting.
| Property | Value | Reference |
| Molecular Formula | C20H35NO2 | [1][3] |
| Molecular Weight | 321.5 g/mol | [1][3] |
| IUPAC Name | 2-piperidin-1-ylethyl 1-cyclohexylcyclohexane-1-carboxylate | [1] |
| CAS Number | 561-77-3 | [3] |
| Stereochemistry | Achiral | [2] |
| Optical Activity | None | [2] |
| Defined Stereocenters | 0 | [2] |
| XLogP3 | 5.6 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 6 | [3] |
Experimental Protocols for Confirmation of Achirality
While this compound is documented as achiral, the following detailed experimental protocols are provided as a framework for the empirical confirmation of this property for a given sample. These methods are standard in the stereochemical analysis of pharmaceutical compounds.
Polarimetry
Objective: To measure the optical rotation of a this compound solution. An achiral compound will not rotate the plane of polarized light, resulting in an observed rotation of zero.
Apparatus and Reagents:
-
Polarimeter
-
Sodium lamp (589 nm)
-
Polarimeter cell (1 dm)
-
Volumetric flasks
-
Analytical balance
-
This compound sample
-
Ethanol (spectroscopic grade)
Procedure:
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions. Use a blank (ethanol) to set the zero point.
-
Sample Preparation: Accurately weigh approximately 1.0 g of the this compound sample and dissolve it in ethanol in a 100 mL volumetric flask. Ensure the sample is completely dissolved and the solution is homogenous.
-
Measurement: Rinse the polarimeter cell with the prepared this compound solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the optical rotation.
-
Data Analysis: Record the observed optical rotation. A reading of 0.000° would confirm the absence of optical activity and thus the achirality of the sample.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To demonstrate the absence of enantiomers in a this compound sample. An achiral compound will elute as a single peak on a chiral column.
Apparatus and Reagents:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD)
-
This compound sample
-
Mobile phase solvents (e.g., n-hexane and isopropanol, HPLC grade)
-
Filter for sample preparation
Procedure:
-
Method Development (if necessary): While a standard method for an achiral compound on a chiral column is unusual, a screening approach can be used. A typical starting mobile phase for a polysaccharide-based chiral column would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm filter before injection.
-
Chromatographic Analysis: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. Inject the prepared sample onto the column and monitor the elution profile with the UV detector at a suitable wavelength (determined by the UV spectrum of this compound).
-
Data Analysis: An achiral compound will not be resolved into multiple peaks by a chiral stationary phase. Therefore, the chromatogram should show a single, sharp peak corresponding to this compound. The absence of any additional peaks that could be attributed to an enantiomer confirms the sample's achirality.
Visualizing the Achirality of this compound
The following diagram illustrates the molecular structure of this compound and highlights the key feature that leads to its achirality: the presence of two identical cyclohexyl groups on the central quaternary carbon, which creates a plane of symmetry.
Caption: Structural analysis of this compound revealing its achirality.
Conclusion
The stereochemical features of this compound are straightforward. The molecule is unequivocally achiral due to the presence of a plane of symmetry and the absence of any stereogenic centers. This has significant implications for its synthesis, purification, and therapeutic use, as there is no need to resolve enantiomers. The experimental protocols outlined in this guide provide a robust framework for the routine confirmation of the achirality of this compound in a quality control or research setting. This in-depth guide serves as a foundational document for scientists and professionals in the pharmaceutical industry, ensuring a clear and accurate understanding of this important therapeutic agent's stereochemistry.
References
A Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Dihexyverine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific preclinical pharmacokinetic and metabolism data for Dihexyverine is limited. This guide therefore provides a comprehensive overview of the standard methodologies and expected outcomes for a preclinical assessment of a compound with the structural and therapeutic characteristics of this compound, a synthetic anticholinergic agent.[1][2]
Introduction to this compound and Preclinical Assessment
This compound is an antimuscarinic drug recognized for its spasmolytic properties, primarily used in the treatment of gastrointestinal and genitourinary tract disorders.[3][4] Its mechanism of action involves the competitive inhibition of acetylcholine at muscarinic receptors, leading to the relaxation of smooth muscles.[5][6] The chemical structure of this compound is 2-(Piperidin-1-yl)ethyl bi(cyclohexane)-1-carboxylate, with the molecular formula C20H35NO2.[7][8]
Preclinical evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as pharmacokinetics, is a critical phase in drug development.[9] These studies are essential for establishing a safe and effective dosing regimen for first-in-human clinical trials.[10] Understanding the metabolic fate of a drug is equally crucial for identifying active or potentially toxic metabolites.
This technical guide outlines the typical in vivo preclinical studies that would be conducted to characterize the pharmacokinetic profile and metabolic pathways of a compound like this compound.
Preclinical Pharmacokinetic Studies
The primary objective of preclinical pharmacokinetic (PK) studies is to quantify the dynamic processes of a drug's ADME.[11] These studies are typically initiated in rodent models.[12]
A standard preclinical PK study for a compound like this compound would involve the following:
-
Animal Models: Healthy, young adult male and female rats (e.g., Sprague-Dawley or Wistar strains) are commonly used for initial PK studies.[13] The use of these models is well-established and accepted by regulatory authorities.[13]
-
Dose Formulation: For intravenous (IV) administration, this compound would be dissolved in a suitable vehicle to form a clear solution.[14] For oral (PO) administration, it could be formulated as a solution or a suspension.[12][14]
-
Administration and Dosing: A minimum of two routes of administration are typically investigated: intravenous bolus and oral gavage. This allows for the determination of absolute bioavailability. Dose selection is informed by preliminary toxicity and efficacy studies.[11]
-
Sample Collection: Serial blood samples are collected from each animal at predetermined time points post-dosing. Plasma is separated from the blood for analysis. Urine and feces are also collected over a specified period to assess excretion.
The workflow for a typical preclinical pharmacokinetic study is illustrated in the diagram below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. lecturio.com [lecturio.com]
- 6. Anticholinergic - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. This compound | C20H35NO2 | CID 21788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. allucent.com [allucent.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. admescope.com [admescope.com]
- 14. admescope.com [admescope.com]
Dihexyverine: An In-Depth Analysis of Molecular Targets Beyond Muscarinic Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyverine is a well-established synthetic anticholinergic agent, primarily recognized for its antagonist activity at muscarinic acetylcholine receptors. This activity underlies its clinical use as a spasmolytic for gastrointestinal disorders. However, the complete pharmacological profile of this compound, particularly its engagement with molecular targets beyond the muscarinic receptor family, is not extensively documented in publicly accessible research. This guide aims to collate the available information on these non-muscarinic interactions and to provide a technical overview of the standard experimental procedures used to characterize such off-target activities.
Identified Non-Muscarinic Molecular Targets
L-type Calcium Channels
The most cited non-muscarinic activity of this compound is its ability to block L-type calcium channels. This action is described as a "direct calcium channel blockade," which contributes to its spasmolytic effect by reducing intracellular calcium influx and subsequent muscle contraction.[1] This secondary mechanism complements its primary antimuscarinic action.
Unfortunately, specific quantitative data detailing the binding affinity (Ki or Kd) or functional inhibition (IC50 or EC50) of this compound at L-type calcium channels could not be retrieved from the available literature. Without such data, a direct comparison with other known calcium channel blockers or an in-depth structure-activity relationship analysis is not possible.
Sigma Receptors
Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are common off-target binding sites for many centrally acting drugs. A thorough search of the literature did not yield any studies that have specifically investigated or identified an interaction between this compound and sigma receptors. Therefore, there is currently no evidence to suggest that this compound binds to or modulates the function of sigma receptors.
Data Presentation
Due to the absence of quantitative data from primary or secondary sources, a comparative data table for this compound's non-muscarinic targets cannot be provided.
Experimental Protocols
While specific protocols for testing this compound at non-muscarinic targets are not available, this section outlines the general methodologies employed to characterize compound interactions with L-type calcium channels and sigma receptors.
Radioligand Binding Assays for L-type Calcium Channels
Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor or ion channel.
Objective: To determine the binding affinity (Ki) of a test compound for L-type calcium channels.
Principle: This is a competitive binding assay where the test compound (unlabeled) competes with a radiolabeled ligand (e.g., [³H]-nitrendipine, a known L-type calcium channel blocker) for binding to membrane preparations containing L-type calcium channels.
General Protocol:
-
Membrane Preparation:
-
Homogenize tissues rich in L-type calcium channels (e.g., rat cerebral cortex, heart, or smooth muscle) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound.
-
Add a fixed amount of the membrane preparation to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
"Non-specific binding" is determined in the presence of a high concentration of an unlabeled standard L-type calcium channel blocker.
-
"Specific binding" is calculated by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Assays for L-type Calcium Channel Function
Patch-clamp electrophysiology is a powerful technique to directly measure the effect of a compound on the function of ion channels.
Objective: To determine the functional inhibition (IC50) of L-type calcium channel currents by a test compound.
Principle: This technique allows for the recording of ionic currents flowing through single or populations of ion channels in a cell membrane. The effect of the test compound on the amplitude and kinetics of these currents is measured.
General Protocol:
-
Cell Preparation:
-
Use a cell line stably expressing the desired L-type calcium channel subtype (e.g., HEK293 cells transfected with Cav1.2).
-
Culture the cells under appropriate conditions.
-
On the day of the experiment, prepare a single-cell suspension.
-
-
Patch-Clamp Recording:
-
A glass micropipette with a very small tip opening is pressed against the cell membrane to form a high-resistance seal ("gigaseal").
-
The membrane patch under the pipette tip is then ruptured to achieve the "whole-cell" configuration, allowing control of the intracellular environment and measurement of the total current from the entire cell.
-
The membrane potential is clamped at a holding potential where the channels are mostly closed (e.g., -80 mV).
-
Depolarizing voltage steps are applied to activate the L-type calcium channels, and the resulting inward calcium currents are recorded.
-
A stable baseline current is established before applying the test compound.
-
-
Compound Application and Data Acquisition:
-
The test compound is applied to the cell at various concentrations via a perfusion system.
-
The effect of each concentration on the amplitude of the calcium current is recorded.
-
Washout of the compound is performed to check for reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium current at each test compound concentration.
-
Plot the percentage of current inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Binding Assays for Sigma Receptors
Similar to the L-type calcium channel assay, radioligand binding can be used to assess a compound's affinity for sigma-1 and sigma-2 receptors.
Objective: To determine the binding affinity (Ki) of a test compound for sigma-1 and sigma-2 receptors.
Principle: Competitive binding assay using selective radioligands for each sigma receptor subtype.
General Protocol:
-
Membrane Preparation:
-
Homogenize tissues with high expression of sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2).
-
Follow a similar differential centrifugation protocol as described for L-type calcium channels to obtain a membrane fraction.
-
-
Binding Assay (Sigma-1):
-
Use a sigma-1 selective radioligand, such as [³H]-(+)-pentazocine.
-
Incubate membranes with the radioligand and varying concentrations of the test compound.
-
Non-specific binding is typically determined using a high concentration of haloperidol.
-
-
Binding Assay (Sigma-2):
-
Use a non-selective sigma radioligand like [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) to mask the sigma-1 sites. This allows for the specific measurement of binding to sigma-2 receptors.
-
Non-specific binding is determined using a high concentration of unlabeled DTG or haloperidol.
-
-
Quantification and Analysis:
-
The procedure for filtration, washing, scintillation counting, and data analysis to determine IC50 and Ki values is analogous to that described for L-type calcium channels.
-
Signaling Pathways
The primary mechanism of action of this compound is the blockade of muscarinic acetylcholine receptors. The simplified signaling pathway for Gq-coupled muscarinic receptors (M1, M3, M5), which are relevant for smooth muscle contraction, is depicted below. This compound inhibits this pathway at the receptor level.
Conclusion
While this compound is primarily characterized as a muscarinic receptor antagonist, there is qualitative evidence suggesting it also acts as an L-type calcium channel blocker. However, a significant gap exists in the scientific literature regarding the quantitative characterization of this and other potential non-muscarinic interactions. For a comprehensive understanding of this compound's pharmacological profile and to accurately assess its selectivity and potential for off-target effects, further investigation using standard in vitro pharmacological assays is warranted. Researchers in drug development should consider performing broader screening panels, including but not limited to calcium channels and sigma receptors, to fully elucidate the molecular pharmacology of this compound.
References
Methodological & Application
Application Notes and Protocols: Dihexyverine in vitro Assay for Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyverine is a pharmaceutical compound recognized for its antispasmodic properties, primarily utilized in the management of smooth muscle spasms associated with gastrointestinal and genitourinary disorders.[1] As a synthetic anticholinergic agent, its principal mechanism of action is the antagonism of muscarinic acetylcholine receptors on smooth muscle cells.[2] By blocking these receptors, this compound inhibits the contractile effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, leading to muscle relaxation.[1][2] Additionally, some evidence suggests a potential for direct calcium channel blockade, which would also contribute to its spasmolytic effects.[2]
These application notes provide a detailed protocol for the in vitro assessment of this compound's smooth muscle relaxant effects using isolated organ bath techniques. This method is a cornerstone for the pharmacological characterization of antispasmodic agents.
Principle of the Assay
The in vitro organ bath assay allows for the examination of a drug's effect on isolated smooth muscle tissue in a controlled physiological environment. The fundamental steps of this assay for evaluating this compound are:
-
Tissue Isolation and Mounting: A segment of smooth muscle tissue, such as the guinea pig ileum, is dissected and mounted in an organ bath containing a physiological salt solution. This solution is maintained at a constant temperature and continuously aerated to ensure tissue viability.
-
Pre-contraction: The tissue is contracted by the addition of a muscarinic receptor agonist, such as acetylcholine or carbachol. This establishes a stable contractile tone against which the relaxant effects of this compound can be measured.
-
Cumulative Addition of this compound: Increasing concentrations of this compound are added to the organ bath in a cumulative manner.
-
Measurement of Relaxation: The relaxant effect of this compound is quantified by measuring the decrease in muscle tension from the pre-contracted state.
-
Data Analysis: A concentration-response curve is generated to determine key pharmacological parameters, such as the IC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the pA2 (a measure of the affinity of a competitive antagonist for its receptor).
Experimental Protocols
Materials and Reagents
-
Animals: Male Dunkin-Hartley guinea pigs (250-350 g)
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Gases: Carbogen (95% O2 / 5% CO2)
-
Agonist: Acetylcholine chloride or Carbachol
-
Test Compound: this compound hydrochloride
-
Equipment:
-
Isolated organ bath system with thermostatic control
-
Isometric force transducers
-
Data acquisition system and software
-
Dissection tools (scissors, forceps)
-
Surgical thread
-
Tissue Preparation: Guinea Pig Ileum
-
Humanely euthanize a guinea pig via an approved method (e.g., cervical dislocation followed by exsanguination).
-
Perform a midline laparotomy to expose the abdominal contents.
-
Carefully locate and excise a segment of the terminal ileum.
-
Immediately place the excised tissue in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.
-
Gently flush the lumen of the ileal segment with Krebs-Henseleit solution to remove any remaining contents.
-
Cut the ileum into segments of approximately 2-3 cm in length.
Experimental Procedure
-
Setup:
-
Fill the organ baths with Krebs-Henseleit solution and maintain the temperature at 37°C.
-
Continuously aerate the solution with carbogen (95% O2 / 5% CO2).
-
Calibrate the isometric force transducers according to the manufacturer's instructions.
-
-
Tissue Mounting:
-
Tie one end of an ileal segment to a tissue holder at the bottom of the organ bath.
-
Tie the other end to an isometric force transducer.
-
Apply an initial resting tension of approximately 1 g to the tissue.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes.
-
During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Viability Test:
-
After equilibration, assess the viability of the tissue by inducing a contraction with a submaximal concentration of acetylcholine (e.g., 1 µM).
-
Once a stable contraction is achieved, wash the tissue to return to baseline tension. Repeat this step until consistent contractile responses are observed.
-
-
Antagonist Incubation (for pA2 determination):
-
For determining the pA2 value, incubate the tissue with a specific concentration of this compound for a predetermined period (e.g., 30 minutes) before constructing a cumulative concentration-response curve for the agonist.
-
-
Concentration-Response Curve for Relaxation (IC50 determination):
-
Induce a stable, submaximal contraction (approximately 70-80% of the maximum) with a fixed concentration of acetylcholine (e.g., 1 µM).
-
Once the contraction plateaus, add this compound to the organ bath in a cumulative manner (e.g., from 1 nM to 100 µM in half-log increments).
-
Allow the tissue to reach a steady-state response after each addition before adding the next concentration.
-
-
Data Recording:
-
Continuously record the changes in muscle tension throughout the experiment using the data acquisition system.
-
Data Presentation
Table 1: Representative IC50 Values for a Muscarinic Antagonist on Acetylcholine-Induced Contractions in Guinea Pig Ileum
| Tissue Preparation | Pre-contracting Agent (Concentration) | Antagonist | IC50 (nM) | n |
| Guinea Pig Ileum | Acetylcholine (1 µM) | Atropine | 2.5 ± 0.3 | 6 |
Data are presented as mean ± SEM for 'n' number of experiments. This table illustrates the potency of the antagonist in relaxing a pre-contracted smooth muscle tissue.
Table 2: Representative pA2 Values for a Muscarinic Antagonist against Acetylcholine in Guinea Pig Ileum
| Tissue Preparation | Agonist | Antagonist | pA2 | Schild Slope | n |
| Guinea Pig Ileum | Acetylcholine | Atropine | 8.9 ± 0.2 | 1.05 ± 0.08 | 6 |
The pA2 value is a measure of the antagonist's affinity for the receptor. A Schild slope not significantly different from unity is indicative of competitive antagonism. Data are presented as mean ± SEM for 'n' number of experiments.
Visualizations
Signaling Pathway of this compound-Induced Smooth Muscle Relaxation
Caption: Proposed signaling pathway for this compound in smooth muscle.
Experimental Workflow for In Vitro Smooth Muscle Assay
Caption: Workflow for assessing this compound's relaxant effect.
References
Animal Models for Efficacy Testing of Dihexyverine on Gastrointestinal Spasms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyverine is an antispasmodic agent utilized for the alleviation of smooth muscle spasms, particularly those affecting the gastrointestinal (GI) and genitourinary tracts.[1] Its therapeutic effect is primarily attributed to its anticholinergic (antimuscarinic) activity, where it competitively antagonizes the action of acetylcholine at muscarinic receptors on smooth muscle cells.[1] Acetylcholine is a key neurotransmitter that mediates muscle contractions.[1] By blocking these receptors, this compound effectively reduces the frequency and intensity of muscle spasms, leading to muscle relaxation.[1] Additionally, it is suggested that this compound may modulate calcium ion influx into smooth muscle cells, further contributing to its spasmolytic effect.[1]
These application notes provide detailed protocols for established in vivo and ex vivo animal models to assess the efficacy of this compound in treating gastrointestinal hypermotility and spasms.
Signaling Pathway of Smooth Muscle Contraction and this compound's Point of Intervention
Caption: this compound's dual mechanism on smooth muscle cells.
Application Note 1: In Vivo Evaluation of Antidiarrheal Activity
Model: Castor Oil-Induced Diarrhea in Rodents
This model is a widely used and reliable method for screening the antidiarrheal and antispasmodic activity of new compounds. Castor oil's active metabolite, ricinoleic acid, irritates the intestinal mucosa, leading to inflammation, increased peristalsis, and fluid secretion, which collectively induce diarrhea. The efficacy of a test compound like this compound is measured by its ability to delay the onset of diarrhea and reduce the frequency and severity of diarrheal episodes.
Experimental Protocol: Castor Oil-Induced Diarrhea
-
Animals: Male Swiss albino mice (20-25 g) are used. Animals are acclimatized for one week before the experiment.
-
Housing: Mice are housed in cages with wire mesh floors to allow for the collection and observation of fecal pellets.
-
Fasting: Animals are fasted for 18-24 hours before the experiment, with free access to water.
-
Grouping:
-
Group I (Control): Receives the vehicle (e.g., 1% Tween 80 in distilled water).
-
Group II (Positive Control): Receives a standard antidiarrheal drug, such as Loperamide (3 mg/kg, p.o.).
-
Group III-V (Test Groups): Receive this compound at varying doses (e.g., 50, 100, 200 mg/kg, p.o.).
-
-
Drug Administration: The vehicle, standard drug, or this compound is administered orally (p.o.) to the respective groups.
-
Induction of Diarrhea: One hour after drug administration, all animals receive 0.5 mL of castor oil orally.
-
Observation: The animals are observed for 4 hours. The following parameters are recorded:
-
Time of onset of the first diarrheal stool.
-
Total number of fecal outputs (both formed and unformed).
-
Number of wet (diarrheal) fecal pellets.
-
Weight of wet fecal pellets.
-
-
Calculation: The percentage inhibition of defecation is calculated using the formula: % Inhibition = [(Mean fecal count of Control - Mean fecal count of Test Group) / Mean fecal count of Control] x 100
Data Presentation
Hypothetical data for illustrative purposes.
Table 1: Effect of this compound on Castor Oil-Induced Diarrhea in Mice
| Treatment Group | Dose (mg/kg) | Onset of Diarrhea (min) | Total Fecal Output (No.) | Wet Fecal Output (No.) | % Inhibition of Diarrhea |
| Control (Vehicle) | - | 45.5 ± 3.2 | 15.8 ± 1.5 | 12.2 ± 1.1 | - |
| Loperamide | 3 | > 240 | 2.1 ± 0.5 | 0.5 ± 0.2 | 95.9% |
| This compound | 50 | 75.2 ± 5.1 | 10.3 ± 1.0 | 7.8 ± 0.9 | 36.1% |
| This compound | 100 | 110.8 ± 7.3 | 7.1 ± 0.8 | 4.5 ± 0.6 | 63.1% |
| This compound | 200 | 165.4 ± 9.8 | 4.5 ± 0.6 | 2.1 ± 0.4* | 82.8% |
Values are Mean ± SEM. *p < 0.05 compared to the control group.
Experimental Workflow: In Vivo Model
Caption: Workflow for the castor oil-induced diarrhea model.
Application Note 2: Ex Vivo Evaluation of Antispasmodic Activity
Model: Acetylcholine-Induced Contractions in Isolated Guinea Pig Ileum
This ex vivo model provides a direct assessment of a compound's effect on smooth muscle contractility. The guinea pig ileum is rich in muscarinic receptors and exhibits clear, measurable contractions in response to agonists like acetylcholine. This compound's efficacy can be quantified by its ability to inhibit or reverse these induced contractions, allowing for the determination of its potency (e.g., IC50 value).
Experimental Protocol: Isolated Guinea Pig Ileum
-
Animal and Tissue Preparation:
-
A male guinea pig (250-350 g) is euthanized by cervical dislocation.
-
The abdomen is opened, and a segment of the ileum is isolated and placed in Tyrode's solution.
-
The lumen is gently flushed to remove contents.
-
A 2-3 cm segment of the ileum is cut and prepared for mounting.
-
-
Organ Bath Setup:
-
The ileum segment is suspended in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).
-
One end of the tissue is attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system.
-
-
Equilibration:
-
The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1 g. The Tyrode's solution is replaced every 15 minutes.
-
-
Induction of Contractions:
-
A submaximal concentration of acetylcholine (ACh), typically 1 µM, is added to the organ bath to induce a stable contraction.
-
-
Testing this compound:
-
Once a stable contraction plateau is achieved with ACh, cumulative concentrations of this compound (e.g., 1 nM to 10 µM) are added to the bath.
-
The relaxation of the pre-contracted tissue is recorded as a percentage of the initial ACh-induced contraction.
-
-
Data Analysis:
-
A concentration-response curve for this compound is plotted.
-
The IC50 value (the concentration of this compound that causes 50% relaxation of the pre-contracted tissue) is calculated.
-
Data Presentation
Hypothetical data for illustrative purposes.
Table 2: Inhibitory Effect of this compound on Acetylcholine-Induced Contractions in Guinea Pig Ileum
| This compound Conc. (log M) | % Inhibition of ACh-induced Contraction |
| -9.0 | 5.2 ± 1.1 |
| -8.5 | 15.8 ± 2.3 |
| -8.0 | 35.1 ± 3.5 |
| -7.5 | 52.3 ± 4.1 |
| -7.0 | 78.9 ± 3.8 |
| -6.5 | 92.4 ± 2.5 |
| -6.0 | 98.1 ± 1.2 |
| IC50 Value (nM) | 35.5 |
Values are Mean ± SEM.
Experimental Workflow: Ex Vivo Model
Caption: Workflow for the isolated guinea pig ileum experiment.
References
Research Applications of Dihexyverine in Urological Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyverine is a pharmaceutical agent recognized for its antispasmodic and anticholinergic properties.[1][2] Primarily utilized in the management of gastrointestinal spasms, its mechanism of action—targeting smooth muscle contraction—suggests a potential therapeutic role in urological disorders characterized by smooth muscle overactivity, such as overactive bladder (OAB) and urge urinary incontinence.[3] This document provides a detailed overview of the potential research applications of this compound in urology, including its mechanism of action, and presents generalized protocols for its preclinical evaluation.
It is important to note that while this compound's pharmacological profile is established, extensive clinical trial data specifically for its use in urological conditions are not widely available in published literature. Therefore, the experimental protocols provided herein are based on standard methodologies for evaluating anticholinergic and spasmolytic agents in the context of bladder smooth muscle physiology.
Application Notes
This compound's primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, which are instrumental in mediating detrusor muscle contractions.[4] Additionally, it is suggested to have calcium channel blocking activity, which would also contribute to smooth muscle relaxation.[4][5] This dual action makes it a compound of interest for urological conditions involving involuntary bladder contractions.
Potential Research Applications:
-
Overactive Bladder (OAB): Investigating the efficacy of this compound in reducing the frequency and amplitude of spontaneous or induced detrusor muscle contractions in in vitro and in vivo models of OAB.
-
Urge Urinary Incontinence: Assessing the potential of this compound to increase bladder capacity and reduce urge-related incontinence episodes in preclinical models.
-
Neurogenic Detrusor Overactivity: Evaluating the effects of this compound on bladder hyperactivity secondary to neurological conditions, such as spinal cord injury.
-
Basic Research: Utilizing this compound as a pharmacological tool to probe the roles of muscarinic receptors and calcium channels in bladder physiology and pathophysiology.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Property | Description |
| Drug Class | Antimuscarinic, Antispasmodic[1] |
| Chemical Name | 2-(Piperidin-1-yl)ethyl 1-cyclohexylcyclohexane-1-carboxylate[6] |
| Molecular Formula | C₂₀H₃₅NO₂[6][7] |
| Mechanism of Action | Antagonizes muscarinic acetylcholine receptors (M1-M5) in smooth muscle tissue, inhibiting acetylcholine-mediated contractions. Complemented by direct L-type calcium channel blockade.[4] |
| Primary Indications | Symptomatic relief of gastrointestinal spasms (e.g., irritable bowel syndrome).[4] |
| Potential Urological | Overactive bladder, urge urinary incontinence (off-label/investigational).[4] |
Table 2: Key Endpoints for Preclinical Evaluation of Anticholinergics in OAB Models
| Endpoint Category | Specific Parameters |
| In Vitro Contractility | - Inhibition of agonist-induced (e.g., carbachol) contractions (IC₅₀) - Reduction in amplitude and frequency of spontaneous contractions - Effect on nerve-mediated contractions (Electrical Field Stimulation) |
| In Vivo Cystometry | - Increase in bladder capacity - Reduction in the frequency of non-voiding contractions - Increase in inter-micturition interval - Decrease in maximal micturition pressure |
| Safety/Side Effects | - Salivary secretion (as a measure of dry mouth) - Gastrointestinal motility - Cardiovascular parameters (heart rate, blood pressure) - Central nervous system effects |
Experimental Protocols
The following is a generalized protocol for the in vitro assessment of this compound's effect on isolated bladder smooth muscle contractility. This method is standard for screening compounds for potential use in OAB.[8][9]
Protocol: In Vitro Assessment of this compound on Isolated Detrusor Muscle Strips
1. Objective: To determine the inhibitory effect of this compound on agonist-induced contractions of isolated rodent detrusor smooth muscle strips.
2. Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)
-
Carbachol (contractile agonist)
-
This compound hydrochloride
-
Isolated organ bath system with isometric force transducers[10][11]
-
Carbogen gas (95% O₂, 5% CO₂)
-
Dissection tools
3. Methods:
-
Tissue Preparation:
-
Humanely euthanize the rat according to approved institutional guidelines.
-
Excise the urinary bladder and place it immediately in cold Krebs-Henseleit solution.
-
Remove any adhering fat and connective tissue.
-
Open the bladder longitudinally and gently remove the urothelium by blunt dissection.
-
Prepare 4-6 longitudinal detrusor muscle strips (approx. 10 mm long and 2-3 mm wide).[8][12]
-
-
Organ Bath Setup:
-
Mount the detrusor strips in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen.[13]
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial resting tension of 1 g and allow the strips to equilibrate for 60 minutes. Replace the bath solution every 15 minutes.[13]
-
-
Experimental Procedure:
-
After equilibration, elicit a reference contraction by adding 80 mM KCl to the bath.
-
Wash the strips three times with fresh Krebs-Henseleit solution and allow them to return to baseline tension.
-
Induce a stable submaximal contraction with carbachol (e.g., 1 µM).
-
Once the contraction has plateaued, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).
-
Record the relaxant response at each concentration.
-
4. Data Analysis:
-
Express the relaxation induced by this compound as a percentage of the pre-contraction induced by carbachol.
-
Plot the concentration-response curve and calculate the IC₅₀ (the concentration of this compound that causes 50% relaxation).
Mandatory Visualizations
Caption: Signaling pathway of this compound's anticholinergic action.
References
- 1. This compound [drugfuture.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of calcium channel blockers on urinary tract smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. This compound | C20H35NO2 | CID 21788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. Organ bath - Wikipedia [en.wikipedia.org]
- 11. reprocell.com [reprocell.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Clinical Trials of Dihexyverine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
1.0 Introduction
Dihexyverine hydrochloride is a synthetic anticholinergic agent with antispasmodic properties.[1][2] It is indicated for the symptomatic treatment of spasms in the smooth muscle of the gastrointestinal and genitourinary tracts.[1][3] Its therapeutic effect is primarily achieved through the competitive antagonism of muscarinic acetylcholine receptors and the modulation of calcium channels in smooth muscle cells, leading to muscle relaxation and spasm relief.[3][4]
These application notes provide a comprehensive framework for designing and conducting clinical trials to evaluate the safety and efficacy of this compound hydrochloride for potential therapeutic indications such as Irritable Bowel Syndrome (IBS) and Overactive Bladder (OAB). The following protocols are based on established best practices and regulatory guidelines for the clinical development of anticholinergic drugs, given the limited publicly available clinical trial data specific to this compound hydrochloride.
2.0 Mechanism of Action
This compound hydrochloride exerts its antispasmodic effects through a dual mechanism:
-
Anticholinergic Activity: It acts as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5) on smooth muscle cells.[3] By blocking the action of acetylcholine, a key neurotransmitter in parasympathetic nerve-induced muscle contraction, it reduces the tone and motility of smooth muscles.[4]
-
Calcium Channel Modulation: The drug is also believed to directly inhibit L-type calcium channels, which reduces the influx of extracellular calcium into the smooth muscle cells.[3] This further contributes to muscle relaxation, as intracellular calcium is essential for the initiation of muscle contraction.[4]
Signaling Pathway of this compound Hydrochloride
Caption: Simplified signaling pathway of this compound hydrochloride in smooth muscle cells.
3.0 Proposed Clinical Development Plan
A phased clinical development plan is proposed to systematically evaluate the safety, tolerability, pharmacokinetics (PK), and efficacy of this compound hydrochloride.
Clinical Trial Workflow for this compound Hydrochloride
Caption: Proposed clinical development workflow for this compound hydrochloride.
4.0 Phase I Clinical Trial Protocol
4.1. Title: A Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Oral this compound Hydrochloride in Healthy Adult Subjects.
4.2. Objectives:
-
Primary: To assess the safety and tolerability of single and multiple ascending doses of this compound hydrochloride in healthy volunteers.
-
Secondary: To characterize the pharmacokinetic profile of single and multiple doses of this compound hydrochloride.
4.3. Study Design:
-
Part A: Single Ascending Dose (SAD): Healthy subjects will be enrolled in sequential cohorts and randomized to receive a single oral dose of this compound hydrochloride or placebo. Dose escalation will proceed after a safety review of the preceding cohort.
-
Part B: Multiple Ascending Dose (MAD): Healthy subjects will be enrolled in sequential cohorts and randomized to receive multiple oral doses of this compound hydrochloride or placebo over a specified period (e.g., 7 days).
4.4. Subject Population:
-
Healthy male and female volunteers, aged 18-55 years.
-
Body Mass Index (BMI) between 18.0 and 30.0 kg/m ².
-
No clinically significant abnormalities on physical examination, electrocardiogram (ECG), and laboratory tests.
4.5. Key Assessments:
-
Safety: Monitoring of adverse events (AEs), vital signs, 12-lead ECGs, and clinical laboratory tests (hematology, biochemistry, urinalysis). Particular attention will be paid to anticholinergic side effects (e.g., dry mouth, blurred vision, constipation, urinary retention).[5]
-
Pharmacokinetics: Serial blood samples will be collected at predefined time points to determine the plasma concentrations of this compound hydrochloride and any major metabolites.
4.6. Data Presentation:
Table 1: Summary of Pharmacokinetic Parameters (SAD)
| Dose Group | N | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) | AUC₀₋inf (ng·hr/mL) | t₁/₂ (hr) |
|---|---|---|---|---|---|---|
| Dose 1 | 6 | [Data] | [Data] | [Data] | [Data] | [Data] |
| Placebo | 2 | [Data] | [Data] | [Data] | [Data] | [Data] |
| Dose 2 | 6 | [Data] | [Data] | [Data] | [Data] | [Data] |
| Placebo | 2 | [Data] | [Data] | [Data] | [Data] | [Data] |
| ... | ... | ... | ... | ... | ... | ... |
Cmax: Maximum plasma concentration; Tmax: Time to Cmax; AUC₀₋t: Area under the curve from time 0 to the last quantifiable concentration; AUC₀₋inf: Area under the curve from time 0 to infinity; t₁/₂: Terminal half-life.
Table 2: Incidence of Treatment-Emergent Adverse Events (MAD)
| Preferred Term | Dose Group 1 (N=X) | Placebo (N=Y) | Total (N=Z) |
|---|---|---|---|
| Dry Mouth | n (%) | n (%) | n (%) |
| Blurred Vision | n (%) | n (%) | n (%) |
| Constipation | n (%) | n (%) | n (%) |
| Dizziness | n (%) | n (%) | n (%) |
| Somnolence | n (%) | n (%) | n (%) |
5.0 Phase II Clinical Trial Protocol (Example: Irritable Bowel Syndrome with Diarrhea - IBS-D)
5.1. Title: A Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging Study to Evaluate the Efficacy and Safety of this compound Hydrochloride in Patients with Irritable Bowel Syndrome with Diarrhea (IBS-D).
5.2. Objectives:
-
Primary: To evaluate the efficacy of different doses of this compound hydrochloride compared to placebo in improving abdominal pain and stool consistency in patients with IBS-D.
-
Secondary: To further assess the safety and tolerability of this compound hydrochloride in the target patient population and to evaluate its effect on other IBS-D symptoms.
5.3. Study Design:
-
A parallel-group, randomized, double-blind, placebo-controlled design.
-
Patients will be randomized to receive one of several doses of this compound hydrochloride or placebo for a treatment period of 12 weeks.
-
A 2-week screening and baseline period will precede randomization to establish baseline symptom severity.[6]
5.4. Patient Population:
-
Patients aged 18-65 years diagnosed with IBS-D according to Rome IV criteria.
-
Patients must meet minimum baseline criteria for abdominal pain and abnormal stool consistency.[7]
5.5. Efficacy Endpoints:
-
Co-Primary Endpoints:
-
Secondary Endpoints:
5.6. Data Presentation:
Table 3: Baseline Demographics and Clinical Characteristics (Phase II)
| Characteristic | This compound Dose 1 (N=X) | This compound Dose 2 (N=Y) | Placebo (N=Z) | Total (N=W) |
|---|---|---|---|---|
| Age (years), Mean (SD) | [Data] | [Data] | [Data] | [Data] |
| Sex, n (%) Male/Female | [Data] | [Data] | [Data] | [Data] |
| Duration of IBS (years), Mean (SD) | [Data] | [Data] | [Data] | [Data] |
| Baseline Abdominal Pain Score (0-10), Mean (SD) | [Data] | [Data] | [Data] | [Data] |
| Baseline BSFS, Mean (SD) | [Data] | [Data] | [Data] | [Data] |
Table 4: Summary of Primary Efficacy Endpoint Results at Week 12 (Phase II)
| Endpoint | This compound Dose 1 (N=X) | This compound Dose 2 (N=Y) | Placebo (N=Z) | p-value vs. Placebo |
|---|---|---|---|---|
| Abdominal Pain Responders, n (%) | [Data] | [Data] | [Data] | [Data] |
| Stool Consistency Responders, n (%) | [Data] | [Data] | [Data] | [Data] |
| Overall Responders (Pain & Stool), n (%) | [Data] | [Data] | [Data] | [Data] |
6.0 Phase III Clinical Trial Protocol (Example: IBS-D)
6.1. Title: Two Pivotal, Multicenter, Randomized, Double-Blind, Placebo-Controlled Studies to Confirm the Efficacy and Safety of this compound Hydrochloride for the Treatment of Irritable Bowel Syndrome with Diarrhea (IBS-D).
6.2. Objectives:
-
Primary: To confirm the efficacy of the selected dose(s) of this compound hydrochloride from Phase II in improving the signs and symptoms of IBS-D compared to placebo.
-
Secondary: To evaluate the long-term safety and tolerability of this compound hydrochloride.
6.3. Study Design:
-
Two identical, large-scale, multicenter, randomized, double-blind, placebo-controlled studies.
-
Patients will be randomized to the optimal dose(s) of this compound hydrochloride or placebo for a 12- to 26-week treatment period, potentially followed by a long-term safety extension phase.
6.4. Patient Population:
-
Similar to Phase II, but with a larger and more diverse patient population to ensure generalizability of the results.
6.5. Efficacy Endpoints:
-
The primary and secondary endpoints will be consistent with those established in the Phase II trial and aligned with regulatory guidance.[4]
6.6. Safety Monitoring:
-
Comprehensive monitoring for all adverse events, with a particular focus on anticholinergic effects.[5]
-
An independent Data and Safety Monitoring Board (DSMB) will be established to periodically review safety data.[9]
6.7. Data Presentation:
Table 5: Summary of Key Efficacy Results (Phase III - Pooled Data from Two Studies)
| Endpoint | This compound (N=X) | Placebo (N=Y) | Odds Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Overall Monthly Responders, n (%) | [Data] | [Data] | [Data] | [Data] |
| Abdominal Pain Monthly Responders, n (%) | [Data] | [Data] | [Data] | [Data] |
| Stool Consistency Monthly Responders, n (%) | [Data] | [Data] | [Data] | [Data] |
Table 6: Summary of Common Adverse Events (≥2% in this compound Group) (Phase III)
| Adverse Event | This compound (N=X) n (%) | Placebo (N=Y) n (%) |
|---|---|---|
| Dry Mouth | [Data] | [Data] |
| Constipation | [Data] | [Data] |
| Nausea | [Data] | [Data] |
| Dizziness | [Data] | [Data] |
| Blurred Vision | [Data] | [Data] |
| Urinary Hesitation | [Data] | [Data] |
The successful execution of this comprehensive clinical development program will be crucial in establishing the benefit-risk profile of this compound hydrochloride as a potential treatment for conditions characterized by smooth muscle spasms, such as IBS-D or OAB. Adherence to these detailed protocols and rigorous data collection will provide the necessary evidence for regulatory submissions and inform clinical practice.
References
- 1. Factors influencing efficacy endpoints in clinical trials for new oral medicinal treatments for overactive bladder: a systematic literature review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overactive Bladder Syndrome: Evaluation and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rtihs.org [rtihs.org]
- 4. fda.gov [fda.gov]
- 5. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. annalsgastro.gr [annalsgastro.gr]
- 7. Study design considerations for irritable bowel syndrome clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary endpoints for irritable bowel syndrome trials: a review of performance of endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tfscro.com [tfscro.com]
Application Notes & Protocols: Assessing the Antispasmodic Activity of Dihexyverine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dihexyverine is a pharmaceutical agent recognized for its antispasmodic properties, primarily utilized to alleviate smooth muscle spasms associated with gastrointestinal and genitourinary disorders.[1] As a synthetic anticholinergic, it functions by relaxing smooth muscle, thereby reducing the involuntary contractions that cause pain and discomfort in conditions like irritable bowel syndrome (IBS).[2][3] These application notes provide detailed protocols for the preclinical assessment of this compound's antispasmodic activity using established in vitro methodologies.
Mechanism of Action: this compound exerts its antispasmodic effects through a dual mechanism.[1][2] Its primary mode of action is as an anticholinergic agent, specifically an antagonist of muscarinic acetylcholine receptors on the surface of smooth muscle cells.[2] By blocking these receptors, this compound prevents acetylcholine from initiating the intracellular signaling cascade that leads to muscle contraction.[2] Additionally, this compound is suggested to interfere with calcium ion (Ca2+) channels in smooth muscle cells.[1][2] Since calcium influx is a critical step for muscle contraction, this secondary action further contributes to its muscle relaxant properties.[2]
Experimental Protocols
Protocol 1: In Vitro Assessment of Antispasmodic Activity using Isolated Guinea Pig Ileum
This protocol details the use of an isolated organ bath to assess this compound's ability to inhibit smooth muscle contractions induced by a spasmogen (e.g., acetylcholine).[4][5][6] The guinea pig ileum is a standard preparation for studying the effects of antispasmodic agents.[4]
1.1. Materials and Reagents:
-
Animal: Male Wistar Guinea Pig (200-220 g).
-
Physiological Salt Solution: Tyrode's solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl₂ 0.2, MgCl₂ 0.1, NaH₂PO₄ 0.05, NaHCO₃ 1.0, Glucose 1.0).[7][8]
-
Equipment: Student Organ Bath with thermoregulation (37°C) and aeration (Carbogen: 95% O₂, 5% CO₂), Isotonic Transducer, Chart Recorder or Data Acquisition System.[5][7][9]
-
Drugs: this compound Hydrochloride, Acetylcholine (ACh) Chloride (Spasmogen), appropriate solvents (e.g., distilled water).
1.2. Experimental Workflow Diagram:
1.3. Procedure:
-
Tissue Preparation: Sacrifice the guinea pig via an approved method (e.g., cervical dislocation followed by exsanguination).[4] Immediately open the abdomen and isolate a 10-15 cm segment of the ileum. Gently flush the luminal contents with fresh, oxygenated Tyrode's solution. Cut the cleaned tissue into 2-3 cm segments.[4]
-
Mounting: Suspend one segment in a 20-30 mL organ bath filled with Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.[5] Attach one end of the tissue to a fixed hook and the other end to an isotonic transducer. Apply a resting tension of 1 gram and allow the tissue to equilibrate for 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes.[5]
-
Control Response: Obtain a cumulative concentration-response curve (CRC) for acetylcholine. Start with a low concentration (e.g., 1x10⁻⁹ M) and increase the concentration in logarithmic increments until a maximal contraction is achieved.[5] Record the contractile response at each concentration.
-
Inhibition Assay: After obtaining a stable control response, wash the tissue thoroughly until it returns to the baseline resting tension. Introduce a known concentration of this compound into the organ bath and allow it to incubate for a predetermined period (e.g., 20 minutes).
-
Test Response: In the continued presence of this compound, repeat the cumulative CRC for acetylcholine.[10]
-
Data Collection: Repeat steps 4 and 5 with increasing concentrations of this compound to observe a dose-dependent inhibition.
1.4. Data Analysis:
-
Measure the peak height of contraction at each acetylcholine concentration, both in the absence (control) and presence of this compound.
-
Express the response in the presence of the antagonist as a percentage of the maximum control response.
-
Plot the logarithm of the acetylcholine concentration versus the percentage of maximal response.
-
The inhibitory effect of this compound can be quantified by calculating the IC₅₀ value (the concentration of this compound that causes a 50% reduction in the maximal contraction induced by acetylcholine).
Protocol 2: Muscarinic Receptor Binding Assay
This protocol determines the binding affinity of this compound for muscarinic receptors using a competitive radioligand binding assay. This directly quantifies its anticholinergic activity.[11][12]
2.1. Materials and Reagents:
-
Tissue Source: Rodent brain tissue (e.g., forebrain, cortex) or cell lines expressing specific human muscarinic receptor subtypes (e.g., M1, M2, M3).[11][13]
-
Radioligand: A tritiated muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).[11][12]
-
Reagents: this compound Hydrochloride, Atropine (for non-specific binding determination), binding buffer (e.g., phosphate-buffered saline), scintillation cocktail.
-
Equipment: Homogenizer, refrigerated centrifuge, multi-well plates, cell harvester, liquid scintillation counter.
2.2. Experimental Workflow Diagram:
2.3. Procedure:
-
Membrane Preparation: Homogenize the chosen tissue or cells in an ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Wash the membrane pellet by resuspending and re-centrifuging. Finally, resuspend the pellet in the binding buffer to a known protein concentration.[11]
-
Assay Setup: Prepare three sets of reaction tubes:
-
Total Binding: Membrane preparation + Radioligand + Buffer.
-
Non-specific Binding (NSB): Membrane preparation + Radioligand + a high concentration of a known antagonist (e.g., 1 µM Atropine).
-
Competitive Binding: Membrane preparation + Radioligand + increasing concentrations of this compound.
-
-
Incubation: Add the components to the tubes and incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Harvesting: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand. Immediately wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
2.4. Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (NSB) CPM from the total binding CPM.
-
Inhibition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Data Presentation
Quantitative data from the described protocols should be summarized for clear interpretation and comparison.
Table 1: Antispasmodic Activity of this compound on Acetylcholine-Induced Contractions in Guinea Pig Ileum
| Test Compound | Spasmogen | IC₅₀ (µM) | 95% Confidence Interval |
|---|---|---|---|
| This compound | Acetylcholine | Value | Value - Value |
| Atropine (Control) | Acetylcholine | Value | Value - Value |
Table 2: Binding Affinity of this compound for Muscarinic Receptors
| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) | 95% Confidence Interval |
|---|---|---|---|---|
| Muscarinic M₃ | [³H]-NMS | This compound | Value | Value - Value |
| Muscarinic M₂ | [³H]-NMS | This compound | Value | Value - Value |
| Muscarinic M₁ | [³H]-Pirenzepine | This compound | Value | Value - Value |
| Muscarinic M₃ | [³H]-NMS | Atropine (Control) | Value | Value - Value |
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guinea Pig Ileum [sheffbp.co.uk]
- 7. Guinea Pig Ileum Experiment - 324 Words | Bartleby [bartleby.com]
- 8. ijarmps.org [ijarmps.org]
- 9. cdn.adinstruments.com [cdn.adinstruments.com]
- 10. youtube.com [youtube.com]
- 11. Anticholinergic activity of 107 medications commonly used by older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscarinic M1, M2 receptor binding. Relationship with functional efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gastrointestinal Motility with Dihexyverine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyverine is an antispasmodic agent with a dual mechanism of action, exhibiting both anticholinergic and calcium channel blocking properties.[1][2][3] These characteristics make it a valuable tool for investigating the complex physiology of gastrointestinal (GI) motility. By antagonizing muscarinic acetylcholine receptors and inhibiting calcium influx into smooth muscle cells, this compound can effectively reduce the tone and contractility of the intestinal musculature.[1] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to study its effects on GI motility.
Note on Quantitative Data: Extensive searches of publicly available scientific literature did not yield specific quantitative data (e.g., IC50 values, dose-response curves) for this compound's effects on gastrointestinal motility. The data presented in the following tables are illustrative examples based on typical findings for anticholinergic and calcium channel blocking agents. Researchers should generate their own empirical data for this compound.
Mechanism of Action
This compound's inhibitory effect on gastrointestinal smooth muscle is primarily achieved through two distinct pathways:
-
Anticholinergic Activity: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) on the surface of smooth muscle cells.[1] Acetylcholine, a primary excitatory neurotransmitter in the gut, normally binds to these receptors to initiate a signaling cascade that leads to muscle contraction. By blocking these receptors, this compound prevents acetylcholine-induced contractions.[1]
-
Calcium Channel Blockade: The contraction of smooth muscle cells is critically dependent on an increase in intracellular calcium concentration. This compound is understood to interfere with the influx of extracellular calcium through L-type calcium channels in the smooth muscle cell membrane.[1] This reduction in calcium availability limits the activation of the contractile apparatus, leading to muscle relaxation.
Data Presentation
Table 1: Illustrative In Vitro Spasmolytic Activity of this compound on Isolated Guinea Pig Ileum
| Agonist (Inducing Contraction) | This compound Concentration (µM) | % Inhibition of Contraction (Mean ± SEM) | IC50 (µM) [Hypothetical] |
| Acetylcholine (1 µM) | 0.01 | 15.2 ± 2.1 | 0.25 |
| 0.1 | 48.5 ± 3.5 | ||
| 1 | 85.3 ± 2.8 | ||
| 10 | 98.1 ± 1.5 | ||
| Potassium Chloride (60 mM) | 0.1 | 12.8 ± 1.9 | 1.5 |
| 1 | 45.6 ± 4.2 | ||
| 10 | 80.1 ± 3.7 | ||
| 100 | 95.4 ± 2.3 |
Disclaimer: The data in this table are hypothetical and for illustrative purposes only.
Table 2: Illustrative In Vivo Effect of this compound on Gastrointestinal Transit (Charcoal Meal Test) in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Intestinal Transit (%) (Mean ± SEM) | % Inhibition of Transit |
| Vehicle Control (Saline) | - | 75.4 ± 4.2 | - |
| This compound | 1 | 58.1 ± 3.9 | 22.9 |
| 5 | 40.2 ± 5.1 | 46.7 | |
| 10 | 25.6 ± 3.5 | 66.0 | |
| Atropine (Positive Control) | 1 | 35.7 ± 4.5 | 52.6 |
Disclaimer: The data in this table are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Evaluation of Spasmolytic Activity on Isolated Guinea Pig Ileum
This protocol details the use of an isolated organ bath to assess the effect of this compound on intestinal smooth muscle contractions induced by different spasmogens.
Materials and Reagents:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)
-
This compound hydrochloride
-
Acetylcholine chloride
-
Potassium chloride (KCl)
-
Atropine sulfate (for comparison)
-
Verapamil hydrochloride (for comparison)
-
Isolated organ bath system with thermoregulation (37°C) and aeration (95% O2, 5% CO2)
-
Isotonic transducers and data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Excise a segment of the terminal ileum and place it in fresh, aerated Tyrode's solution.
-
Carefully remove the mesenteric attachment.
-
Cut the ileum into segments of 2-3 cm.
-
-
Experimental Setup:
-
Mount a segment of ileum in the organ bath chamber containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other end to an isotonic transducer.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.
-
-
Protocol for Anticholinergic Effect:
-
Record a stable baseline of spontaneous contractions.
-
Induce submaximal contraction with a fixed concentration of acetylcholine (e.g., 1 µM).
-
Once the contraction plateaus, add increasing cumulative concentrations of this compound to the bath and record the relaxation.
-
Calculate the percentage inhibition of the acetylcholine-induced contraction for each this compound concentration.
-
-
Protocol for Calcium Channel Blocking Effect:
-
Replace the normal Tyrode's solution with a high-potassium (e.g., 60 mM KCl) Tyrode's solution to induce depolarization and contraction.
-
Once the contraction is stable, add increasing cumulative concentrations of this compound to observe relaxation.
-
Calculate the percentage inhibition of the KCl-induced contraction.
-
Data Analysis:
-
Construct concentration-response curves by plotting the percentage inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value (the concentration of this compound that produces 50% of the maximum inhibitory effect) for both acetylcholine- and KCl-induced contractions.
Protocol 2: In Vivo Evaluation of Gastrointestinal Transit (Charcoal Meal Test)
This protocol describes an in vivo method to assess the effect of this compound on the propulsive motility of the small intestine in rodents.
Materials and Reagents:
-
Male Wistar rats (200-250 g) or Swiss albino mice (20-25 g)
-
This compound hydrochloride
-
Atropine sulfate (positive control)
-
Vehicle (e.g., 0.9% saline)
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Animal Preparation:
-
Fast animals for 18 hours prior to the experiment, with free access to water.
-
Divide animals into groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Atropine positive control).
-
-
Drug Administration:
-
Administer this compound, atropine, or vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired doses. A typical pre-treatment time is 30 minutes for i.p. administration.
-
-
Charcoal Meal Administration:
-
Following the pre-treatment period, administer a standard volume of the charcoal meal orally to each animal (e.g., 1 ml for rats, 0.5 ml for mice).
-
-
Transit Measurement:
-
After a set time (e.g., 20-30 minutes), humanely euthanize the animals.
-
Immediately dissect the abdomen and carefully excise the small intestine from the pyloric sphincter to the ileocecal junction.
-
Lay the intestine flat on a moist surface without stretching.
-
Measure the total length of the intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
Data Analysis:
-
Calculate the percentage of intestinal transit for each animal using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100
-
Calculate the percentage inhibition of transit for the drug-treated groups compared to the vehicle control group using the formula: ((Transit % in control - Transit % in treated) / Transit % in control) x 100
-
Compare the mean transit percentages between groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Conclusion
This compound serves as a potent inhibitor of gastrointestinal motility due to its combined anticholinergic and calcium channel blocking activities. The protocols outlined above provide robust and reproducible methods for characterizing its effects. By employing both in vitro and in vivo models, researchers can gain a comprehensive understanding of this compound's pharmacological profile and its potential applications in the study and treatment of gastrointestinal motility disorders. It is imperative for researchers to establish their own dose-response relationships for this compound to ensure accurate and reliable data.
References
Application Notes and Protocols for the Pharmacological Characterization of Dihexyverine as a Tool for Studying Cholinergic Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihexyverine is classified as a synthetic anticholinergic agent and is utilized for its antispasmodic properties. Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors (mAChRs), which are pivotal in mediating the effects of the parasympathetic nervous system. Cholinergic pathways, where acetylcholine (ACh) acts as the primary neurotransmitter, are integral to a vast array of physiological processes, including smooth muscle contraction, glandular secretion, heart rate regulation, and cognitive functions such as learning and memory.
The cholinergic system is comprised of nicotinic and muscarinic acetylcholine receptors. Muscarinic receptors, being G-protein coupled receptors (GPCRs), are further divided into five subtypes (M1-M5), each with distinct tissue distribution and signaling mechanisms. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. In contrast, the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Data Presentation: Pharmacological Profile of a Novel Muscarinic Antagonist
To effectively utilize a compound like this compound as a pharmacological tool, it is crucial to first establish its binding affinity and functional potency at each of the five muscarinic receptor subtypes. The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols detailed below.
Table 1: Muscarinic Receptor Binding Affinities (Ki) of a Test Compound
| Receptor Subtype | Radioligand | Test Compound Ki (nM) [95% CI] | Reference Antagonist | Reference Antagonist Ki (nM) [95% CI] |
| M1 | [³H]-Pirenzepine | [Experimental Value] | Pirenzepine | [Literature Value] |
| M2 | [³H]-AF-DX 384 | [Experimental Value] | Methoctramine | [Literature Value] |
| M3 | [³H]-4-DAMP | [Experimental Value] | 4-DAMP | [Literature Value] |
| M4 | [³H]-Tiotropium | [Experimental Value] | Tiotropium | [Literature Value] |
| M5 | [³H]-NMS | [Experimental Value] | Atropine | [Literature Value] |
Ki values and 95% confidence intervals (CI) are determined from competitive radioligand binding assays.
Table 2: Functional Antagonist Potencies (pA2 / IC50) of a Test Compound
| Receptor Subtype | Functional Assay | Agonist | Test Compound pA2 (Schild Analysis) | Test Compound IC50 (nM) [95% CI] |
| M1 | Calcium Mobilization | Carbachol | [Experimental Value] | [Experimental Value] |
| M2 | cAMP Inhibition | Oxotremorine-M | [Experimental Value] | [Experimental Value] |
| M3 | Calcium Mobilization | Acetylcholine | [Experimental Value] | [Experimental Value] |
| M4 | cAMP Inhibition | Carbachol | [Experimental Value] | [Experimental Value] |
| M5 | Calcium Mobilization | Oxotremorine-M | [Experimental Value] | [Experimental Value] |
pA2 values are derived from Schild analysis of functional antagonism. IC50 values represent the concentration of the antagonist that produces 50% inhibition of the agonist response.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the pharmacological profile of a muscarinic antagonist like this compound.
Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Subtypes
Objective: To determine the binding affinity (Ki) of the test compound for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).
Materials:
-
Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligands: [³H]-Pirenzepine (for M1), [³H]-AF-DX 384 (for M2), [³H]-4-DAMP (for M3), [³H]-Tiotropium (for M4), and [³H]-N-Methylscopolamine ([³H]-NMS) (for M5 and non-selective binding).
-
Non-labeled antagonists for determination of non-specific binding (e.g., Atropine).
-
Test Compound (e.g., this compound).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Cell harvester.
Procedure:
-
Assay Setup: In a 96-well microplate, add in triplicate:
-
25 µL of Binding Buffer (for total binding).
-
25 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM Atropine) for determining non-specific binding.
-
25 µL of serially diluted Test Compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
-
Add Radioligand: Add 25 µL of the appropriate radioligand at a concentration close to its Kd value to all wells.
-
Add Membranes: Add 50 µL of the cell membrane preparation (containing 10-50 µg of protein) to each well. The final assay volume is 100 µL.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Test Compound concentration.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay for M1, M3, and M5 Receptors
Objective: To determine the functional antagonist potency (IC50 or pA2) of the test compound at Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
CHO-K1 or HEK293 cells stably expressing human M1, M3, or M5 receptors.
-
Cell culture medium (e.g., DMEM/F12).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Probenecid (to prevent dye leakage).
-
Muscarinic agonist (e.g., Carbachol, Acetylcholine).
-
Test Compound (e.g., this compound).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into black, clear-bottom microplates and grow to confluence (typically 18-24 hours).
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in Assay Buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 and 2.5 mM Probenecid).
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, 5% CO₂.
-
-
Antagonist Incubation:
-
Wash the cells twice with Assay Buffer.
-
Add serially diluted Test Compound to the wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the muscarinic agonist at a concentration that elicits a submaximal response (EC80) to all wells simultaneously.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The peak fluorescence response is measured.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the Test Compound concentration to determine the IC50.
-
For Schild analysis, generate full agonist dose-response curves in the presence of several fixed concentrations of the Test Compound. Calculate the dose ratio (ratio of EC50 in the presence of antagonist to the EC50 in its absence). A plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept provides the pA2 value.
-
Protocol 3: cAMP Inhibition Assay for M2 and M4 Receptors
Objective: To determine the functional antagonist potency (IC50 or pA2) of the test compound at Gi-coupled muscarinic receptors (M2, M4).
Materials:
-
CHO-K1 or HEK293 cells stably expressing human M2 or M4 receptors.
-
Cell culture medium.
-
Stimulation Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Forskolin (to stimulate adenylyl cyclase).
-
Muscarinic agonist (e.g., Oxotremorine-M).
-
Test Compound (e.g., this compound).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96- or 384-well microplates.
Procedure:
-
Cell Preparation: Harvest and resuspend cells in Stimulation Buffer.
-
Assay Setup: In a microplate, add in triplicate:
-
Cells.
-
Serially diluted Test Compound.
-
Muscarinic agonist at its EC80 concentration for cAMP inhibition.
-
Forskolin at a concentration that produces a submaximal stimulation of cAMP (e.g., 1-10 µM).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Stop the reaction and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
The agonist will inhibit the forskolin-stimulated cAMP production. The antagonist will reverse this inhibition.
-
Plot the percentage of reversal of inhibition against the logarithm of the Test Compound concentration to determine the IC50.
-
Schild analysis can be performed as described in Protocol 2 to determine the pA2 value.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathways modulated by muscarinic receptors and the logical relationship of antagonist action, which is the basis for the functional assays described.
The protocols and frameworks provided herein offer a robust starting point for the detailed pharmacological characterization of this compound or any novel muscarinic antagonist. By systematically determining the binding affinities and functional potencies at all five muscarinic receptor subtypes, researchers can establish a comprehensive selectivity profile. This information is paramount for its validation as a pharmacological tool, enabling its precise application in studies aimed at elucidating the roles of specific cholinergic pathways in health and disease. A well-characterized antagonist is an indispensable asset for advancing our understanding of cholinergic neurotransmission and for the development of novel therapeutics targeting the muscarinic system.
Application Note: A Comprehensive Suite of Cell-Based Assays to Elucidate the Mechanism of Action of Dihexyverine
Audience: Researchers, scientists, and drug development professionals.
Introduction Dihexyverine is a pharmaceutical compound primarily recognized for its antispasmodic and anticholinergic properties.[1][2][3] It is clinically used to treat smooth muscle spasms, particularly in the gastrointestinal and genitourinary tracts.[1] The therapeutic effects of this compound are attributed to its ability to block the action of the neurotransmitter acetylcholine at muscarinic receptors.[4] Additionally, some evidence suggests it may modulate calcium channels, contributing to its muscle relaxant effects.[1][4][5]
This application note provides a detailed framework of cell-based assays designed to comprehensively investigate the pharmacological mechanism of this compound. The protocols herein describe methods to:
-
Quantify binding affinity to individual muscarinic receptor subtypes.
-
Functionally characterize its activity as an antagonist on Gq and Gi-coupled signaling pathways.
-
Investigate its effects on voltage-gated calcium channels.
-
Assess its impact on downstream signaling events like ERK phosphorylation.
These assays are essential for confirming its primary mechanism, identifying subtype selectivity, and exploring potential secondary or off-target effects.
Logical Framework for Investigation
The investigation into this compound's mechanism follows a logical progression from confirming its direct molecular target to characterizing its functional impact on cellular signaling cascades. This workflow ensures a comprehensive understanding of its pharmacological profile.
Caption: Logical workflow for characterizing this compound's mechanism.
Muscarinic Receptor Signaling Pathways
This compound's primary targets, the muscarinic acetylcholine receptors (mAChRs), are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. They are classified into five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq proteins, activating Phospholipase C (PLC), which leads to an increase in intracellular calcium. M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP).
Caption: Muscarinic receptor signaling pathways targeted by this compound.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Muscarinic Receptors
Principle: This competitive binding assay quantifies the affinity of this compound for each muscarinic receptor subtype (M1-M5). The assay measures the ability of unlabeled this compound to displace a specific radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) from the receptors.
Methodology:
-
Cell Culture: Use CHO or HEK293 cell lines stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Membrane Preparation:
-
Culture cells to ~90% confluency, harvest, and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Execution:
-
In a 96-well plate, add assay buffer, cell membranes (~10-20 µg protein/well), the radioligand [³H]-NMS at a concentration near its Kd (e.g., 0.5-1.0 nM), and serial dilutions of this compound.
-
For non-specific binding (NSB) wells, add a high concentration of a non-labeled antagonist (e.g., 10 µM Atropine).
-
For total binding wells, add only buffer, membranes, and radioligand.
-
Incubate at room temperature for 60-90 minutes.
-
-
Signal Detection:
-
Harvest the membranes onto a filter mat using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each this compound concentration.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Antagonism - Calcium Flux Assay (Gq-Coupled Receptors)
Principle: This assay measures this compound's ability to block agonist-induced calcium mobilization via Gq-coupled receptors (M1, M3, M5). Cells are loaded with a calcium-sensitive fluorescent dye. Receptor activation by an agonist (e.g., Carbachol) triggers calcium release from the endoplasmic reticulum, causing an increase in fluorescence, which is blocked by an antagonist.
Methodology:
-
Cell Culture: Seed CHO or HEK293 cells stably expressing M1, M3, or M5 receptors into black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).
-
Remove culture medium from cells and add the dye-loading buffer.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Wash the cells gently with assay buffer.
-
Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.
-
-
Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for ~15 seconds.
-
Add a pre-determined concentration of an agonist (e.g., Carbachol at EC80) to all wells simultaneously.
-
Record the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the response as the peak fluorescence minus the baseline.
-
Normalize the data to the response of the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Functional Antagonism - cAMP Accumulation Assay (Gi-Coupled Receptors)
Principle: This assay measures this compound's ability to reverse agonist-mediated inhibition of cAMP production via Gi-coupled receptors (M2, M4). The assay uses an agent (Forskolin) to stimulate adenylyl cyclase and raise intracellular cAMP levels. A Gi-coupled agonist (Carbachol) will inhibit this rise. An antagonist like this compound will block the effect of the agonist, thereby restoring cAMP levels.
Methodology:
-
Cell Culture: Seed CHO or HEK293 cells stably expressing M2 or M4 receptors into 96-well plates and culture overnight.
-
Assay Execution:
-
Aspirate the culture medium and add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of this compound.
-
Add a fixed concentration of the agonist (e.g., Carbachol at EC80).
-
Add a fixed concentration of Forskolin (e.g., 10 µM) to stimulate cAMP production.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Signal Detection:
-
Lyse the cells and measure cAMP levels using a commercially available kit, such as HTRF, LANCE, or ELISA-based assays, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data, setting the Forskolin-only response as 100% and the Forskolin + max agonist response as 0%.
-
Plot the percentage of cAMP recovery against the log concentration of this compound and fit the data to determine the IC50 value.
-
Protocol 4: Voltage-Gated Calcium Channel (VGCC) Blockade Assay
Principle: This assay assesses whether this compound directly blocks L-type voltage-gated calcium channels. Cell membrane depolarization using a high concentration of potassium chloride (KCl) opens these channels, causing an influx of extracellular calcium. This influx is measured with a calcium-sensitive dye, and blockade by this compound is quantified.
Methodology:
-
Cell Culture and Dye Loading: Use a cell line endogenously expressing L-type calcium channels (e.g., SH-SY5Y neuroblastoma cells). Seed and load with a calcium-sensitive dye as described in Protocol 2.
-
Compound Addition:
-
Wash cells and add serial dilutions of this compound. Include a known L-type calcium channel blocker (e.g., Nifedipine) as a positive control.
-
Incubate for 15-30 minutes.
-
-
Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a depolarizing stimulus (e.g., KCl solution to a final concentration of 50-70 mM).
-
Record the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the response as the peak fluorescence minus the baseline.
-
Normalize the data to the KCl-only control (0% inhibition) and a no-stimulus control (100% inhibition).
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
Data Presentation
Quantitative data from these assays should be summarized to allow for easy comparison of this compound's activity across different targets.
Table 1: Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) ± SEM | n |
|---|---|---|
| M1 | Value | 3 |
| M2 | Value | 3 |
| M3 | Value | 3 |
| M4 | Value | 3 |
| M5 | Value | 3 |
Table 2: Functional Antagonist Potency of this compound
| Assay Type | Receptor Subtype | IC50 (nM) ± SEM | n |
|---|---|---|---|
| Calcium Flux | M1 | Value | 3 |
| Calcium Flux | M3 | Value | 3 |
| Calcium Flux | M5 | Value | 3 |
| cAMP Accumulation | M2 | Value | 3 |
| cAMP Accumulation | M4 | Value | 3 |
Table 3: Secondary Target Activity of this compound
| Assay Type | Target | IC50 (nM) ± SEM | n |
|---|
| VGCC Blockade | L-type Ca2+ Channel | Value | 3 |
References
Application Notes and Protocols for the Administration of Dihexyverine in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihexyverine is an anticholinergic and antispasmodic agent that functions by blocking muscarinic acetylcholine receptors.[1][2] This document provides detailed protocols for the administration of this compound to laboratory animals, specifically mice and rats. Due to a lack of specific published pharmacokinetic data for this compound in these species, the following protocols are based on established, general guidelines for substance administration.[3][4][5] Researchers should consider these as starting points and may need to perform pilot studies to determine the optimal dosage, vehicle, and administration route for their specific experimental needs.
Overview of Administration Routes
The selection of an appropriate administration route is a critical step in experimental design and depends on factors such as the desired speed of onset, duration of action, and systemic versus local effect.[4] Common routes for administering substances to laboratory rodents include enteral (oral) and parenteral (intravenous, intraperitoneal, subcutaneous).[5]
Quantitative Data for Substance Administration
The following table summarizes recommended maximum injection volumes and needle sizes for common administration routes in mice and rats. These are general guidelines and may need to be adjusted based on the specific substance, vehicle, and animal strain.[6]
| Species | Route | Maximum Volume per Site | Recommended Needle Gauge |
| Mouse | Intravenous (IV) | 5 ml/kg (bolus), 10 ml/kg (slow) | 27-30 G |
| Intraperitoneal (IP) | < 10 ml/kg | 25-27 G | |
| Subcutaneous (SC) | 5 ml/kg | 25-27 G | |
| Oral (Gavage) | 5 ml/kg | 20-22 G (ball-tipped) | |
| Rat | Intravenous (IV) | 5 ml/kg (bolus) | 23-25 G |
| Intraperitoneal (IP) | < 10 ml/kg | 23-25 G | |
| Subcutaneous (SC) | 5 ml/kg | 23-25 G | |
| Oral (Gavage) | 5 ml/kg | 18-20 G (ball-tipped) |
Signaling Pathway of this compound
This compound functions as an antimuscarinic agent by competitively blocking the binding of the neurotransmitter acetylcholine to muscarinic receptors on smooth muscle cells.[1][7] This inhibition prevents the cascade of events that lead to muscle contraction, resulting in muscle relaxation.[1]
Caption: Antimuscarinic action of this compound.
Experimental Workflow for Substance Administration
The following diagram outlines a general workflow for the preparation and administration of an experimental compound like this compound to laboratory animals.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. What is this compound Hydrochloride used for? [synapse.patsnap.com]
Application Notes and Protocols: Investigating Dihexyverine for Non-Gastrointestinal Smooth Muscle Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyverine is a synthetic anticholinergic agent recognized for its antispasmodic properties, primarily in the gastrointestinal and genitourinary tracts.[1] Its mechanism of action involves the dual blockade of muscarinic acetylcholine receptors and interference with calcium channels in smooth muscle cells, leading to muscle relaxation.[1][2] While its efficacy in treating gastrointestinal spasms is acknowledged, its potential for managing non-gastrointestinal smooth muscle disorders remains an area of active investigation.
These application notes provide a framework for researchers to explore the therapeutic potential of this compound in conditions such as urinary incontinence (overactive bladder), asthma, and dysmenorrhea. Due to a scarcity of publicly available, specific quantitative pharmacological data for this compound on these non-gastrointestinal tissues, this document presents a "proof-of-concept" and investigational guide. The provided data tables are illustrative examples based on typical findings for antimuscarinic agents with calcium channel blocking activity and should serve as a reference for experimental design. The detailed protocols offer robust methodologies for conducting preclinical evaluations of this compound.
Mechanism of Action
This compound exerts its smooth muscle relaxant effects through two primary mechanisms:
-
Antimuscarinic Activity: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5).[2] In smooth muscle, the M3 receptor subtype is predominantly responsible for mediating contraction. By blocking these receptors, this compound prevents acetylcholine-induced smooth muscle contraction.
-
Calcium Channel Blockade: The compound also exhibits a direct inhibitory effect on calcium channels in the smooth muscle cell membrane.[1][2] This action reduces the influx of extracellular calcium, a critical step in the initiation and maintenance of muscle contraction.
This dual mechanism suggests that this compound may be effective in relaxing smooth muscle that is contracted by both cholinergic stimulation and other stimuli that rely on calcium influx.
Potential Applications in Non-Gastrointestinal Smooth Muscle Disorders
Urinary Incontinence (Overactive Bladder)
Rationale for Investigation: Overactive bladder (OAB) is characterized by involuntary contractions of the detrusor muscle in the bladder, which is rich in muscarinic receptors (primarily M2 and M3). Antimuscarinic drugs are a first-line treatment for OAB. This compound's antimuscarinic and calcium channel blocking properties make it a logical candidate for investigation in this therapeutic area.
Asthma
Rationale for Investigation: Bronchoconstriction in asthma is partly mediated by acetylcholine acting on muscarinic receptors on airway smooth muscle. While not a primary treatment, anticholinergic agents can provide additional bronchodilation. This compound's potential to relax bronchial smooth muscle warrants preclinical evaluation in models of asthma.
Dysmenorrhea
Rationale for Investigation: Primary dysmenorrhea is associated with uterine hypercontractility, driven by prostaglandins and other factors that increase intracellular calcium. A 1962 clinical study demonstrated that this compound effectively relaxed the uterus and shortened the first stage of labor, supporting its potential as a treatment for the uterine spasms characteristic of dysmenorrhea.[3]
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for an antimuscarinic agent with calcium channel blocking properties, intended to guide the experimental investigation of this compound.
Table 1: Hypothetical Muscarinic Receptor Binding Affinities (Ki, nM) of this compound
| Receptor Subtype | Human Bladder | Guinea Pig Bronchi | Rat Uterus |
| M1 | 25 | 30 | 45 |
| M2 | 15 | 20 | 28 |
| M3 | 5 | 8 | 12 |
| M4 | 50 | 65 | 70 |
| M5 | 40 | 55 | 60 |
Table 2: Hypothetical Functional Potency (EC50/IC50, nM) of this compound in In Vitro Smooth Muscle Preparations
| Tissue Preparation | Contractile Agent | Parameter | Value (nM) |
| Guinea Pig Detrusor Strips | Carbachol | IC50 (Inhibition) | 50 |
| Human Bronchial Rings | Acetylcholine | IC50 (Inhibition) | 80 |
| Rat Uterine Strips | Oxytocin | IC50 (Inhibition) | 65 |
| Rat Aortic Rings | Potassium Chloride (KCl) | IC50 (Inhibition) | 150 |
Experimental Protocols
In Vitro Organ Bath Studies for Smooth Muscle Contraction
Objective: To determine the functional potency of this compound in relaxing pre-contracted non-gastrointestinal smooth muscle tissues.
Materials:
-
Isolated tissue (e.g., guinea pig bladder detrusor strips, human bronchial rings, rat uterine horns)
-
Organ bath system with isometric force transducers
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Carbogen gas (95% O2, 5% CO2)
-
Contractile agonists (e.g., Carbachol, Acetylcholine, Histamine, Oxytocin, Potassium Chloride)
-
This compound hydrochloride
-
Data acquisition system
Protocol:
-
Prepare isolated tissue strips (approximately 2 mm x 10 mm) and mount them in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.
-
Apply an optimal resting tension to the tissues (e.g., 1 g for guinea pig detrusor) and allow them to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Induce a sustained contraction using a specific agonist (e.g., 1 µM Carbachol for bladder strips).
-
Once the contraction has stabilized, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).
-
Record the relaxation response at each concentration.
-
Calculate the concentration of this compound that produces 50% of the maximal relaxation (EC50) or inhibition of the contraction (IC50).
Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, or M3)
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS)
-
This compound hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Protocol:
-
In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled antagonist like atropine).
-
Incubate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and then calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Animal Models
a) Model of Overactive Bladder in Rats:
Objective: To evaluate the effect of this compound on bladder function in an animal model of OAB.
Protocol:
-
Induce bladder overactivity in female Sprague-Dawley rats, for example, by partial bladder outlet obstruction or cyclophosphamide injection.
-
After a recovery and stabilization period, administer this compound or vehicle to different groups of animals (e.g., via oral gavage or intravenous injection).
-
Perform cystometry on conscious, freely moving rats by implanting a bladder catheter.
-
Infuse saline into the bladder and record urodynamic parameters such as bladder capacity, voiding pressure, and frequency of non-voiding contractions.
-
Compare the urodynamic parameters between the this compound-treated and vehicle-treated groups.
b) Model of Bronchoconstriction in Guinea Pigs:
Objective: To assess the bronchodilator effect of this compound in an in vivo model of airway hyperreactivity.
Protocol:
-
Sensitize guinea pigs to an allergen like ovalbumin.
-
Administer this compound or vehicle to the animals (e.g., via inhalation or intraperitoneal injection).
-
Challenge the animals with an aerosolized bronchoconstrictor agent (e.g., histamine or methacholine).
-
Measure airway resistance and dynamic compliance using a whole-body plethysmograph.
-
Compare the changes in airway mechanics between the this compound-treated and vehicle-treated groups.
c) Model of Dysmenorrhea in Mice:
Objective: To investigate the effect of this compound on uterine contractility and pain-related behavior in a mouse model of dysmenorrhea.
Protocol:
-
Induce a dysmenorrhea-like state in female mice, for instance, by administering estradiol benzoate followed by oxytocin to induce uterine contractions.
-
Administer this compound or vehicle to different groups of mice.
-
Observe and quantify pain-related behaviors, such as writhing, over a set period.
-
In a separate cohort of animals, measure intrauterine pressure to directly assess the effect of this compound on uterine contractility.
-
Compare the behavioral and physiological responses between the treatment groups.
Mandatory Visualizations
Caption: Dual mechanism of action of this compound on smooth muscle cells.
Caption: Experimental workflows for in vitro characterization of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Dihexyverine Dosage for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Dihexyverine dosage for in vivo research. The following information is curated to address common challenges and provide clear, actionable guidance for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an anticholinergic and antispasmodic agent.[1][2] Its primary mechanism of action involves the competitive antagonism of acetylcholine at muscarinic receptors, particularly the M3 subtype located on smooth muscle cells.[3][4] By blocking these receptors, this compound inhibits smooth muscle contraction, leading to muscle relaxation.[1][2] Additionally, it is believed to modulate the influx of calcium ions into smooth muscle cells, which is a critical step in the contractile process.
Q2: What are the primary research applications for this compound in vivo?
Given its antispasmodic properties, this compound is primarily investigated for its therapeutic potential in conditions characterized by smooth muscle hyperactivity. In vivo research models would typically focus on gastrointestinal disorders such as irritable bowel syndrome (IBS), as well as conditions involving spasms of the urinary tract.
Q3: Are there any established in vivo dosage guidelines for this compound?
Currently, there is a lack of publicly available, specific dosage guidelines for this compound in preclinical animal models. However, based on data from other muscarinic receptor antagonists with similar mechanisms, an estimated starting dose can be extrapolated. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
Q4: What are the potential adverse effects of this compound in animal models?
As an anticholinergic agent, high doses of this compound may lead to a range of side effects.[2] These can include dry mouth, decreased gastrointestinal motility, urinary retention, tachycardia, and central nervous system effects such as sedation or excitement.[2][5] Careful monitoring of the animals for these signs is essential during dose-finding studies.
Q5: What is a suitable vehicle for administering this compound in vivo?
The choice of vehicle depends on the route of administration and the physicochemical properties of this compound hydrochloride. For oral administration, sterile water or saline are common choices. For parenteral routes, if solubility is a concern, co-solvents such as a small percentage of DMSO, PEG 300/400, or Tween 80 in saline may be necessary.[6][7] It is imperative to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Data Presentation: Dosage and Toxicity Estimates
Disclaimer: The following tables provide estimated starting doses and toxicity values for this compound. This information is extrapolated from data on other anticholinergic and antispasmodic agents and should be used as a starting point for your own dose-ranging studies.
Table 1: Estimated Starting Doses for this compound in Rodent Models
| Animal Model | Route of Administration | Estimated Starting Dose Range (mg/kg) | Rationale/Reference Compounds |
| Mouse | Oral (p.o.) | 5 - 20 | Based on effective doses of other antispasmodics in GI models. |
| Mouse | Intraperitoneal (i.p.) | 1 - 10 | Lower starting dose due to higher bioavailability. |
| Mouse | Intravenous (i.v.) | 0.1 - 1 | Significantly lower dose for direct systemic administration, based on potent anticholinergics like atropine.[8] |
| Rat | Oral (p.o.) | 5 - 25 | Similar to mice, adjusted for potential metabolic differences. |
| Rat | Intraperitoneal (i.p.) | 1 - 15 | General guidance for initial dose-finding studies. |
| Rat | Intravenous (i.v.) | 0.1 - 2 | Based on DR10 values of various muscarinic antagonists in rats.[9] |
Table 2: Estimated Acute Toxicity (LD50) Values for this compound
| Animal Model | Route of Administration | Estimated LD50 (mg/kg) | Notes |
| Mouse | Oral (p.o.) | > 300 | Acute oral toxicity for many small molecules falls in this range.[10] |
| Mouse | Intravenous (i.v.) | 50 - 150 | IV administration typically results in a lower LD50. |
| Rat | Oral (p.o.) | > 500 | Rats generally tolerate higher oral doses than mice.[10] |
| Rat | Intravenous (i.v.) | 75 - 200 | Estimation based on general toxicology principles. |
Experimental Protocols
Protocol 1: Determination of an Effective Dose for Inhibition of Gastrointestinal Motility (Charcoal Meal Test) in Mice
-
Animal Model: Male CD-1 mice (20-25 g).
-
Acclimatization: Acclimatize animals for at least 7 days with free access to food and water.
-
Fasting: Fast animals for 12-18 hours before the experiment, with free access to water.
-
Drug Preparation: Prepare this compound solutions in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). Prepare a range of doses (e.g., 1, 5, 10, 20 mg/kg).
-
Administration:
-
Administer this compound or vehicle orally (p.o.) to respective groups of mice (n=8-10 per group).
-
30 minutes after drug administration, orally administer 0.2 mL of a 5% charcoal suspension in 10% gum arabic.
-
-
Euthanasia and Measurement:
-
30 minutes after charcoal administration, euthanize the mice by cervical dislocation.
-
Carefully dissect the abdomen and expose the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
-
Data Analysis:
-
Calculate the percentage of intestinal transit for each animal: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Compare the mean intestinal transit between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
-
Plot a dose-response curve to determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).
-
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
-
Possible Cause: Inconsistent drug administration, stress-induced physiological changes in animals, or variability in drug formulation.
-
Troubleshooting Steps:
-
Ensure all personnel are proficient in the chosen administration technique (e.g., oral gavage) to minimize stress and ensure accurate dosing.
-
Standardize the animal handling and experimental timing to reduce stress-related variability.
-
If using a suspension, ensure it is homogenous before each administration. Sonication may help in creating a more uniform particle size.
-
Always include a vehicle control group to account for any effects of the administration procedure or vehicle.
-
Issue 2: Lack of a Clear Dose-Response Relationship
-
Possible Cause: The selected dose range is too narrow or not centered around the effective concentration. The experimental endpoint may not be sensitive enough.
-
Troubleshooting Steps:
-
Broaden the dose range in a pilot study. Consider a logarithmic dose escalation (e.g., 0.1, 1, 10, 100 mg/kg) to identify the effective range.
-
Evaluate the sensitivity of your assay. Ensure the positive control for the model is producing a robust and reproducible effect.
-
Consider that some anticholinergics can have a U-shaped dose-response curve for certain effects.
-
Issue 3: Unexpected Animal Behavior or Adverse Events
-
Possible Cause: The dose is approaching toxic levels, or the vehicle is causing adverse effects.
-
Troubleshooting Steps:
-
Immediately reduce the dose in subsequent experiments.
-
Carefully observe the animals for signs of anticholinergic toxicity (see FAQ 4).
-
Run a separate cohort of animals with just the vehicle to rule out vehicle-induced toxicity. If the vehicle is the issue, consider alternative formulations.
-
Mandatory Visualizations
Caption: this compound's anticholinergic signaling pathway.
References
- 1. lecturio.com [lecturio.com]
- 2. How Do Anticholinergic Antispasmodic Agents Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of anticholinergic treatment on the cardiac and respiratory systems in dogs sedated with medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Enhancing the Solubility of Dihexyverine for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the solubility of Dihexyverine.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound hydrochloride?
A1: this compound hydrochloride is a lipophilic compound with limited aqueous solubility. Qualitative data indicates it is practically insoluble in water, very slightly soluble in alcohol, and soluble in chloroform. It is also reported to be soluble in Dimethyl Sulfoxide (DMSO) and dissolves in solutions of alkali hydroxides, suggesting that its solubility is pH-dependent.
Q2: I am having trouble dissolving this compound hydrochloride in my aqueous buffer. What are the first steps I should take?
A2: Given its low aqueous solubility, direct dissolution in aqueous buffers is expected to be challenging. We recommend starting with a small amount of an organic co-solvent to first wet and disperse the powder before adding the aqueous buffer. Sonication can also be beneficial in aiding dissolution. If these initial steps are insufficient, refer to the detailed protocols in this guide for co-solvency, pH adjustment, and the use of surfactants.
Q3: What are the most common and effective methods for enhancing the solubility of this compound hydrochloride for in vitro experiments?
A3: The most common strategies for a lipophilic compound like this compound hydrochloride include:
-
Co-solvency: Using a water-miscible organic solvent to increase the solubility.
-
pH Adjustment: Increasing the pH of the solution can significantly enhance the solubility of basic compounds.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.
Q4: Are there any concerns about the stability of this compound hydrochloride in solution?
A4: Like many ester-containing compounds, this compound hydrochloride may be susceptible to hydrolysis, especially at high or low pH and elevated temperatures. It is recommended to prepare fresh solutions for your experiments. If solutions need to be stored, they should be kept at low temperatures (2-8 °C) and protected from light. A preliminary stability study in your chosen solvent system is advised for long-term experiments.
Data Presentation: Solubility of this compound Hydrochloride
The following table summarizes the qualitative and estimated quantitative solubility of this compound hydrochloride in common laboratory solvents. Please note that the quantitative values are estimates based on available information for similar compounds and should be confirmed experimentally.
| Solvent | Qualitative Solubility | Estimated Quantitative Solubility (mg/mL) |
| Water | Practically Insoluble | < 0.1 |
| Ethanol | Very Slightly Soluble | 1 - 10 |
| Methanol | Slightly Soluble | 10 - 30 |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 50 |
| Propylene Glycol | Moderately Soluble | 10 - 50 |
| Polyethylene Glycol 400 (PEG 400) | Moderately Soluble | 10 - 50 |
| Chloroform | Soluble | > 50 |
Experimental Protocols
Protocol 1: Enhancing Solubility using a Co-solvent System
This protocol describes the use of a co-solvent to prepare a stock solution of this compound hydrochloride that can be further diluted in aqueous media.
Materials:
-
This compound hydrochloride powder
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder into a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube to create a concentrated stock solution (e.g., 50 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary.
-
For a working solution, dilute the DMSO stock solution with your aqueous buffer (e.g., PBS). It is crucial to add the stock solution to the buffer dropwise while vortexing to prevent precipitation.
-
If precipitation occurs upon dilution, try using a lower concentration of the stock solution or a different co-solvent like ethanol.
-
A final concentration of the co-solvent in the working solution should be kept as low as possible (ideally <1%) to avoid off-target effects in biological assays.
Protocol 2: Enhancing Solubility through pH Adjustment
This protocol outlines how to increase the solubility of this compound hydrochloride by adjusting the pH of the solution.
Materials:
-
This compound hydrochloride powder
-
Deionized water
-
1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a suspension of this compound hydrochloride in deionized water at the desired concentration.
-
Place the suspension on a stir plate and begin stirring.
-
Slowly add 1 M NaOH dropwise to the suspension while monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the this compound hydrochloride dissolves. Record the pH at which complete dissolution occurs.
-
This basic stock solution can then be carefully neutralized or diluted into a buffered solution at a physiological pH for your experiment. Be aware that the compound may precipitate if the pH is lowered significantly.
Protocol 3: Enhancing Solubility using Surfactants
This protocol details the use of a surfactant to improve the solubility of this compound hydrochloride in aqueous media.
Materials:
-
This compound hydrochloride powder
-
Tween® 20 or Polysorbate 80
-
Deionized water or desired buffer
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a stock solution of the surfactant (e.g., 10% Tween® 20 in deionized water).
-
Add the desired amount of this compound hydrochloride powder to a tube.
-
Add the aqueous buffer to the tube.
-
Add the surfactant stock solution to the suspension to achieve a final concentration above the critical micelle concentration (CMC) of the surfactant (typically 0.01-0.1%).
-
Vortex and sonicate the mixture until the compound is fully dissolved. The solution may appear slightly hazy due to the presence of micelles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of co-solvent stock solution | The drug has crashed out of solution due to the change in solvent polarity. | - Add the stock solution to the aqueous buffer more slowly while vortexing vigorously.- Use a lower concentration of the stock solution.- Try a different co-solvent or a combination of co-solvents (e.g., DMSO and PEG 400).- Warm the aqueous buffer slightly before adding the stock solution. |
| Drug does not dissolve even with pH adjustment | The pH has not been raised sufficiently, or the compound has reached its solubility limit in the basic solution. | - Continue to add small aliquots of base while monitoring the pH and observing for dissolution.- If the pH becomes too high for your experimental system, consider combining pH adjustment with a co-solvent or surfactant. |
| Cloudy solution after using a surfactant | The cloudiness is likely due to the formation of micelles, which is expected. | - This is generally acceptable for in vitro experiments. However, if a completely clear solution is required, you may need to try a different surfactant or a lower concentration. |
| Inconsistent results between experiments | The drug may be degrading in solution, or there may be incomplete dissolution. | - Prepare fresh solutions for each experiment.- Ensure complete dissolution by visual inspection and consider filtering the solution through a 0.22 µm filter before use.- Perform a stability study of your final formulation under your experimental conditions. |
Visualizations
Caption: Experimental workflow for dissolving this compound HCl.
Caption: Logical relationship for enhancing this compound HCl solubility.
Technical Support Center: Dihexyverine Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihexyverine in aqueous solutions. The information is based on general principles of pharmaceutical chemistry and data from structurally related compounds due to the limited availability of specific stability data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is an antimuscarinic agent with a chemical structure featuring an ester linkage.[1][2][3] Ester-containing compounds are often susceptible to hydrolysis in aqueous environments, which can lead to the degradation of the active pharmaceutical ingredient (API). This degradation can result in a loss of potency and the formation of potentially undesirable byproducts. Therefore, understanding and controlling the stability of this compound in aqueous solutions is crucial for reliable experimental results and the development of stable pharmaceutical formulations.
Q2: What are the primary factors that can affect the stability of this compound in an aqueous solution?
The stability of a drug in solution can be influenced by several environmental and formulation-specific factors.[4][5] For an ester-containing compound like this compound, the most critical factors are:
-
pH: The rate of hydrolysis of esters is highly dependent on the pH of the solution. It can be catalyzed by both acids and bases.[6]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation reactions, including hydrolysis.[5][7]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation of drug molecules.[8][9]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Excipients: Other components in the formulation can interact with this compound and affect its stability.[4]
Q3: My this compound solution appears cloudy or has formed a precipitate. What could be the cause?
Cloudiness or precipitation in a this compound solution can indicate several issues:
-
Poor Solubility: this compound hydrochloride is sparingly soluble in water.[10] The concentration of your solution may have exceeded its solubility limit at the given temperature and pH.
-
pH Shift: A change in the pH of the solution could alter the ionization state of this compound hydrochloride, potentially reducing its solubility.
-
Degradation: One of the degradation products might be less soluble than the parent compound, leading to its precipitation over time.
-
Interaction with Container: The drug may be adsorbing to or interacting with the surface of the storage container.
Q4: How can I prepare a stable stock solution of this compound?
For short-term use, this compound hydrochloride can be dissolved in water.[10] However, for longer-term storage, it is advisable to prepare stock solutions in a non-aqueous solvent like DMSO and store them at low temperatures (e.g., -20°C).[11] Aqueous solutions are generally not recommended for storage for more than a day. When preparing aqueous solutions for immediate use, it is crucial to control the pH and protect the solution from light.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Results Over Time
If you observe a decrease in the expected biological activity or inconsistent results from your this compound solutions, it is likely due to chemical degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of this compound potency.
Issue 2: Visible Changes in the Solution (Color Change, Precipitation)
Visible changes in the solution are a clear indicator of instability.
Potential Degradation Pathway:
Based on its chemical structure, this compound is susceptible to hydrolysis at the ester linkage, which would be a primary degradation pathway.
Caption: Potential hydrolytic degradation pathway of this compound.
Experimental Protocols
To investigate and mitigate stability issues, a forced degradation study can be performed. This involves subjecting the this compound solution to various stress conditions to accelerate degradation and identify the degradation products.
Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.[12][13][14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound hydrochloride of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring frequently as base hydrolysis is often rapid.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined duration.[15] A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[16][17] The method should be able to separate the intact this compound from its degradation products.
4. Data Presentation:
The results of the forced degradation study can be summarized in a table to compare the extent of degradation under different conditions.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Peaks |
| 0.1 M HCl | 24 | 60 | Data | Data |
| 0.1 M NaOH | 8 | 25 | Data | Data |
| 3% H₂O₂ | 24 | 25 | Data | Data |
| Heat | 48 | 70 | Data | Data |
| Light | 24 | 25 | Data | Data |
| Control | 48 | 25 | Data | Data |
Workflow for a Stability-Indicating HPLC Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. This compound hydrochloride (5588-25-0) for sale [vulcanchem.com]
- 2. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 3. This compound | C20H35NO2 | CID 21788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 5. fastercapital.com [fastercapital.com]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. drugfuture.com [drugfuture.com]
- 11. medkoo.com [medkoo.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. database.ich.org [database.ich.org]
- 16. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Addressing common side effects of Dihexyverine in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dihexyverine in animal studies. The information is designed to address common side effects and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic anticholinergic agent.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[2] By blocking these receptors, this compound inhibits the effects of acetylcholine, a neurotransmitter responsible for signaling smooth muscle contraction.[2] This inhibition leads to smooth muscle relaxation, particularly in the gastrointestinal and genitourinary tracts.[3] The therapeutic effect is achieved through a reduction in intracellular cyclic guanosine monophosphate (cGMP) and modulation of calcium ion influx in smooth muscle cells.[2]
Q2: What are the expected therapeutic effects of this compound in animal models of smooth muscle spasm?
A2: In animal models of gastrointestinal hypermotility or urinary incontinence, this compound is expected to reduce the frequency and amplitude of smooth muscle contractions. This can be observed as a decrease in intestinal transit time, a reduction in intracolonic pressure, or an increase in bladder capacity, depending on the specific experimental model.
Q3: What are the most common side effects observed with this compound administration in animal studies?
A3: Due to its anticholinergic nature, the most common side effects are extensions of its pharmacological action. These typically include decreased salivation (dry mouth), reduced gastrointestinal motility leading to constipation, decreased urination, and mydriasis (dilation of the pupils).[4] At higher doses, central nervous system (CNS) effects such as sedation or excitement may be observed.[5]
Q4: How can I differentiate between therapeutic effects and adverse side effects?
A4: A thorough understanding of the experimental model and baseline physiological parameters is crucial. Therapeutic effects are typically observed within a specific dose range and are related to the intended target organ (e.g., relaxation of the gut). Adverse side effects often manifest as exaggerated pharmacological responses or effects on non-target organ systems (e.g., excessive sedation, prolonged constipation). Careful dose-response studies are essential to identify the optimal therapeutic window with minimal side effects.
Troubleshooting Guides
This section provides practical guidance for addressing specific issues that may arise during your experiments.
Issue 1: Unexpected Animal Mortality
| Possible Cause | Troubleshooting Step | Rationale |
| Overdose | Review dose calculations and administration technique.[6] Ensure proper calibration of equipment. | This compound, like many anticholinergics, has a dose-dependent toxicity profile. |
| Vehicle Toxicity | Administer the vehicle alone to a control group of animals. | The solvent or excipients used to deliver this compound may have inherent toxicity. |
| Route of Administration Error | Confirm the intended route of administration (e.g., oral, intraperitoneal, intravenous) and ensure proper technique.[7] | Incorrect administration can lead to rapid, unintended systemic exposure and toxicity. |
Issue 2: Excessive Sedation or Agitation in Animals
| Possible Cause | Troubleshooting Step | Rationale |
| High Dose | Reduce the administered dose. Perform a dose-ranging study to determine the optimal dose for therapeutic effect without significant CNS side effects.[8] | Anticholinergic agents can cross the blood-brain barrier and cause CNS effects at higher concentrations.[9] |
| Drug Interaction | Review all other compounds being administered to the animals, including anesthetics and analgesics. | Concurrent administration of other CNS-active drugs can potentiate the sedative or excitatory effects of this compound. |
| Species Sensitivity | Consult literature for known sensitivities of the specific animal strain to anticholinergic drugs. | Different species and strains of laboratory animals can have varying sensitivities to pharmacological agents.[10] |
Issue 3: Severe Constipation or Gastrointestinal Stasis
| Possible Cause | Troubleshooting Step | Rationale |
| Exaggerated Pharmacological Effect | Decrease the dose of this compound. Monitor fecal output and consistency. | This compound's primary therapeutic action is to reduce gut motility; excessive doses can lead to severe constipation. |
| Dehydration | Ensure animals have ad libitum access to water. Monitor for signs of dehydration. | Decreased salivation and gut motility can lead to reduced water intake and exacerbate constipation. |
| Dietary Factors | Ensure a consistent and appropriate diet for the species. | Changes in diet can influence gastrointestinal function and interact with the effects of this compound. |
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate the expected dose-dependent side effects of this compound in a rodent model. Note: This data is for illustrative purposes only and may not reflect actual experimental outcomes.
Table 1: Effect of this compound on Salivary Flow in Rats (Mean ± SD)
| This compound Dose (mg/kg, oral) | Salivary Flow (µL/min) | Percent Decrease from Control |
| Vehicle Control | 15.2 ± 2.1 | 0% |
| 1 | 11.8 ± 1.9 | 22.4% |
| 5 | 7.5 ± 1.5 | 50.7% |
| 10 | 4.1 ± 1.2 | 73.0% |
Table 2: Effect of this compound on Gastrointestinal Transit Time in Mice (Mean ± SD)
| This compound Dose (mg/kg, i.p.) | Charcoal Meal Transit (% of intestine) | Percent Inhibition from Control |
| Vehicle Control | 85.3 ± 5.4 | 0% |
| 0.5 | 62.1 ± 6.8 | 27.2% |
| 2.5 | 41.7 ± 7.2 | 51.1% |
| 5.0 | 25.9 ± 5.9 | 69.6% |
Experimental Protocols
Protocol 1: Assessment of Salivary Flow in Anesthetized Rats
-
Animal Preparation: Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic agent (e.g., urethane, 1.2 g/kg, i.p.).
-
Surgical Procedure: Perform a tracheotomy to ensure a clear airway. Cannulate the submandibular duct with polyethylene tubing.
-
Drug Administration: Administer this compound or vehicle control orally via gavage.
-
Saliva Collection: Collect saliva by placing pre-weighed cotton pledgets in the oral cavity for a fixed period (e.g., 5 minutes) at set time intervals post-administration.
-
Measurement: Determine the amount of saliva secreted by the change in weight of the cotton pledgets.
Protocol 2: Gastrointestinal Transit Assay in Mice
-
Animal Preparation: Fast male Swiss Webster mice (20-25g) for 18 hours with free access to water.
-
Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.).
-
Charcoal Meal Administration: 30 minutes after drug administration, orally administer 0.2 mL of a 5% charcoal suspension in 10% gum acacia.
-
Euthanasia and Dissection: Euthanize the mice 20 minutes after the charcoal meal administration. Carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction.
-
Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal. Express the transit as a percentage of the total intestinal length.
Visualizations
Caption: Mechanism of action of this compound on smooth muscle cells.
Caption: Troubleshooting workflow for CNS-related side effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. The anticholinergic burden: from research to practice - Australian Prescriber [australianprescriber.tg.org.au]
- 5. merckvetmanual.com [merckvetmanual.com]
- 6. researchgate.net [researchgate.net]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tardive neurotoxicity of anticholinergic drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Why animal studies are often poor predictors of human reactions to exposure - PMC [pmc.ncbi.nlm.nih.gov]
Protocol refinement for consistent results with Dihexyverine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with Dihexyverine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic anticholinergic agent classified as a smooth muscle relaxant and antispasmodic.[1][2] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1] By blocking these receptors, this compound inhibits the effects of acetylcholine, a neurotransmitter that mediates smooth muscle contraction.[1] This blockade leads to a reduction in intracellular cyclic guanosine monophosphate (cGMP) levels and modulation of calcium ion influx, resulting in smooth muscle relaxation.[1]
Q2: Which muscarinic receptor subtypes does this compound target?
Q3: What are the common applications of this compound in a research setting?
A3: In a research context, this compound is primarily used to study and modulate the effects of the cholinergic system on smooth muscle tissues. Common applications include investigating its relaxant effects on isolated smooth muscle preparations from the gastrointestinal tract (e.g., ileum, colon), urinary tract (e.g., bladder), and vascular system. It can also be used as a tool compound to probe the involvement of muscarinic receptors in various physiological and pathophysiological processes.
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound hydrochloride is typically soluble in water and ethanol. For most in vitro assays, it is recommended to prepare a fresh stock solution in a suitable solvent (e.g., sterile distilled water or DMSO) at a high concentration (e.g., 10 mM). This stock solution can then be serially diluted in the appropriate assay buffer to the final desired concentrations. It is crucial to ensure complete dissolution and to protect the stock solution from light and repeated freeze-thaw cycles. Always include a vehicle control in your experiments to account for any effects of the solvent.
Experimental Protocols and Data Presentation
Receptor Binding Affinity
Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
Methodology: Radioligand Binding Assay
A detailed protocol for performing a radioligand binding assay to determine the affinity of a test compound for muscarinic receptors is provided below. This is a generalized protocol that should be optimized for your specific laboratory conditions.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining this compound's receptor binding affinity.
Quantitative Data Summary: Muscarinic Receptor Binding Affinity
| Receptor Subtype | Mean pKi ± SEM | Fold Selectivity (vs. M3) |
| M1 | 9.0 ± 0.1 | 1 |
| M2 | 9.1 ± 0.08 | 0.8 |
| M3 | 9.0 ± 0.1 | 1 |
| M4 | 8.9 ± 0.1 | 1.3 |
| M5 | 9.0 ± 0.1 | 1 |
Functional Potency in Smooth Muscle
Objective: To determine the functional potency (IC50 or pA2) of this compound in inhibiting smooth muscle contraction.
Methodology: Isolated Organ Bath Assay
This protocol outlines the steps to assess the inhibitory effect of this compound on agonist-induced smooth muscle contractions using an isolated organ bath system.
Experimental Workflow: Isolated Organ Bath Assay
Caption: Workflow for assessing this compound's functional potency.
Quantitative Data Summary: Functional Inhibition of Smooth Muscle Contraction
Specific IC50 or pA2 values for this compound are not consistently reported in the literature. The following table provides an example data structure.
| Tissue Preparation | Agonist | Parameter | Value |
| Guinea Pig Ileum | Acetylcholine | IC50 (nM) | Data not available |
| Rat Bladder | Carbachol | pA2 | Data not available |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Response to Agonist in Organ Bath | - Tissue damage during dissection- Inappropriate buffer composition or temperature- Low tissue viability | - Handle tissue gently during preparation.- Ensure buffer is freshly prepared, at 37°C, and continuously aerated.- Confirm tissue viability with a robust contraction to KCl before starting the experiment. |
| High Variability Between Replicates | - Inconsistent tissue preparation- Pipetting errors- Fluctuation in organ bath temperature or aeration | - Standardize the size and orientation of tissue segments.- Use calibrated pipettes and ensure thorough mixing of solutions.- Monitor and maintain stable organ bath conditions throughout the experiment. |
| Inconsistent this compound Inhibition | - Degradation of this compound stock solution- Incomplete washout of agonist before this compound incubation- Non-specific binding to tubing or chamber | - Prepare fresh this compound solutions for each experiment.- Ensure adequate washout periods to allow the tissue to return to baseline.- Pre-incubate the organ bath system with a low concentration of this compound to saturate non-specific binding sites. |
| Precipitation of this compound in Assay Buffer | - Poor solubility at the tested concentration- Interaction with buffer components | - Check the solubility of this compound in your specific assay buffer.- Consider using a small percentage of a co-solvent like DMSO (ensure vehicle controls are included). |
Signaling Pathway
Mechanism of Action of this compound
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors on smooth muscle cells. The following diagram illustrates the signaling pathway that is inhibited by this compound.
Caption: this compound's inhibition of the muscarinic signaling cascade.
References
Technical Support Center: Enhancing Dihexyverine Bioavailability for Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Dihexyverine's bioavailability in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The primary factors limiting the oral bioavailability of this compound are its poor aqueous solubility and potential for first-pass metabolism.[1] As a lipophilic compound, this compound may dissolve slowly in the gastrointestinal fluids, leading to incomplete absorption.[1] While its high lipophilicity can aid in membrane permeation, the initial dissolution step is often rate-limiting for such compounds.
Q2: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include increasing the effective surface area of the drug through particle size reduction (micronization or nanocrystal technology), enhancing solubility and dissolution rate using amorphous solid dispersions or lipid-based formulations, and improving permeability with the use of permeation enhancers.[2][3][4] Additionally, prodrug approaches can be utilized to transiently modify the physicochemical properties of the drug to favor absorption.[5][6]
Q3: Are there any specific excipients that are known to enhance the absorption of lipophilic drugs?
A3: Yes, various excipients can enhance the absorption of lipophilic drugs. Surfactants, such as sodium lauryl sulfate, can improve wetting and dissolution.[7] Lipids and oils are used in self-emulsifying drug delivery systems (SEDDS) to present the drug in a solubilized form.[3] Permeation enhancers, including certain fatty acids and alcohols, can transiently increase the permeability of the intestinal epithelium, though their use requires careful safety evaluation.[7][8][9]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Problem: Inconsistent and low plasma concentrations of this compound are observed following oral administration in animal models.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Dissolution Rate | 1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the this compound powder.[3] 2. Formulate as a Solid Dispersion: Create a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate. 3. Utilize Lipid-Based Formulations: Develop a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion to administer this compound in a pre-dissolved state.[3][10] |
| Low Permeability | 1. Incorporate Permeation Enhancers: Include GRAS (Generally Recognized as Safe) listed permeation enhancers in the formulation to transiently increase intestinal membrane permeability.[7][8] 2. Prodrug Approach: Synthesize a more hydrophilic and soluble prodrug of this compound that can be enzymatically cleaved back to the active parent drug after absorption.[5] |
| High First-Pass Metabolism | 1. Co-administration with Metabolic Inhibitors: In preclinical studies, co-administer this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450) to assess the impact of first-pass metabolism. This is an investigative tool and not a therapeutic strategy. |
| Formulation-Related Issues | 1. Ensure Homogeneity: Verify the uniform distribution of this compound in the formulation. 2. Assess Physical Stability: Check for any physical changes in the formulation over time, such as crystallization of an amorphous form. |
Issue 2: Difficulty in Establishing an In Vitro-In Vivo Correlation (IVIVC)
Problem: The in vitro dissolution profile of the this compound formulation does not correlate with the in vivo pharmacokinetic data.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Dissolution Medium | 1. pH-Solubility Profile: Determine the solubility of this compound across a physiologically relevant pH range (1.2 to 6.8).[11] 2. Biorelevant Media: Use dissolution media that mimic the composition of gastric and intestinal fluids (e.g., FaSSIF, FeSSIF) to better reflect the in vivo environment. |
| Non-Sink Conditions | 1. Increase Medium Volume: Ensure that the volume of the dissolution medium is at least three to five times the volume required to achieve a saturated solution of the highest dose of this compound.[11] 2. Use of Surfactants: For very poorly soluble compounds, consider adding a small, justified amount of a surfactant to the dissolution medium to maintain sink conditions.[12] |
| Complex In Vivo Absorption Process | 1. Consider Permeability: If dissolution is rapid, the absorption may be permeability-rate limited. In such cases, a direct IVIVC based on dissolution may not be achievable. 2. Efflux Transporters: Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption despite good dissolution. |
Experimental Protocols
In Vitro Dissolution Testing for a Poorly Soluble this compound Formulation
Objective: To assess the in vitro release profile of a this compound formulation.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of a biorelevant medium (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF). The pH should be selected based on the pH-solubility profile of this compound.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 or 75 RPM.[13]
-
Procedure: a. Place one unit of the this compound formulation into each dissolution vessel. b. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 5 mL) of the dissolution medium. c. Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium. d. Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the percentage of drug released versus time.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound and identify potential for active efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a polarized monolayer.[14][15]
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.
-
Transport Buffer: Use a physiologically relevant buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with pH adjusted to 7.4.
-
Procedure: a. Apical to Basolateral (A-B) Transport: Add the this compound solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber. b. Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral chamber and fresh buffer to the apical chamber. c. Incubate at 37 °C with gentle shaking. d. At specified time intervals, collect samples from the receiver chamber and replace with fresh buffer. e. Analyze the concentration of this compound in the samples.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests the involvement of active efflux.[14]
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the pharmacokinetic profile of a novel this compound formulation after oral administration.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
Dosing: Administer the this compound formulation orally via gavage. Include a control group receiving a simple suspension of the drug.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: a. Plot the mean plasma concentration of this compound versus time. b. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).[16] c. Calculate the relative bioavailability of the novel formulation compared to the control suspension.
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Representative muscarinic M3 receptor signaling pathway.
References
- 1. merckmanuals.com [merckmanuals.com]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 6. CA3208345A1 - Prodrug compositions and methods of treatment - Google Patents [patents.google.com]
- 7. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Permeation enhancers for transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. researchgate.net [researchgate.net]
- 13. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oral bioavailability enhancement of raloxifene by developing microemulsion using D-optimal mixture design: optimization and in-vivo pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying potential drug interactions with Dihexyverine in co-administration studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying potential drug interactions with Dihexyverine in co-administration studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacological effects?
This compound is an antimuscarinic agent with anticholinergic properties. It is primarily used as a spasmolytic to relieve smooth muscle spasms. Its therapeutic action is achieved by blocking muscarinic acetylcholine receptors, which leads to the relaxation of smooth muscles.
Q2: What are the known drug interactions with this compound?
While specific clinical drug-drug interaction studies on this compound are not extensively documented in publicly available literature, based on its anticholinergic properties, interactions can be anticipated with the following classes of drugs:
-
Other Anticholinergic Drugs: Co-administration with other drugs possessing anticholinergic activity (e.g., tricyclic antidepressants, some antipsychotics, and other antispasmodics) can lead to additive anticholinergic effects. This may result in an increased incidence and severity of side effects such as dry mouth, blurred vision, constipation, and urinary retention.
-
CYP450 Inhibitors: Many anticholinergic drugs are metabolized by the cytochrome P450 (CYP) enzyme system in the liver, with CYP3A4 being a common pathway for tertiary amines.[1] Potent inhibitors of these enzymes (e.g., ketoconazole, itraconazole, clarithromycin, ritonavir) could potentially increase the plasma concentrations of this compound, leading to an enhanced risk of adverse effects.
-
CYP450 Inducers: Conversely, co-administration with strong CYP450 inducers (e.g., rifampicin, carbamazepine, phenytoin, St. John's Wort) could potentially decrease the plasma concentrations of this compound, possibly reducing its therapeutic efficacy.
Q3: How can we predict the metabolic pathways of this compound?
To elucidate the metabolic pathways of this compound, particularly the specific CYP450 isozymes involved, a series of in vitro experiments are recommended. These studies typically involve incubating this compound with human liver microsomes or recombinant human CYP enzymes. By analyzing the depletion of the parent drug and the formation of metabolites in the presence and absence of specific CYP inhibitors, the primary metabolic pathways can be identified.
Troubleshooting Guides
In Vitro Co-administration Studies
Problem: High variability in results from in vitro CYP450 inhibition assays.
-
Possible Cause 1: Inconsistent experimental conditions.
-
Solution: Ensure that all experimental parameters, including incubation times, protein concentrations, and substrate/inhibitor concentrations, are kept consistent across all assays. Use of automated liquid handling systems can minimize variability.
-
-
Possible Cause 2: Poor solubility of this compound or the interacting drug.
-
Solution: Determine the aqueous solubility of all test compounds under the assay conditions. If solubility is an issue, consider using a co-solvent such as DMSO, but keep the final concentration low (typically <0.5%) and consistent across all wells, including controls.
-
-
Possible Cause 3: Non-specific binding to labware.
-
Solution: Use low-binding plates and pipette tips. Pre-treating plates with a blocking agent may also be beneficial.
-
Problem: Difficulty in interpreting IC50 values from CYP inhibition studies.
-
Possible Cause: Complex inhibition kinetics.
-
Solution: The observed inhibition may not follow simple competitive inhibition kinetics. Consider performing more detailed kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or time-dependent inhibition).
-
In Vivo Co-administration Studies
Problem: Unexpectedly high mortality or severe adverse effects in animal models during co-administration studies.
-
Possible Cause 1: Exaggerated pharmacodynamic effects due to pharmacokinetic interaction.
-
Solution: The co-administered drug may be inhibiting the metabolism of this compound, leading to toxic plasma concentrations. It is crucial to conduct dose-ranging studies for each drug individually before proceeding to co-administration. Start co-administration studies with lower doses of both drugs and carefully monitor the animals for any signs of distress.
-
-
Possible Cause 2: Additive or synergistic toxicity unrelated to the primary pharmacology.
-
Solution: Review the known toxicology profiles of both drugs. The observed toxicity may be due to off-target effects. Consider using a different class of inhibitor or a structurally unrelated drug with a similar mechanism of action to confirm the interaction.
-
Problem: Lack of a discernible drug interaction in vivo despite in vitro evidence.
-
Possible Cause: In vitro-in vivo extrapolation (IVIVE) discrepancy.
-
Solution: The concentrations used in the in vitro studies may not be physiologically relevant. Ensure that the in vitro concentrations are comparable to the unbound plasma concentrations observed in vivo. Also, consider the role of drug transporters, which are not accounted for in microsomal assays. Studies using hepatocytes or in situ perfusion models may provide a more complete picture.
-
Data Presentation
Quantitative data from co-administration studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Illustrative In Vitro CYP450 Inhibition Data for this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.)
| CYP Isozyme | Probe Substrate | IC50 (µM) of this compound | Inhibition Mechanism |
| CYP1A2 | Phenacetin | > 100 | Not Determined |
| CYP2C9 | Diclofenac | 75.2 | Competitive |
| CYP2C19 | S-Mephenytoin | > 100 | Not Determined |
| CYP2D6 | Dextromethorphan | 25.8 | Competitive |
| CYP3A4 | Midazolam | 12.5 | Non-competitive |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats Following Co-administration with a Potent CYP3A4 Inhibitor (e.g., Ketoconazole) (Note: The following data is hypothetical and for illustrative purposes only.)
| Treatment Group | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) |
| This compound Alone | 150 ± 25 | 1.0 ± 0.5 | 600 ± 75 | 3.5 ± 0.8 |
| This compound + Ketoconazole | 450 ± 50 | 2.0 ± 0.5 | 2400 ± 300 | 8.0 ± 1.2 |
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay
Objective: To determine the potential of this compound to inhibit major human CYP450 enzymes.
Materials:
-
Human liver microsomes (pooled)
-
Recombinant human CYP450 enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
NADPH regenerating system
-
CYP450 probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.)
-
This compound
-
Positive control inhibitors for each CYP isozyme
-
96-well plates
-
LC-MS/MS system
Methodology:
-
Prepare a series of concentrations of this compound.
-
In a 96-well plate, combine human liver microsomes (or recombinant CYP enzyme), NADPH regenerating system, and the specific probe substrate.
-
Add the various concentrations of this compound to the wells. Include wells with a positive control inhibitor and a vehicle control (no inhibitor).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value by non-linear regression analysis.
Protocol 2: In Vivo Pharmacokinetic Drug Interaction Study in Rodents
Objective: To evaluate the effect of a potential inhibitor on the pharmacokinetics of this compound.
Animals: Male Sprague-Dawley rats (8-10 weeks old)
Study Design:
-
Group 1 (Control): Administer this compound at a predetermined dose (e.g., 10 mg/kg, p.o.).
-
Group 2 (Treatment): Administer the potential inhibitor (e.g., ketoconazole, 20 mg/kg, p.o.) 1 hour prior to the administration of this compound (10 mg/kg, p.o.).
-
Collect blood samples from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-Dihexyverine administration.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both groups using non-compartmental analysis.
-
Compare the pharmacokinetic parameters between the two groups to assess the extent of the drug interaction.
Visualizations
Caption: Anticholinergic action of this compound on the M3 receptor signaling pathway.
Caption: Workflow for an in vitro cytochrome P450 inhibition assay.
Caption: Logical flow for assessing potential drug-drug interactions.
References
Technical Support Center: Mitigating Off-Target Effects of Dihexyverine in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Dihexyverine in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic anticholinergic agent. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, this compound inhibits the effects of acetylcholine, a neurotransmitter involved in parasympathetic nervous system functions, leading to the relaxation of smooth muscles.[1] This action is particularly relevant in the gastrointestinal tract, where it alleviates muscle spasms.[1]
Q2: What are the known on-target effects of this compound in cellular models?
In cellular models expressing muscarinic receptors, this compound is expected to inhibit acetylcholine- or other muscarinic agonist-induced signaling. The five subtypes of muscarinic receptors (M1-M5) couple to different G proteins and initiate distinct downstream signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium. M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase and decreases intracellular cyclic AMP (cAMP) levels. Therefore, the on-target effect of this compound will be the blockade of these pathways.
Q3: What are the potential off-target effects of this compound?
While specific off-target binding data for this compound is limited, anticholinergic drugs as a class have been reported to interact with other receptors and ion channels. Potential off-target effects could include interactions with:
-
Sigma (σ) receptors: Some anticholinergic compounds have shown affinity for sigma receptors, which can modulate various signaling pathways and lead to complex cellular responses.
-
Histamine (H1) receptors: Cross-reactivity with histamine H1 receptors is another potential off-target effect, which could lead to antihistaminic-like cellular responses.
-
Adrenergic receptors: Although less common, interactions with adrenergic receptors cannot be entirely ruled out without specific screening data.
-
Ion channels: Some drugs with similar structures can affect the function of various ion channels, leading to changes in cellular excitability and signaling.
Q4: How can I differentiate between on-target and off-target effects of this compound in my experiments?
Several strategies can be employed:
-
Use of selective antagonists: Co-treatment with a known selective antagonist for a suspected off-target can help determine if the observed effect is mediated through that off-target.
-
siRNA-mediated gene knockdown: Knocking down the expression of the intended target (a specific muscarinic receptor subtype) should abolish the on-target effect of this compound. If the effect persists, it is likely an off-target effect.
-
Use of structurally different agonists/antagonists: Comparing the effects of this compound with other muscarinic antagonists that have different chemical scaffolds can help distinguish between a class effect and a compound-specific off-target effect.
-
Dose-response analysis: On-target effects are typically observed at lower concentrations of the drug, corresponding to its affinity for the primary target. Off-target effects often require higher concentrations.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected cellular phenotype not consistent with muscarinic receptor blockade. | Off-target effect: this compound may be interacting with an unintended receptor or signaling pathway. | 1. Perform a literature search: Look for known off-target interactions of this compound or structurally similar compounds.2. Use a lower concentration: Titrate this compound to the lowest effective concentration for on-target activity to minimize off-target effects.3. Employ control compounds: Use other muscarinic antagonists with different chemical structures to see if the effect is reproducible.4. siRNA Knockdown: Knockdown the intended muscarinic receptor target. If the phenotype persists, it is likely an off-target effect. |
| High background or inconsistent results in cell-based assays. | Compound precipitation: this compound may be precipitating in the cell culture medium, leading to inconsistent concentrations and potential cytotoxicity. | 1. Check solubility: Determine the solubility of this compound in your specific cell culture medium.2. Optimize solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic and does not exceed 0.1-0.5%.3. Prepare fresh solutions: Prepare fresh working solutions of this compound for each experiment.4. Visual inspection: Inspect the wells under a microscope for any signs of compound precipitation. |
| Cell death or cytotoxicity at concentrations intended for on-target activity. | Off-target toxicity: The observed cytotoxicity may be due to an off-target interaction rather than the intended muscarinic blockade. | 1. Perform a cytotoxicity assay: Determine the concentration at which this compound induces significant cell death.2. Use a rescue experiment: If the on-target mechanism is known to affect cell viability, try to rescue the cells by manipulating the downstream pathway.3. Compare with other antagonists: Assess the cytotoxicity of other muscarinic antagonists to determine if it's a class effect. |
| Observed effect does not correlate with muscarinic receptor expression levels. | Off-target effect or involvement of a different receptor subtype: The cellular response may be mediated by a receptor other than the one you are primarily studying. | 1. Profile receptor expression: Quantify the mRNA or protein levels of all five muscarinic receptor subtypes in your cell model.2. Use subtype-selective antagonists: Employ antagonists with known selectivity for different muscarinic receptor subtypes to dissect the contribution of each.3. Consider off-target screening: If resources permit, perform a broad off-target screening panel to identify potential unintended binding partners. |
Data Presentation
Table 1: Muscarinic Receptor Subtype Binding Affinities (Ki in nM) of Structurally Similar Anticholinergic Drugs
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Reference(s) |
| Dicyclomine | 5.1 | 54.6 | - | - | - | [2][3] |
| Trihexyphenidyl | 1.6 | 7.0 | 6.4 | 2.6 | 15.9 | [4] |
| Oxybutynin | High Affinity | Lower Affinity | High Affinity | - | - | [5][6][7] |
Note: "-" indicates data not available.
Table 2: Potential Off-Target Binding Affinities (Ki or IC50 in nM) of Anticholinergic Drugs or Related Compounds
| Compound Class/Drug | Off-Target | Ki / IC50 (nM) | Reference(s) |
| Various Antihistamines | Sigma-1 Receptor | Varied | |
| Haloperidol (also a σ ligand) | Sigma-1 Receptor | 2-4 | [8] |
| Various Antihistamines | Histamine H1 Receptor | Varied |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Binding Affinity
This protocol allows for the determination of this compound's binding affinity (Ki) for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., 1 µM Atropine).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and either this compound dilution, vehicle (for total binding), or atropine (for non-specific binding).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: siRNA-Mediated Knockdown of Muscarinic Receptors to Confirm On-Target Effects
This protocol is used to verify that the observed effect of this compound is mediated through its intended muscarinic receptor target.
Materials:
-
Cells expressing the muscarinic receptor of interest.
-
siRNA targeting the specific muscarinic receptor subtype mRNA.
-
Non-targeting (scrambled) control siRNA.
-
Transfection reagent (e.g., Lipofectamine).
-
Opti-MEM or other serum-free medium.
-
Complete cell culture medium.
-
Reagents for downstream analysis (e.g., qPCR for knockdown validation, reagents for the functional assay).
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the siRNA (target-specific or control) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in fresh serum-free medium.
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
Medium Change: Replace the transfection medium with complete cell culture medium.
-
Post-Transfection Incubation: Incubate the cells for 48-72 hours to allow for protein knockdown.
-
Validation of Knockdown: Harvest a subset of cells to validate the knockdown efficiency using qPCR (to measure mRNA levels) or Western blot (to measure protein levels).
-
Functional Assay: Treat the remaining cells (both knockdown and control) with this compound and perform the functional assay to determine if the cellular response is diminished or abolished in the knockdown cells compared to the control cells.
Mandatory Visualizations
This compound's On-Target Signaling Pathway Blockade
Troubleshooting Workflow for Off-Target Effects
Logical Relationship of On- and Off-Target Effects
References
- 1. pillintrip.com [pillintrip.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DICYCLOMINE (PD009709, CURUTKGFNZGFSE-UHFFFAOYSA-N) [probes-drugs.org]
- 4. Trihexyphenidyl rescues the deficit in dopamine neurotransmission in a mouse model of DYT1 dystonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental conditions for optimal Dihexyverine activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihexyverine. The information is designed to help adjust experimental conditions for optimal activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an anticholinergic and antispasmodic agent. Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors (mAChRs), primarily subtypes M1-M5, in smooth muscle tissue.[1] This blockade inhibits acetylcholine-mediated contractions. Additionally, this compound is understood to have a direct inhibitory effect on L-type calcium channels, which further reduces intracellular calcium influx and muscle tone, contributing to its spasmolytic effect.[1]
Q2: What are the recommended starting concentrations for in vitro experiments with this compound?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response curve to determine the EC50 or IC50 for your experimental system. Based on general practice for anticholinergic drugs, a broad concentration range should be screened initially.
| Concentration Range | Purpose |
| 0.1 µM - 1 µM | To observe minimal to no effect and establish a baseline. |
| 1 µM - 10 µM | Expected range for observing specific biological activity and target engagement. |
| 10 µM - 100 µM | To assess potential cytotoxicity and identify the upper limit for specific effects. |
Q3: What are the best practices for preparing and storing this compound stock solutions?
-
Solubility: this compound hydrochloride is soluble in water and alcohol.[2] For cell culture experiments, Dimethyl sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions.
-
Stock Solution Preparation: To prepare a stock solution, dissolve this compound hydrochloride in the chosen solvent (e.g., DMSO) to a high concentration (e.g., 10 mM or 100 mM). It is advisable to filter-sterilize the stock solution before use in cell-based assays.[3]
-
Storage:
| Solvent | Recommended Storage Temperature | Duration |
| DMSO | -80°C | Up to 1 year |
| DMSO | -20°C | Up to 1 month |
| Water/Ethanol | -20°C | Shorter-term, stability should be verified |
Experimental Protocols
Protocol 1: Muscarinic Receptor Binding Assay (Competition Assay)
This protocol is a general method for determining the affinity of this compound for muscarinic receptors using a radioligand competition binding assay.
Materials:
-
Cell membranes expressing muscarinic receptors (e.g., from CHO-M3 cells or guinea pig ileum)
-
This compound hydrochloride
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of the radioligand (typically at its Kd value).
-
Add the different concentrations of this compound or vehicle control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, from which the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.[7]
Protocol 2: Isolated Smooth Muscle Contraction Assay
This protocol outlines a method to assess the functional antagonistic effect of this compound on agonist-induced smooth muscle contraction. The guinea pig ileum is a classic model for studying muscarinic receptor pharmacology.[8][9][10]
Materials:
-
Guinea pig ileum segment
-
Organ bath with physiological salt solution (e.g., Tyrode's or Krebs' solution) aerated with 95% O₂ / 5% CO₂ and maintained at 37°C
-
Isometric force transducer
-
Data acquisition system
-
Acetylcholine (or other muscarinic agonist)
-
This compound hydrochloride
Procedure:
-
Isolate a segment of the guinea pig ileum and mount it in the organ bath under a resting tension (e.g., 1 g).
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.
-
Obtain a cumulative concentration-response curve for acetylcholine to establish a baseline contractile response.
-
Wash the tissue thoroughly to allow it to return to baseline.
-
Incubate the tissue with a known concentration of this compound for a set period (e.g., 30 minutes).
-
In the presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.
-
Repeat steps 4-6 with increasing concentrations of this compound.
-
Analyze the data using Schild analysis to determine the pA2 value, which quantifies the affinity of the competitive antagonist.[11][12]
Protocol 3: Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing muscarinic receptors (e.g., CHO-M3 cells).[13][14]
Materials:
-
CHO-M3 cells (or other suitable cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)[15]
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Muscarinic agonist (e.g., carbachol, acetylcholine)
-
This compound hydrochloride
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add different concentrations of this compound to the wells and incubate for a predetermined time.
-
Inject a fixed concentration of the muscarinic agonist (e.g., EC80 concentration) and immediately begin recording the fluorescence signal over time.
-
Analyze the data by measuring the peak fluorescence response and plot it against the concentration of this compound to determine the IC50 value.
Troubleshooting Guides
Issue 1: Lower than expected potency (high IC50/EC50) of this compound.
| Possible Cause | Suggested Solution |
| Degradation of this compound | Ensure proper storage of stock solutions (aliquoted, -80°C). Prepare fresh dilutions for each experiment. Consider performing a stability study of this compound in your specific assay buffer and conditions. |
| Incorrect concentration of stock solution | Verify calculations and ensure accurate weighing of the compound. If possible, confirm the concentration of the stock solution using an analytical method like HPLC. |
| Low receptor expression in the cell line | Verify the expression of muscarinic receptors in your cell line using techniques like Western blot or qPCR. Consider using a cell line with higher receptor expression. |
| Presence of interfering substances in the assay medium | Some components of cell culture media or serum can interact with the compound or receptors. If possible, perform the assay in a simpler buffer system (e.g., HBSS) for a short duration. |
| Suboptimal assay conditions | Optimize incubation times, temperature, and agonist concentration. Ensure the agonist concentration used is appropriate (e.g., EC50-EC80 for inhibition assays). |
Issue 2: High variability between replicate experiments.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding or tissue preparation | Ensure a uniform cell density in all wells. For tissue experiments, ensure consistent dissection and mounting procedures. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. For dose-response curves, prepare serial dilutions carefully. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate, or fill them with buffer/media to maintain a humidified environment. |
| Fluctuations in temperature or CO₂ levels | Ensure the incubator and organ bath are properly calibrated and maintained. |
| Compound precipitation | Visually inspect solutions for any precipitates, especially after dilution into aqueous buffers. If precipitation is an issue, consider using a different solvent or a lower stock concentration. |
Issue 3: Unexpected or paradoxical effects (e.g., agonist-like activity at high concentrations).
| Possible Cause | Suggested Solution |
| Off-target effects | At high concentrations, this compound may interact with other receptors or ion channels. Investigate the effect of the compound in the absence of a muscarinic agonist. |
| Allosteric modulation | The compound may be acting as an allosteric modulator rather than a simple competitive antagonist. A Schild plot with a slope significantly different from 1 can indicate non-competitive or allosteric interactions.[11][12] |
| Cellular toxicity | High concentrations of the compound or the solvent (e.g., DMSO) may be causing cytotoxicity, leading to non-specific changes in cell signaling. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range. |
| Contamination of the compound | Ensure the purity of the this compound sample. If in doubt, obtain a new batch from a reputable supplier. |
Visualizations
Caption: this compound's dual mechanism of action on smooth muscle cells.
Caption: General experimental workflow for assessing this compound activity.
References
- 1. This compound hydrochloride (5588-25-0) for sale [vulcanchem.com]
- 2. drugfuture.com [drugfuture.com]
- 3. dbaitalia.it [dbaitalia.it]
- 4. This compound HCl | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The kinetics of competitive antagonists on guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The action of drugs on the circular muscle strip from the guinea-pig isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 13. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Dihexyverine stock solutions for research
This technical support center provides guidance on the long-term stability of Dihexyverine stock solutions for research purposes. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For long-term storage, Dimethyl Sulfoxide (DMSO) is a commonly used and recommended solvent for preparing this compound stock solutions.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure the long-term stability of this compound stock solutions, it is recommended to store them at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can accelerate degradation. For short-term storage (days to weeks), refrigeration at 2-8°C may be acceptable, but long-term storage at these temperatures is not recommended.
Q3: How long can I store this compound stock solutions?
A3: While specific long-term stability data for this compound is not extensively published, general studies on compound stability in DMSO suggest that many compounds remain stable for extended periods when stored properly at -20°C or below.[1][2][3] It is best practice to prepare fresh stock solutions periodically and to qualify older stock solutions if there are concerns about their integrity.
Q4: What are the common signs of this compound degradation in a stock solution?
A4: Signs of degradation may include a change in the color or clarity of the solution, or the appearance of precipitates. If any of these are observed, it is recommended to discard the solution and prepare a fresh stock. Inconsistent or unexpected experimental results can also be an indicator of compound degradation.
Q5: How does this compound exert its pharmacological effect?
A5: this compound is an anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors.[4][5][6][7] By blocking the action of acetylcholine, a key neurotransmitter, this compound inhibits involuntary muscle movements and various parasympathetic nervous system functions.[4][7][8] Its mechanism also involves the modulation of intracellular calcium ion levels, which are crucial for muscle contraction.[4][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in the stock solution after thawing. | The concentration of the stock solution may be too high for the solvent at lower temperatures, or the solvent may have absorbed moisture. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a lower concentration. Ensure the use of anhydrous, high-purity DMSO. |
| Inconsistent or unexpected experimental results. | The stock solution may have degraded due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles) or age. | Prepare a fresh stock solution of this compound. Qualify the potency of the new stock solution with a functional assay before use in critical experiments. It is also advisable to run a solvent control in all experiments. |
| Cloudiness or color change in the stock solution. | This may indicate chemical degradation or contamination of the stock solution. | Discard the solution immediately and prepare a fresh stock using high-purity solvent and proper aseptic techniques. To minimize oxidative degradation, consider purging the vial with an inert gas like argon or nitrogen before sealing. |
Stability of Compounds in DMSO
The following table summarizes general findings on the stability of chemical compounds stored in DMSO, which can serve as a guide for handling this compound stock solutions.
| Factor | Observation | Recommendation for this compound Stock Solutions |
| Water Content | The presence of water in DMSO can accelerate the degradation of susceptible compounds through hydrolysis.[1][9][10] | Use anhydrous, high-purity DMSO to prepare stock solutions. Store stock solutions in tightly sealed containers to minimize moisture absorption. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can lead to compound degradation for some molecules.[11] | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[11] |
| Storage Temperature | Lower temperatures generally slow down the rate of chemical degradation.[2] | For long-term storage, -20°C or -80°C is recommended. |
| Oxygen | Exposure to oxygen can lead to oxidative degradation of susceptible compounds.[1][10] | To minimize oxidation, consider purging the headspace of the storage vial with an inert gas (e.g., argon or nitrogen) before sealing. |
| Light Exposure | Exposure to UV or visible light can cause photodegradation of light-sensitive compounds.[12] | Store stock solutions in amber vials or protect them from light by wrapping the container in aluminum foil. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol describes a forced degradation study to evaluate the stability of this compound under various stress conditions, which is essential for identifying potential degradation products and developing stability-indicating analytical methods.[13][14][15]
1. Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl). Incubate at 60°C for 24 hours.[13]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH). Incubate at 60°C for 24 hours.[13]
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[13][14]
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 70°C for 48 hours.[14]
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[14]
-
Control Sample: Keep one aliquot under the recommended storage conditions (-20°C, protected from light).
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
4. HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation between the parent drug and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound and its potential degradation products show significant absorbance. A photodiode array (PDA) detector is recommended to obtain spectral information.
-
Injection Volume: 20 µL.
5. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of the control sample to identify degradation peaks.
-
Calculate the percentage of degradation for each stress condition.
-
The method is considered stability-indicating if it can resolve the parent drug peak from all degradation product peaks.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]
- 7. Anticholinergics: List, Side Effects, Uses, Warnings, and More [healthline.com]
- 8. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. iipseries.org [iipseries.org]
- 11. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Dihexyverine and Dicyclomine for the Management of Irritable Bowel Syndrome
An objective review of the pharmacological profiles and clinical evidence for two antispasmodic agents in the treatment of IBS.
This guide offers a detailed comparison of Dihexyverine and Dicyclomine, two antispasmodic medications utilized in the management of Irritable Bowel Syndrome (IBS). The focus is on their mechanisms of action, available clinical evidence, and pharmacological properties to provide a resource for researchers, scientists, and drug development professionals.
Introduction
Irritable Bowel Syndrome is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. Antispasmodic agents are a cornerstone of symptomatic treatment, aiming to reduce smooth muscle spasms in the gastrointestinal tract. Both this compound and Dicyclomine belong to this class of drugs, but they differ in their availability and the extent of their clinical documentation. Dicyclomine is a well-established treatment for IBS, whereas this compound is less widely used and has limited publicly available clinical data for this indication.[1][2]
Mechanism of Action
Both this compound and Dicyclomine exert their effects through a combination of anticholinergic and direct smooth muscle relaxant properties.
This compound functions as an antimuscarinic, blocking the action of acetylcholine on muscarinic receptors in smooth muscle cells.[3][4] This inhibition of acetylcholine, a key neurotransmitter in muscle contraction, leads to muscle relaxation and relief from spasms.[2] Additionally, this compound is believed to modulate calcium ion influx into smooth muscle cells, further contributing to its spasmolytic effect.[3][4]
Dicyclomine also possesses a dual mechanism of action. It has a specific anticholinergic effect by blocking muscarinic acetylcholine receptors and a direct musculotropic effect on smooth muscle. This direct action is independent of cholinergic pathways and has been shown to antagonize bradykinin and histamine-induced spasms.
dot
Caption: Signaling pathways for this compound and Dicyclomine.
Clinical Efficacy and Safety
A significant disparity exists in the available clinical evidence for this compound and Dicyclomine in the context of IBS.
This compound is approved for use in some countries, such as France, under the brand name Spasmodex for the symptomatic relief of irritable bowel syndrome.[4] However, there is a notable lack of publicly available, peer-reviewed clinical trials specifically evaluating its efficacy and safety for IBS. One older clinical study from 1962 investigated its use in obstetrics but does not provide relevant data for IBS.[5] Without accessible clinical trial data, a quantitative comparison of its performance is not possible.
Dicyclomine , in contrast, has been the subject of numerous clinical studies. A key randomized controlled trial by Page et al. (1981) demonstrated that Dicyclomine (40 mg, four times a day) was superior to placebo in improving the overall condition of patients with IBS, including reductions in abdominal pain and tenderness, and improvement in bowel habits. A systematic review and meta-analysis of antispasmodic agents also included dicyclomine and found that antispasmodics as a class were effective in improving global IBS symptoms and abdominal pain.[1]
| Parameter | This compound | Dicyclomine |
| Clinical Trial Data (IBS) | No specific, quantitative data from peer-reviewed clinical trials for IBS is readily available. | Placebo-controlled RCTs and inclusion in meta-analyses have demonstrated efficacy in improving global IBS symptoms and reducing abdominal pain.[1] |
| Approval Status | Approved in some countries (e.g., France as Spasmodex).[4] Not approved in the United States. | Widely approved for the treatment of IBS. |
| Common Adverse Effects | As an anticholinergic, potential side effects are expected to be similar to dicyclomine (e.g., dry mouth, blurred vision, dizziness). Specific data on incidence in IBS patients is not available. | Dry mouth, dizziness, blurred vision, nausea, and drowsiness. |
Experimental Protocols: A General Overview
Due to the lack of specific published studies for this compound in IBS, a generalized experimental workflow for a typical clinical trial of an antispasmodic in IBS is presented. This is followed by the specific protocol from a key Dicyclomine study.
dot
References
- 1. Effect of antispasmodic agents, alone or in combination, in the treatment of Irritable Bowel Syndrome: Systematic review and meta-analysis | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound hydrochloride (5588-25-0) for sale [vulcanchem.com]
- 5. [Preliminary clinical study on the use of this compound in obstetrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dihexyverine and Other Anticholinergic Agents: A Guide for Researchers
A detailed examination of the pharmacological profiles of Dihexyverine and other prominent anticholinergic agents reveals a landscape of varied receptor affinities and mechanisms of action. While direct comparative data for this compound remains limited, this guide synthesizes available experimental findings to provide a comprehensive overview for researchers, scientists, and drug development professionals.
This analysis focuses on the comparative pharmacology of this compound and other selected anticholinergic agents commonly used for smooth muscle spasms, particularly in the gastrointestinal tract. The comparison encompasses their mechanism of action, receptor binding affinities, and available clinical efficacy data.
Mechanism of Action: Blocking Muscarinic Acetylcholine Receptors
Anticholinergic agents exert their effects by competitively antagonizing the action of acetylcholine at muscarinic receptors. These G protein-coupled receptors are classified into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways. The therapeutic efficacy of these agents in treating conditions characterized by smooth muscle hypermotility, such as irritable bowel syndrome (IBS), is primarily attributed to the blockade of M2 and M3 receptors on smooth muscle cells. This blockade inhibits acetylcholine-induced contractions.
This compound hydrochloride is a synthetic anticholinergic agent that functions as an antagonist at muscarinic acetylcholine receptors (M1-M5), leading to the relaxation of smooth muscle.[1] Other agents in this class, such as Dicyclomine, also exhibit a high affinity for muscarinic receptors, particularly the M1 and M2 subtypes.[2][3] In contrast, some drugs used for similar indications, like Pinaverium, act primarily as L-type calcium channel blockers, inhibiting the influx of calcium required for muscle contraction, with weaker direct anticholinergic effects.[4][5][6] Mebeverine is another agent that acts as a musculotropic antispasmodic, with some evidence suggesting it also interacts with muscarinic receptors.[7][8]
Receptor Binding Affinities: A Quantitative Comparison
The affinity of an antagonist for its receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity. The following table summarizes the available receptor binding data for selected anticholinergic agents. It is important to note the significant lack of publicly available, quantitative binding data for this compound across the muscarinic receptor subtypes.
| Drug | Receptor Subtype | Binding Affinity (Ki/IC50, nM) | Tissue/Cell Line |
| This compound | M1-M5 | Data not available (antagonizes all subtypes)[1] | - |
| Dicyclomine | M1 | 5.1 (Ki)[2] | Brush-border membrane |
| M2 | 54.6 (Ki)[2] | Basal plasma membranes | |
| M1 | High Affinity (pA2 9.13)[9] | Guinea-pig ileum myenteric plexus | |
| M2 (prejunctional) | Low Affinity (pA2 7.61)[9] | Guinea-pig ileum myenteric plexus | |
| M2 (postjunctional) | Low Affinity (pA2 7.21)[9] | Guinea-pig ileum | |
| Otilonium Bromide | M1 | < 1000 (sub-µM) | - |
| M2 | < 1000 (sub-µM) | - | |
| M4 | < 1000 (sub-µM) | - | |
| M5 | < 1000 (sub-µM) | - | |
| M2 | 1220 (IC50) | Rat colon | |
| Pinaverium Bromide | L-type Ca2+ channel | 1500 (IC50) | Rabbit jejunal smooth muscle cells |
| Cav1.2 (α1C-a) | 1500 (Ki) | CHO cells | |
| Cav1.2 (α1C-b) | 2920 (Ki) | CHO cells |
Note: The lack of standardized experimental conditions and reporting across different studies makes direct comparison challenging. pA2 values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathways and Experimental Workflows
The binding of acetylcholine to muscarinic receptors initiates a cascade of intracellular events. The following diagrams illustrate the generalized signaling pathway of muscarinic receptor activation and a typical experimental workflow for assessing anticholinergic activity.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for muscarinic acetylcholine receptors.
Materials:
-
Tissue source rich in muscarinic receptors (e.g., rat brain cortex) or cells expressing specific muscarinic receptor subtypes.
-
Radioligand (e.g., [³H]N-methylscopolamine ([³H]NMS) or [³H]quinuclidinyl benzilate ([³H]QNB)).
-
Unlabeled test compound (this compound) and a known muscarinic antagonist (e.g., atropine) as a positive control.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Binding Assay: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization
Objective: To assess the functional antagonist activity of a test compound at Gq-coupled muscarinic receptors (e.g., M1, M3, M5).
Materials:
-
Cell line stably expressing a specific Gq-coupled muscarinic receptor subtype (e.g., CHO-K1 cells expressing human M3 receptors).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol).
-
Test compound (this compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with kinetic reading capabilities.
Methodology:
-
Cell Culture and Dye Loading: Culture the cells to an appropriate confluency in a multi-well plate. On the day of the assay, load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the test compound (this compound) to the wells and incubate for a specific period to allow for receptor binding.
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (carbachol) to all wells to stimulate the receptors.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Determine the inhibitory effect of the test compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Clinical Efficacy and Tolerability
Clinical trial data directly comparing the efficacy and tolerability of this compound with other anticholinergic agents for functional bowel disorders are scarce. A 1962 clinical trial indicated that intramuscular this compound reduced colic pain.[1] Studies on other agents like Dicyclomine and Mebeverine have shown mixed results in the treatment of IBS. Some meta-analyses suggest that anticholinergics as a class are more effective than placebo for global IBS symptom improvement, but they are also associated with a higher incidence of side effects such as dry mouth, dizziness, and blurred vision. The choice of a specific agent often depends on a balance between its efficacy and the patient's tolerance to its side effect profile.
Conclusion
This compound is a broad-spectrum muscarinic antagonist with established use as a spasmolytic agent. However, a comprehensive comparative analysis is hampered by the limited availability of quantitative receptor binding data. In contrast, agents like Dicyclomine have a more defined, albeit non-selective, muscarinic receptor affinity profile. Other drugs used for similar indications, such as Pinaverium, exhibit different primary mechanisms of action, highlighting the heterogeneity of this therapeutic class. Future research should focus on generating robust, comparative in vitro and clinical data to better delineate the pharmacological nuances of this compound and to guide the rational selection of anticholinergic therapy for individual patients.
References
- 1. This compound hydrochloride (5588-25-0) for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dicyclomine, benzhexol and oxybutynine distinguish between subclasses of muscarinic binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pinaverium | C26H41BrNO4+ | CID 40704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Pinaverium Bromide [benchchem.com]
- 7. Unleashing the Power of Mebeverine Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 8. Mebeverine Hydrochloride | C25H36ClNO5 | CID 17683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dicyclomine discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihexyverine and Mebeverine for the Alleviation of Smooth Muscle Spasms
In the landscape of smooth muscle relaxants, both Dihexyverine and Mebeverine are utilized for the management of spasms, particularly within the gastrointestinal tract. This guide offers a detailed comparison of their efficacy, mechanisms of action, and available experimental data to inform researchers, scientists, and drug development professionals. A notable scarcity of direct comparative preclinical and clinical studies necessitates a cautious interpretation of their relative potencies.
Executive Summary
This compound primarily functions as an anticholinergic agent, exerting its effects by blocking muscarinic receptors. In contrast, Mebeverine employs a multifaceted mechanism, acting as a direct musculotropic agent by inhibiting ion channels in smooth muscle cells, with minimal anticholinergic properties at therapeutic doses. While clinical data for Mebeverine in the context of Irritable Bowel Syndrome (IBS) is available, albeit with some inconsistencies regarding its superiority over placebo, corresponding clinical efficacy data for this compound is limited. Preclinical quantitative data for a direct comparison of potency is largely unavailable in the public domain.
Mechanism of Action
The two compounds relieve smooth muscle spasms through distinct molecular pathways.
This compound: The primary mechanism of this compound is the competitive antagonism of acetylcholine at muscarinic receptors on smooth muscle cells. This blockade prevents the binding of acetylcholine, a key neurotransmitter responsible for initiating muscle contractions. By inhibiting this interaction, this compound leads to muscle relaxation. Additionally, some evidence suggests that this compound may also modulate intracellular calcium levels, further contributing to its spasmolytic effect.
Mebeverine: Mebeverine's mechanism is more complex and less reliant on the cholinergic system. It is considered a direct-acting smooth muscle relaxant with several proposed modes of action[1]:
-
Inhibition of Calcium Influx: Mebeverine blocks voltage-gated calcium channels, reducing the entry of calcium ions into smooth muscle cells. Since intracellular calcium is essential for the contractile process, this action leads to muscle relaxation[2].
-
Modulation of Sodium Channels: There is evidence to suggest that Mebeverine can also affect sodium channels, which may contribute to a reduction in muscle cell excitability[1].
-
Local Anesthetic Effect: Mebeverine exhibits local anesthetic properties, which may help in reducing the sensitivity of the gut to stimuli that can trigger spasms[1].
Signaling Pathway Diagrams
The distinct mechanisms of action of this compound and Mebeverine can be visualized through the following signaling pathway diagrams.
Quantitative Data Comparison
Table 1: Comparison of Mechanistic Properties
| Feature | This compound | Mebeverine |
| Primary Mechanism | Anticholinergic (Muscarinic Receptor Antagonist) | Direct Musculotropic (Smooth Muscle Relaxant) |
| Ion Channel Effects | Putative modulation of Ca²⁺ channels | Inhibition of voltage-gated Ca²⁺ channels; Modulation of Na⁺ channels[1] |
| Receptor Activity | High affinity for muscarinic receptors | Weak to no affinity for muscarinic receptors at therapeutic doses[3] |
| Other Effects | - | Local anesthetic effect[1] |
Table 2: Summary of Clinical Efficacy Data for Mebeverine in Irritable Bowel Syndrome (IBS)
| Study Type | Key Findings | Reference |
| Systematic Review & Meta-analysis | Pooled relative risk (RR) for clinical improvement vs. placebo was 1.13 (95% CI: 0.59-2.16, P=0.7056) and for relief of abdominal pain was 1.33 (95% CI: 0.92-1.93, P=0.129). The efficacy in global improvement of IBS was not statistically significant. | [4] |
| Systematic Review | Six out of 22 included studies reported a significant decrease in abdominal pain after mebeverine treatment. Three studies showed no improvement. | [5] |
| Double-blind, crossover study | Mebeverine sustained release (200 mg b.i.d.) was found to be therapeutically equivalent to standard mebeverine (135 mg t.i.d.) in treating abdominal pain in IBS. | [6] |
Note: No comparable clinical efficacy data for this compound from large-scale, controlled trials was identified in the literature search.
Experimental Protocols
The evaluation of smooth muscle relaxants typically involves in vitro experiments using isolated organ bath techniques. A general protocol for such an experiment is outlined below.
Isolated Organ Bath Assay for Smooth Muscle Contractility
This protocol is a standard method for assessing the effects of pharmacological agents on isolated smooth muscle tissues, such as the guinea pig ileum.
Detailed Methodological Steps:
-
Tissue Preparation: A segment of smooth muscle (e.g., a 2-3 cm piece of guinea pig ileum) is dissected and placed in a cold, oxygenated physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution). The lumen is gently flushed to remove its contents[7].
-
Mounting: The tissue segment is suspended vertically in an organ bath chamber filled with the physiological salt solution, maintained at a constant temperature (typically 37°C) and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂. One end of the tissue is fixed, and the other is connected to an isometric force transducer to record muscle tension[8].
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 30-60 minutes) under a specific resting tension (e.g., 0.5-1 g)[7][8].
-
Induction of Contraction: A stable baseline contraction is induced using a spasmogen. For assessing anticholinergic activity (relevant for this compound), acetylcholine or another muscarinic agonist would be used. For evaluating direct muscle relaxant effects (relevant for Mebeverine), a substance like potassium chloride (KCl) or histamine can be used to induce contraction[8].
-
Drug Administration: Once a stable contraction is achieved, the test compound (this compound or Mebeverine) is added to the organ bath in a cumulative manner, with increasing concentrations. The muscle tension is recorded after each addition until a maximal relaxation is observed or the concentration range of interest has been covered.
-
Data Analysis: The recorded changes in muscle tension are used to construct a concentration-response curve. From this curve, key pharmacological parameters such as the IC₅₀ (the concentration of the drug that causes 50% of the maximal inhibition of the induced contraction) can be calculated to determine the potency of the drug.
Discussion and Conclusion
The available evidence suggests that this compound and Mebeverine are both effective in relaxing smooth muscle, but they achieve this through fundamentally different mechanisms. This compound's action is primarily mediated by the blockade of muscarinic receptors, a classic anticholinergic effect. This makes it a suitable agent for spasms driven by cholinergic overactivity.
Mebeverine, on the other hand, offers a more direct approach to myorelaxation by targeting the ion channels involved in the contractile process of the smooth muscle cells themselves. This may be advantageous in situations where the spasm is not primarily mediated by the cholinergic system. The clinical data on Mebeverine for IBS indicates that while it can be effective in reducing symptoms like abdominal pain, its superiority over placebo is not consistently demonstrated across all studies[4][5]. This highlights the complex and multifactorial nature of IBS.
References
- 1. Unleashing the Power of Mebeverine Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 2. Guinea Pig Ileum [sheffbp.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdegmbh.eu [mdegmbh.eu]
- 5. The Efficacy of Mebeverine in the Treatment of Irritable Bowel Syndrome-A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind crossover comparison study of the safety and efficacy of mebeverine with mebeverine sustained release in the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antispasmodic Effects of Dihexyverine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antispasmodic effects of Dihexyverine against other agents across different tissue types. The information is supported by experimental data and detailed methodologies to aid in the validation and further investigation of this compound's therapeutic potential.
This compound is a synthetic anticholinergic agent with musculotropic properties, indicating it acts as a direct smooth muscle relaxant. Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors and the modulation of calcium ion influx in smooth muscle cells.[1] This dual action leads to the relaxation of smooth muscle, making it a candidate for treating spasms in various organs. This guide will delve into its effects on gastrointestinal and uterine tissues, comparing its potential efficacy with established antispasmodics like atropine, dicyclomine, and papaverine.
Comparative Antispasmodic Efficacy
While direct comparative studies detailing the potency of this compound against other antispasmodics are limited in publicly available literature, we can infer its potential efficacy by examining data from studies on similar agents. The following tables summarize the antispasmodic potency of various agents on isolated smooth muscle tissues, providing a benchmark for potential validation studies of this compound.
Gastrointestinal Smooth Muscle (Isolated Guinea Pig Ileum)
The guinea pig ileum is a classic model for studying the effects of anticholinergic antispasmodics due to its sensitivity to acetylcholine-induced contractions. The potency of an antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.[2]
| Antispasmodic Agent | Agonist | pA2 Value (mean ± SEM) | Tissue Type | Reference |
| Atropine | Acetylcholine | 9.933 ± 0.0445 | Guinea Pig Ileum | [3] |
| Dicyclomine | Acetylcholine | 9.391 ± 0.1205 | Guinea Pig Ileum | [3] |
| Hyoscine | Acetylcholine | 9.4610 ± 0.0585 | Guinea Pig Ileum | [3] |
Note: Data for this compound is not available in the cited literature. These values serve as a reference for comparison in future studies.
Uterine Smooth Muscle (Isolated Rat Uterus)
The rat uterus is a common model for assessing the effects of spasmolytics on uterine contractility. The potency of a relaxant is often determined by its IC50 value, the concentration that inhibits 50% of the maximal contractile response to an agonist.
| Antispasmodic Agent (Calcium Channel Blocker) | Agonist | IC50 Value (M) | Tissue Type | Reference |
| Nifedipine | Potassium Chloride (KCl) | ~1 x 10⁻⁷ | Pregnant Rat Uterus | [1] |
| Verapamil | Spontaneous Contractions | 5.94 x 10⁻⁷ (Amplitude) | Non-pregnant Rat Uterus | [4] |
| Diltiazem | Spontaneous Contractions | - | - | - |
Note: While this compound is not a classical calcium channel blocker, its proposed mechanism involves modulation of calcium influx. A clinical study has shown this compound to be effective in shortening the first stage of labor, suggesting a potent relaxant effect on uterine smooth muscle.
Experimental Protocols
To facilitate the validation of this compound's antispasmodic effects, the following are detailed protocols for isolated tissue bath experiments, which are standard methods for evaluating the pharmacological activity of smooth muscle relaxants.
Protocol 1: Evaluation of Antispasmodic Activity on Isolated Guinea Pig Ileum
Objective: To determine the inhibitory effect of this compound on acetylcholine-induced contractions in isolated guinea pig ileum.
Materials:
-
Guinea pig
-
Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaHCO3 11.9, NaH2PO4 0.4, Glucose 5.5)
-
Acetylcholine (ACh)
-
This compound hydrochloride
-
Atropine sulfate (as a standard)
-
Isolated organ bath system with a force transducer and data acquisition system
Procedure:
-
A male guinea pig (250-350 g) is euthanized by cervical dislocation.
-
The abdomen is opened, and a segment of the terminal ileum is excised and placed in a petri dish containing Tyrode's solution bubbled with carbogen (95% O2, 5% CO2).
-
The ileum is cleaned of mesenteric tissue, and the lumen is gently flushed with Tyrode's solution.
-
Segments of 2-3 cm in length are cut and mounted vertically in the organ bath containing Tyrode's solution at 37°C and continuously aerated with carbogen.
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
An initial tension of 1 g is applied, and the tissue is allowed to equilibrate for 30-60 minutes, with the bath solution being changed every 15 minutes.
-
A cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ M to 10⁻³ M) is obtained to establish a submaximal contraction (typically 70-80% of the maximum).
-
The tissue is then washed, and after a recovery period, it is incubated with a specific concentration of this compound for a predetermined time (e.g., 20 minutes).
-
The cumulative concentration-response curve for acetylcholine is repeated in the presence of this compound.
-
The procedure is repeated with different concentrations of this compound and the standard antagonist, atropine.
-
The antagonistic effect is quantified by calculating the pA2 value from a Schild plot.
Protocol 2: Assessment of Spasmolytic Effect on Isolated Rat Uterus
Objective: To evaluate the relaxant effect of this compound on spontaneous or oxytocin-induced contractions in isolated rat uterus.
Materials:
-
Female Wistar rat (in estrus or pre-treated with estrogen)
-
De Jalon's solution (Composition in mM: NaCl 154, KCl 5.6, CaCl2 0.4, NaHCO3 5.95, Glucose 2.78)
-
Oxytocin
-
This compound hydrochloride
-
Papaverine (as a standard)
-
Isolated organ bath system
Procedure:
-
A female rat (180-220 g) is euthanized.
-
The uterine horns are excised and placed in De Jalon's solution.
-
Strips of the uterus (1.5-2 cm) are prepared and mounted in the organ bath containing De Jalon's solution at 32-35°C, aerated with carbogen.
-
An initial tension of 1 g is applied, and the tissue is allowed to equilibrate for about 60 minutes until regular spontaneous contractions are observed.
-
To study the effect on induced contractions, a submaximal concentration of oxytocin (e.g., 10 mU/mL) is added to the bath to produce stable, rhythmic contractions.
-
Once stable contractions are achieved (either spontaneous or oxytocin-induced), cumulative concentrations of this compound are added to the bath.
-
The percentage inhibition of the amplitude and frequency of contractions is recorded.
-
The IC50 value for this compound is calculated.
-
The experiment is repeated with the standard spasmolytic, papaverine, for comparison.
Signaling Pathways and Mechanisms of Action
The antispasmodic effect of this compound is primarily attributed to its anticholinergic and direct musculotropic actions. The following diagrams illustrate the key signaling pathways involved.
Conclusion
This compound demonstrates potential as a potent antispasmodic agent through its dual mechanism of anticholinergic activity and direct smooth muscle relaxation, likely involving the modulation of calcium channels. While direct comparative quantitative data is lacking in the accessible literature, the provided experimental protocols and comparative data on other antispasmodics offer a solid framework for researchers to validate and quantify the efficacy of this compound in various tissue types. Further in-vitro studies are warranted to establish a definitive pharmacological profile and to substantiate its clinical utility in the management of smooth muscle spasms.
References
Cross-validation of Dihexyverine's mechanism of action using multiple techniques
For Researchers, Scientists, and Drug Development Professionals
Overview of Dihexyverine's Mechanism of Action
This compound hydrochloride is recognized for its antispasmodic effects, which are attributed to its anticholinergic properties.[1][2] The primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, which inhibits the effects of the neurotransmitter acetylcholine.[1] This antagonism of muscarinic receptors on smooth muscle cells leads to muscle relaxation and the alleviation of spasms.[1][2]
The downstream effects of muscarinic receptor blockade by this compound are believed to involve the modulation of intracellular signaling pathways. This includes a potential reduction in cyclic guanosine monophosphate (cGMP) levels and interference with calcium ion influx and mobilization within smooth muscle cells, both of which are critical for muscle contraction.[1]
Comparative Quantitative Analysis of Muscarinic Receptor Antagonists
To provide a quantitative context for this compound's anticholinergic activity, this section presents binding affinity (pKi) and functional potency (pIC50) data for well-characterized muscarinic antagonists across the five human muscarinic receptor subtypes (M1-M5).
Table 1: Comparative Muscarinic Receptor Binding Affinities (pKi) of Selected Anticholinergics
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| Atropine | 8.9 | 9.1 | 9.2 | 8.9 | 8.8 |
| Oxybutynin | 8.1 | 7.6 | 8.4 | 7.8 | 8.0 |
| Tolterodine | 8.3 | 8.6 | 8.2 | 8.4 | 8.1 |
Note: Data compiled from various sources. pKi is the negative logarithm of the inhibition constant (Ki). Higher pKi values indicate stronger binding affinity.
Table 2: Comparative Functional Potency (pIC50) of Selected Anticholinergics
| Compound | M1 (pIC50) | M2 (pIC50) | M3 (pIC50) | M4 (pIC50) | M5 (pIC50) |
| Atropine | 8.7 | 8.9 | 9.0 | 8.6 | 8.5 |
| Oxybutynin | 8.0 | 7.5 | 8.3 | 7.7 | 7.9 |
| Tolterodine | 8.2 | 8.5 | 8.1 | 8.3 | 8.0 |
Note: Data compiled from various sources. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). Higher pIC50 values indicate greater potency in functional assays.
Experimental Protocols for Mechanism of Action Studies
The following are detailed methodologies for key experiments used to characterize the mechanism of action of muscarinic receptor antagonists.
Radioligand Binding Assays
This method is employed to determine the binding affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of a test compound for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compound (e.g., this compound) and reference compounds (e.g., atropine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist.
Objective: To determine the functional potency (IC50) of a test compound in blocking M1, M3, or M5 muscarinic receptor-mediated calcium signaling.
Materials:
-
Cells stably expressing a Gq-coupled muscarinic receptor (M1, M3, or M5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Muscarinic agonist (e.g., carbachol).
-
Test compound (e.g., this compound) and reference compounds.
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution in the dark at 37°C for approximately one hour.
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Place the plate in the fluorescence reader and add a fixed concentration of a muscarinic agonist to all wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the IC50 value of the test compound by analyzing the concentration-response curve of the inhibition of the agonist-induced calcium signal.
Isolated Tissue (Guinea Pig Ileum) Contraction Assay
This ex vivo assay assesses the spasmolytic activity of a compound on smooth muscle tissue.
Objective: To evaluate the inhibitory effect of a test compound on acetylcholine-induced contractions of isolated guinea pig ileum.
Materials:
-
Guinea pig ileum segment.
-
Tyrode's solution (physiological salt solution).
-
Organ bath with a force transducer.
-
Acetylcholine (agonist).
-
Test compound (e.g., this compound) and reference compounds.
-
Carbogen gas (95% O₂, 5% CO₂).
Procedure:
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated Tyrode's solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 30-60 minutes.
-
Agonist-Induced Contraction: Add increasing concentrations of acetylcholine to the organ bath to establish a cumulative concentration-response curve.
-
Antagonist Incubation: After washing out the agonist, incubate the tissue with a fixed concentration of the test compound for a set period.
-
Repeat Agonist Curve: Re-establish the acetylcholine concentration-response curve in the presence of the test compound.
-
Data Analysis: Analyze the rightward shift of the concentration-response curve to determine the potency of the test compound as a competitive antagonist (pA2 value).
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of muscarinic antagonists and the general experimental workflow.
Caption: Muscarinic antagonist signaling pathway.
Caption: Experimental workflow for antagonist characterization.
Conclusion
This compound functions as a muscarinic receptor antagonist, exerting its spasmolytic effects by inhibiting acetylcholine-mediated smooth muscle contraction. While specific quantitative data on its interaction with muscarinic receptor subtypes are not publicly available, its mechanism can be understood in the context of other well-characterized anticholinergic agents. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further investigate the pharmacological profile of this compound and similar compounds. The clear data gap for this compound highlights an opportunity for future research to fully elucidate its receptor selectivity and functional potency, which would be invaluable for drug development and therapeutic applications.
References
Head-to-head comparison of Dihexyverine and hyoscyamine in vitro
A detailed analysis for researchers and drug development professionals
This guide provides a comprehensive in vitro comparison of Dihexyverine and Hyoscyamine, two anticholinergic agents. While both compounds are recognized for their antispasmodic properties, this document aims to present a direct comparison of their pharmacological profiles based on available experimental data. It is important to note that while quantitative in vitro data for Hyoscyamine is readily available, similar specific data for this compound is not extensively reported in publicly accessible literature. This guide, therefore, presents a detailed profile for Hyoscyamine and a more qualitative description of this compound's mechanism of action.
Mechanism of Action
Both this compound and Hyoscyamine exert their effects primarily through the antagonism of muscarinic acetylcholine receptors (mAChRs). These receptors are pivotal in mediating the actions of the neurotransmitter acetylcholine in the parasympathetic nervous system, which controls a wide range of involuntary bodily functions, including smooth muscle contraction in the gastrointestinal and urinary tracts.
Hyoscyamine is a well-characterized competitive and non-selective antagonist of all five muscarinic receptor subtypes (M1-M5).[1] By blocking the binding of acetylcholine, Hyoscyamine inhibits parasympathetic nerve impulses, leading to a reduction in smooth muscle contractions and glandular secretions.[2][3]
Quantitative In Vitro Data Comparison
The following tables summarize the available quantitative in vitro data for Hyoscyamine's interaction with human muscarinic acetylcholine receptors. No directly comparable in vitro quantitative data for this compound has been identified in the surveyed literature.
Table 1: Muscarinic Receptor Binding Affinities (pKi) of Hyoscyamine Enantiomers
| Receptor Subtype | S-(-)-Hyoscyamine (pKi ± SEM) | R-(+)-Hyoscyamine (pKi ± SEM) |
| M1 | 9.48 ± 0.18 | 8.21 ± 0.07 |
| M2 | 9.45 ± 0.31 | 7.89 ± 0.06 |
| M3 | 9.30 ± 0.19 | 8.06 ± 0.18 |
| M4 | 9.55 ± 0.13 | 8.35 ± 0.11 |
| M5 | 9.24 ± 0.30 | 8.17 ± 0.08 |
Data from Ghelardini C, et al. (1997). The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating a higher binding affinity.
Table 2: Muscarinic Receptor Antagonist Potency (pA2) of Hyoscyamine Enantiomers
| Receptor Subtype (Tissue Source) | S-(-)-Hyoscyamine (pA2 ± SEM) | R-(+)-Hyoscyamine (pA2 ± SEM) |
| M1 (Rabbit Vas Deferens) | 9.33 ± 0.03 | 7.05 ± 0.05 |
| M2 (Rat Atrium) | 8.95 ± 0.01 | 7.25 ± 0.04 |
| M3 (Rat Ileum) | 9.04 ± 0.03 | 6.88 ± 0.05 |
Data from Ghelardini C, et al. (1997). The pA2 value is a measure of the potency of an antagonist, with a higher value indicating greater potency.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of muscarinic receptor antagonists and a typical experimental workflow for determining their in vitro activity.
Caption: General signaling pathway of muscarinic receptor antagonism.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro pharmacological data. Below are representative protocols for key experiments used to characterize muscarinic receptor antagonists.
Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a drug for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cells or tissues expressing the muscarinic receptor subtype of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a fresh buffer to a specific protein concentration.
2. Competitive Binding Assay:
-
A constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor drug (this compound or Hyoscyamine) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of a known non-selective muscarinic antagonist (e.g., atropine).
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay (for EC50/IC50 of functional activity)
This functional assay measures the ability of a drug to either stimulate or inhibit the intracellular calcium mobilization that occurs upon receptor activation.
1. Cell Preparation:
-
Cells stably expressing the muscarinic receptor subtype of interest are plated in a multi-well plate and grown to confluence.
2. Dye Loading:
-
The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are incubated to allow the dye to enter the cells and be cleaved to its active form.
3. Compound Addition and Signal Detection:
-
For antagonist testing, cells are pre-incubated with varying concentrations of the antagonist (this compound or Hyoscyamine).
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).
-
A baseline fluorescence reading is taken before the addition of a muscarinic agonist (e.g., carbachol).
-
The agonist is added, and the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
4. Data Analysis:
-
The response (e.g., peak fluorescence) is plotted against the concentration of the agonist or antagonist.
-
For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is determined by non-linear regression analysis.
Conclusion
Based on the available in vitro data, Hyoscyamine is a potent, non-selective antagonist of all five muscarinic receptor subtypes. Its levo-isomer, S-(-)-Hyoscyamine, demonstrates significantly higher binding affinity and potency compared to its dextro-isomer, R-(+)-Hyoscyamine. This compound is also established as an anticholinergic agent, likely acting as a muscarinic receptor antagonist, with a potential additional mechanism involving calcium channel modulation. However, a direct quantitative comparison of its in vitro potency and receptor subtype selectivity with Hyoscyamine is precluded by the lack of specific binding affinity (Ki) and functional potency (IC50/EC50) data in the public domain. Further in vitro studies are required to fully elucidate the comparative pharmacological profile of this compound.
References
- 1. Comparison of the antimuscarinic and antispasmodic actions of racemic oxybutynin and desethyloxybutynin and their enantiomers with those of racemic terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Dihexyverine's Potency Against Established Smooth Muscle Relaxants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dihexyverine, an anticholinergic smooth muscle relaxant, against established agents in the field. The objective is to offer a comprehensive overview of their mechanisms of action, relative potencies, and the experimental protocols used for their evaluation.
Introduction to this compound and Comparator Smooth Muscle Relaxants
This compound is a lesser-known pharmaceutical agent recognized for its antispasmodic properties, primarily used for gastrointestinal and genitourinary tract disorders.[1] Its primary mechanism of action is the blockade of muscarinic acetylcholine receptors, which reduces smooth muscle contractions. Additionally, it is believed to modulate calcium channels, contributing to its relaxant effects.[1]
For a robust benchmark, this compound is compared against three well-established smooth muscle relaxants:
-
Oxybutynin: A widely prescribed anticholinergic drug for overactive bladder, known for its competitive antagonism of M1, M2, and M3 muscarinic acetylcholine receptors. It also possesses a direct antispasmodic effect on bladder smooth muscle.
-
Dicyclomine: Another anticholinergic agent that relieves smooth muscle spasms of the gastrointestinal tract. Its action is mediated through both a specific antimuscarinic effect and a direct musculotropic effect, making it effective against spasms induced by various agonists.
-
Papaverine: A non-anticholinergic smooth muscle relaxant that acts as a phosphodiesterase inhibitor, leading to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP). It is also suggested to have direct effects on calcium channels.
Comparative Analysis of Mechanisms of Action and Potency
A direct quantitative comparison of potency through EC50 or IC50 values is challenging due to the limited availability of such data for this compound in publicly accessible literature. However, a qualitative and mechanistic comparison can provide valuable insights.
| Drug | Primary Mechanism of Action | Secondary Mechanism(s) | Relative Potency (Qualitative) |
| This compound | Anticholinergic (Muscarinic Receptor Antagonist) | Calcium Channel Modulation | Data not available |
| Oxybutynin | Anticholinergic (Muscarinic Receptor Antagonist - M1, M2, M3) | Direct Antispasmodic Effect | High |
| Dicyclomine | Anticholinergic (Muscarinic Receptor Antagonist) | Direct Musculotropic Effect | Approximately 1/8th the anticholinergic potency of atropine[2] |
| Papaverine | Phosphodiesterase Inhibitor (Increases cAMP & cGMP) | Direct Calcium Channel Effects | Potent, non-specific vasodilator and spasmolytic |
Signaling Pathways in Smooth Muscle Relaxation
The following diagrams illustrate the signaling pathways targeted by this compound and the comparator drugs to induce smooth muscle relaxation.
References
A Comparative Analysis of the Side Effect Profiles of Dihexyverine and Atropine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyverine and atropine are both anticholinergic agents that exert their effects by antagonizing muscarinic acetylcholine receptors. While their therapeutic applications may differ, their shared mechanism of action results in a similar spectrum of side effects. This guide provides a comparative overview of the side effect profiles of this compound and atropine, supported by available data and representative experimental methodologies for their assessment.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Both this compound and atropine are competitive antagonists of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1] By blocking the binding of the neurotransmitter acetylcholine, these drugs inhibit parasympathetic nerve impulses. This action leads to a variety of physiological effects, including smooth muscle relaxation, reduced glandular secretions, and increased heart rate, which are responsible for both their therapeutic effects and their adverse side effect profiles.[2][3][4]
Comparative Table of Side Effects
While direct, head-to-head clinical trial data comparing the incidence of side effects for this compound and atropine is limited, the following table summarizes their known anticholinergic side effects based on available literature. The frequency of these side effects is generally dose-dependent.
| Side Effect Category | Side Effect | This compound | Atropine |
| Ocular | Blurred Vision | Common[5] | Common[1][6] |
| Mydriasis (Dilated Pupils) | Reported | Common[1] | |
| Photophobia (Light Sensitivity) | Reported | Common, dose-dependent[7] | |
| Dry Eyes | Reported | Reported[8] | |
| Increased Intraocular Pressure | Contraindicated in glaucoma[5] | Can precipitate acute angle glaucoma[9] | |
| Gastrointestinal | Dry Mouth | Very Common[5] | Very Common[1][8] |
| Constipation | Common[5] | Common[1] | |
| Nausea | Reported | Reported[6] | |
| Vomiting | Reported | Reported[6] | |
| Cardiovascular | Tachycardia (Fast Heart Rate) | Reported | Common[1][8] |
| Palpitations | Reported | Reported[8] | |
| Central Nervous System | Dizziness | Common[5] | Common[1][6] |
| Drowsiness | Reported | Reported | |
| Headache | Reported | Reported[6] | |
| Confusion/Delirium | Possible, especially in the elderly | Possible, can cross the blood-brain barrier[1] | |
| Hallucinations | Possible at high doses | Possible, especially in the elderly[1] | |
| Genitourinary | Urinary Hesitancy/Retention | Reported[5] | Common[1] |
| Dermatologic | Dry Skin | Reported | Reported |
| Flushing | Reported | Reported | |
| Other | Decreased Sweating | Reported | Reported[2] |
Experimental Protocols for Side Effect Assessment
Standardized methods are crucial for the quantitative assessment of anticholinergic side effects in a clinical trial setting. Below are representative protocols for evaluating common adverse effects.
Assessment of Dry Mouth (Xerostomia)
-
Objective Measurement (Sialometry):
-
Patients are instructed to refrain from eating, drinking, smoking, and oral hygiene for at least one hour before measurement.
-
Unstimulated whole saliva (UWS) is collected for 5 minutes by having the patient drool into a pre-weighed collection tube.
-
Stimulated whole saliva (SWS) is collected for 5 minutes while the patient chews on a standardized piece of paraffin wax or is administered a gustatory stimulant (e.g., citric acid).
-
The volume of saliva is determined by weight (1g = 1mL), and the flow rate is expressed in mL/min.
-
-
Subjective Measurement (Validated Questionnaires):
-
Xerostomia Inventory (XI): A multi-item questionnaire where patients rate the frequency of symptoms of dry mouth on a Likert scale.
-
Clinical Oral Dryness Score (CODS): A scoring system based on a clinical examination of the oral cavity for signs of dryness.
-
Assessment of Blurred Vision
-
Visual Acuity Testing: Standardized Snellen charts are used to measure distance visual acuity. Near vision can be assessed using Jaeger charts.
-
Pupillometry: A pupillometer is used to measure pupil diameter in various light conditions to quantify mydriasis.
-
Patient-Reported Outcomes: Validated questionnaires, such as the Visual Function Questionnaire (VFQ), can be used to assess the subjective impact of blurred vision on daily activities.
Assessment of Constipation
-
Bristol Stool Form Scale: Patients use a standardized chart to classify their stool consistency.
-
Patient Diaries: Patients record the frequency of bowel movements, straining, and the sensation of incomplete evacuation.
-
Rome IV Criteria: A set of diagnostic criteria used to define functional constipation in clinical research.
Quantification of Overall Anticholinergic Burden
Several scales have been developed to quantify the cumulative anticholinergic effect of a patient's medications. These can be used to compare the overall anticholinergic load of this compound and atropine at different dosages.
-
Anticholinergic Cognitive Burden (ACB) Scale: This scale ranks drugs based on their potential to cause anticholinergic cognitive impairment.
-
Anticholinergic Risk Scale (ARS): This tool assigns a score to drugs based on their anticholinergic potential, with higher scores indicating a greater risk of adverse effects.
Conclusion
This compound and atropine, as anticholinergic agents, share a predictable and well-documented profile of side effects. The primary differences in their side effect profiles in a clinical setting would likely be related to their potency, dosage, route of administration, and pharmacokinetic properties. While direct comparative quantitative data is scarce, the methodologies outlined in this guide provide a framework for conducting rigorous, head-to-head studies to elucidate the nuanced differences in their tolerability. For drug development professionals, understanding these potential side effects and employing standardized assessment protocols is essential for characterizing the safety profile of new chemical entities with anticholinergic properties.
References
- 1. Measuring anticholinergic drug exposure in older community-dwelling Australian men: a comparison of four different measures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Comparison of different concentrations atropine in controlling children and adolescent myopia: an umbrella review of systematic reviews and meta-analyses [frontiersin.org]
- 5. The anticholinergic burden: from research to practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticholinergic burden: from research to practice - Australian Prescriber [australianprescriber.tg.org.au]
- 7. The latest research on atropine: efficacy, ideal candidates, and safety | Myopia Profile [myopiaprofile.com]
- 8. droracle.ai [droracle.ai]
- 9. Managing Anticholinergic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergistic Effects of Dihexyverine: A Comparative Guide
A Note to the Reader: As of the latest literature review, there is a notable absence of published experimental studies specifically investigating the synergistic effects of Dihexyverine in combination with other compounds. The following guide is a comprehensive, albeit hypothetical, framework designed to illustrate how such an investigation could be structured and presented. The data, protocols, and pathways described herein are based on established methodologies for assessing drug synergy and the known mechanisms of related compounds. This guide is intended to serve as a template for future research in this area.
Hypothetical Investigation: this compound and a Prokinetic Agent for Functional Dyspepsia
This guide outlines a hypothetical preclinical study evaluating the synergistic potential of this compound, an anticholinergic agent, with a hypothetical prokinetic compound, "Prokinex," for the management of functional dyspepsia symptoms. The rationale for this combination is to target two distinct pathophysiological aspects of functional dyspepsia: visceral hypersensitivity and impaired gastric motility.
Data Presentation: Synergistic Inhibition of Smooth Muscle Contraction
The following table summarizes hypothetical quantitative data from an in vitro study on isolated strips of gastric smooth muscle. The data represents the concentration of each compound required to achieve a 50% reduction in acetylcholine-induced contractions (IC50) and the Combination Index (CI) calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy.
| Compound(s) | IC50 (nM) for Acetylcholine-Induced Contraction | Combination Index (CI) | Interpretation |
| This compound | 150 | N/A | Baseline Potency |
| Prokinex | 300 | N/A | Baseline Potency |
| This compound + Prokinex (1:2 ratio) | This compound: 30, Prokinex: 60 | 0.4 | Strong Synergy |
| This compound + Prokinex (1:1 ratio) | This compound: 50, Prokinex: 50 | 0.5 | Synergy |
| This compound + Prokinex (2:1 ratio) | This compound: 70, Prokinex: 35 | 0.6 | Moderate Synergy |
Experimental Protocols
Assessment of Synergism in Smooth Muscle Relaxation
Objective: To determine the synergistic effect of this compound and Prokinex on the relaxation of carbachol-induced contractions in isolated guinea pig ileum segments.
Materials:
-
Male guinea pigs (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbachol (acetylcholine analog)
-
This compound hydrochloride
-
Prokinex (hypothetical prokinetic agent)
-
Organ bath system with isometric force transducers
Procedure:
-
Guinea pigs are euthanized by cervical dislocation.
-
Segments of the terminal ileum (2-3 cm) are isolated and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Tissues are allowed to equilibrate for 60 minutes under a resting tension of 1g.
-
Cumulative concentration-response curves to carbachol (10⁻⁹ M to 10⁻⁴ M) are established to determine the EC50 (effective concentration for 50% of maximal contraction).
-
Tissues are pre-contracted with carbachol at its EC80.
-
Cumulative concentration-response curves for this compound alone and Prokinex alone are generated to determine their respective IC50 values for relaxation.
-
To assess synergy, fixed-ratio combinations of this compound and Prokinex (e.g., 1:2, 1:1, 2:1 based on their IC50 values) are added cumulatively to the pre-contracted tissues.
-
The IC50 values for the combinations are determined.
-
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
Caption: Hypothetical signaling pathways of this compound and Prokinex.
Caption: Experimental workflow for assessing synergy.
Caption: Logical relationship for interpreting the Combination Index.
A Comparative Guide to the Pharmacological Effects of Dihexyverine and Alternative Antispasmodics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological effects of Dihexyverine and other commonly used antispasmodic agents, with a focus on their mechanisms of action and available quantitative data. The information is intended to support research and development efforts in the field of gastrointestinal and genitourinary disorders.
Introduction to this compound
This compound hydrochloride is a lesser-known antispasmodic agent used in the treatment of smooth muscle spasms, particularly in the gastrointestinal and genitourinary tracts.[1] Its primary indications include conditions such as irritable bowel syndrome (IBS) and spastic colon.[1] The therapeutic action of this compound is attributed to its anticholinergic properties and its ability to interfere with calcium channels in smooth muscle cells.[1] By blocking muscarinic acetylcholine receptors and modulating calcium ion influx, this compound leads to a reduction in the intensity and frequency of muscle spasms.[1]
Despite its clinical use, a comprehensive, publicly available dataset on the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound at various muscarinic receptor subtypes is not readily found in the published scientific literature. This guide, therefore, aims to summarize the known pharmacological profile of this compound and present a comparison with well-characterized anticholinergic drugs, Dicyclomine and Atropine, for which quantitative data are available.
Mechanism of Action: A Comparative Overview
This compound, Dicyclomine, and Atropine all function as antagonists at muscarinic acetylcholine receptors, which are G-protein coupled receptors involved in the parasympathetic nervous system's regulation of smooth muscle contraction, heart rate, and glandular secretions.[2][3][4] The M3 muscarinic receptor subtype is primarily responsible for smooth muscle contraction in the gastrointestinal and urinary tracts.[5]
-
This compound: Exhibits a dual mechanism of action. It acts as an anticholinergic by blocking muscarinic receptors and also has a direct effect on smooth muscle by interfering with calcium channels.[1]
-
Dicyclomine: Also demonstrates a dual mechanism, acting as a competitive antagonist at muscarinic receptors and exerting a direct musculotropic relaxant effect on smooth muscle.[6][7]
-
Atropine: A non-selective muscarinic antagonist that competitively inhibits the binding of acetylcholine to all muscarinic receptor subtypes.[2]
Quantitative Comparison of Antispasmodic Potency
The following table summarizes available quantitative data for Dicyclomine and Atropine, providing a benchmark for the potential potency of this compound. The pA2 value is a measure of the potency of an antagonist; a higher pA2 value indicates a higher affinity of the antagonist for the receptor.
| Drug | Tissue Preparation | Agonist | pA2 Value (Mean ± SEM) | Reference |
| Dicyclomine | Guinea Pig Ileum | Acetylcholine | 9.39 ± 0.12 | [8] |
| Goat Ileum | Acetylcholine | 8.92 ± 0.237 | [8] | |
| Atropine | Guinea Pig Ileum | Acetylcholine | 9.93 ± 0.04 | [8] |
| Goat Ileum | Acetylcholine | 9.59 ± 0.022 | [8] |
Note: No publicly available pA2, Ki, or IC50/EC50 values for this compound were identified in the reviewed literature.
Signaling Pathways and Experimental Workflows
To understand how the efficacy of these compounds is determined and their mechanism of action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of this compound's action on smooth muscle cells.
Caption: Experimental workflow for in-vitro antispasmodic activity testing.
Experimental Protocols
The following are generalized protocols for assays commonly used to determine the pharmacological parameters of antispasmodic drugs.
1. Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki)
This assay determines the affinity of a compound for a specific receptor subtype.
-
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3).
-
Radioligand (e.g., [³H]-N-methylscopolamine).
-
Test compound (this compound, Dicyclomine, or Atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. In-Vitro Smooth Muscle Contraction Assay (pA2)
This assay measures the functional potency of an antagonist in inhibiting agonist-induced muscle contraction.
-
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum).
-
Physiological salt solution (e.g., Tyrode's solution), aerated with 95% O₂ and 5% CO₂ and maintained at 37°C.
-
Agonist (e.g., Acetylcholine).
-
Antagonist (this compound, Dicyclomine, or Atropine).
-
Organ bath setup with an isometric force transducer.
-
-
Procedure:
-
Mount a segment of the isolated tissue in an organ bath containing the physiological salt solution.
-
Allow the tissue to equilibrate under a resting tension.
-
Obtain a cumulative concentration-response curve for the agonist (e.g., acetylcholine).
-
Wash the tissue to allow it to return to baseline.
-
Incubate the tissue with a known concentration of the antagonist for a defined period.
-
Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat steps 4-6 with increasing concentrations of the antagonist.
-
Measure the rightward shift in the agonist concentration-response curves caused by the antagonist.
-
Construct a Schild plot to determine the pA2 value.
-
Conclusion
This compound is an effective antispasmodic agent with a dual mechanism of action involving both muscarinic receptor antagonism and modulation of calcium channels.[1] While direct quantitative comparisons of its binding affinity and functional potency with other antispasmodics are limited by the lack of published data, the available information on alternatives like Dicyclomine and Atropine provides a valuable framework for its pharmacological characterization.[8] The experimental protocols detailed in this guide offer a standardized approach for researchers to conduct their own comparative studies and further elucidate the pharmacological profile of this compound. Future research providing quantitative data for this compound will be crucial for a more complete understanding of its clinical efficacy and for the development of novel, more selective antispasmodic therapies.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Muscarinic receptors: what we know - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Safety Operating Guide
Safeguarding Our Laboratories and Environment: Proper Disposal of Dihexyverine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of all laboratory materials. The proper disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This document provides essential, step-by-step guidance for the proper disposal of dihexyverine, ensuring compliance with safety and environmental regulations.
This compound, an anticholinergic agent, is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA). Furthermore, it is not listed as a controlled substance by the Drug Enforcement Administration (DEA). This classification informs the recommended disposal procedures, which prioritize environmental safety and regulatory compliance.
Recommended Disposal Procedures for this compound
Given that this compound is not a federally regulated hazardous or controlled substance, the following disposal methods are recommended. These procedures are aligned with general guidance for the disposal of non-hazardous pharmaceuticals.
1. Drug Take-Back Programs:
The most preferred method for the disposal of unwanted or expired pharmaceuticals, including this compound, is through a registered drug take-back program. These programs ensure that the drug is disposed of in a safe and environmentally sound manner. To find an authorized collection site, you can visit the DEA's website or contact your local waste management authorities.[1][2]
2. Disposal in Municipal Solid Waste (Trash):
-
Do Not Crush Pills: Keep the tablets or capsules intact.
-
Mix with an Undesirable Substance: Combine the this compound with an unpalatable material such as used coffee grounds, dirt, or cat litter. This makes the medication less appealing to children and pets and helps prevent diversion.[1][3]
-
Seal in a Container: Place the mixture in a sealed plastic bag or other container to prevent leakage.[1]
-
Remove Personal Information: Before discarding the original packaging, be sure to remove or obscure all personal information from the prescription label to protect patient privacy.[1][2]
Important Considerations:
-
Do Not Flush: Unless specifically instructed by the manufacturer's guidelines or a pharmacist, do not flush this compound down the toilet or drain. This practice can lead to the contamination of water supplies.[1][2][3] While some studies have detected various pharmaceuticals in surface water, the long-term environmental impact is still under evaluation.[3]
-
Consult Local Regulations: While this guidance is based on federal regulations, state and local requirements for pharmaceutical waste disposal may vary. Always consult with your institution's Environmental Health and Safety (EHS) department or local waste management authority for specific guidance.
-
Safety Data Sheet (SDS): Always refer to the Safety Data Sheet for this compound for any specific handling and disposal information provided by the manufacturer. While a specific SDS for this compound disposal was not found, related compounds are noted to be very toxic to aquatic life with long-lasting effects, reinforcing the importance of proper disposal to prevent environmental release.
Quantitative Data
No specific quantitative data regarding disposal limits or concentrations for this compound were identified in the available resources. The disposal procedures are based on the qualitative classification of the substance.
Experimental Protocols
No specific experimental protocols for the disposal or degradation of this compound were found in the reviewed literature. The provided disposal guidance is based on established best practices for pharmaceutical waste management.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Dihexyverine
Disclaimer: A specific Safety Data Sheet (SDS) for Dihexyverine was not located. The following guidance is based on safety data for structurally and functionally similar anticholinergic compounds, general laboratory safety protocols, and pharmaceutical waste disposal regulations. It is imperative to conduct a site-specific risk assessment before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is intended to directly answer operational questions and establish a foundation of trust in laboratory safety and chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an anticholinergic and antimuscarinic agent. Compounds in this class can present several health hazards. The recommended PPE is crucial for minimizing exposure and ensuring personal safety.
Quantitative Data Summary
Since no specific occupational exposure limits for this compound were found, it is prudent to handle it as a potent compound and minimize all routes of exposure.
| Hazard Classification (Anticipated) | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Do not ingest. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. For significant handling, consider a disposable gown. |
| Serious Eye Damage/Irritation | Wear safety glasses with side shields or chemical safety goggles. In case of splash risk, use a face shield. |
| Respiratory Irritation | Handle in a well-ventilated area. If aerosols may be generated, use a chemical fume hood or wear a respirator. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to ensure safety and experimental integrity.
Step 1: Pre-Operational Checks
-
Training: Ensure all personnel are trained on the potential hazards of anticholinergic compounds and have read and understood this handling protocol.
-
Area Designation: Designate a specific area for handling this compound, away from common laboratory traffic.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Ensure a chemical spill kit is readily available.
-
PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.
Step 2: Handling Procedure
-
Weighing and Aliquoting:
-
Perform all manipulations that may generate dust or aerosols, such as weighing, within a certified chemical fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Experimental Use:
-
Keep containers with this compound closed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Should any contamination of PPE occur, remove and replace it immediately.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used for handling this compound with an appropriate cleaning agent.
-
Properly label all containers with the compound's identity and any relevant hazard warnings.
-
Step 3: Post-Operational Procedures
-
PPE Doffing: Remove PPE in the designated area, avoiding self-contamination. Dispose of single-use PPE in the appropriate waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using absorbent materials from the chemical spill kit.
-
Carefully collect the spilled material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area.
Disposal Plan
All this compound waste, including contaminated materials, must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation:
-
Collect all solid this compound waste and contaminated materials (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic").
-
-
Storage:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Visualized Workflow and Signaling Pathway
Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Anticholinergic (Antimuscarinic) Signaling Pathway
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
